8-Fluoroquinoline-3-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-fluoroquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-8-3-1-2-6-4-7(10(12)14)5-13-9(6)8/h1-5H,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKIYTZHVIMBGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of the 8-Fluoroquinoline-3-carboxamide Scaffold
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The 8-fluoroquinoline-3-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential. Its derivatives have shown promise as potent kinase inhibitors and antibacterial agents. The presence of the fluorine atom at the 8-position can significantly enhance metabolic stability and binding affinity, while the carboxamide moiety at the 3-position provides a crucial interaction point with biological targets. This guide provides a comprehensive overview of the primary synthetic routes to this key scaffold, complete with detailed experimental protocols, comparative quantitative data, and graphical representations of the synthetic and relevant biological pathways.
Overview of Synthetic Strategy
The most established and versatile method for constructing the 8-fluoroquinoline core is the Gould-Jacobs reaction . This classical reaction provides a reliable pathway to the 4-hydroxyquinoline-3-carboxylate intermediate, which can be further elaborated to the target carboxamide. The overall synthetic strategy can be dissected into three primary stages:
-
Quinolone Ring Formation: Cyclization of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME) to form the core heterocyclic system.
-
Ester Hydrolysis: Conversion of the ethyl ester at the 3-position to the corresponding carboxylic acid.
-
Amidation: Formation of the final carboxamide from the carboxylic acid.
Each of these stages involves well-characterized reactions, allowing for robust and scalable synthesis.
Detailed Synthetic Protocols
Stage 1: Gould-Jacobs Reaction to Synthesize Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
This stage involves two key steps: the initial condensation of 2-fluoroaniline with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate, followed by a high-temperature thermal cyclization.[1][2]
Experimental Protocol:
-
Step 1A (Condensation): In a round-bottom flask, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). The mixture is heated with stirring at 100-110°C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline. Upon completion, the ethanol formed as a byproduct is removed under reduced pressure to yield the crude intermediate, diethyl 2-(((2-fluorophenyl)amino)methylene)malonate.
-
Step 1B (Cyclization): The crude intermediate is added to a high-boiling point solvent such as Dowtherm A (diphenyl ether) in a separate flask pre-heated to 250°C. The reaction mixture is stirred vigorously at this temperature for 30-60 minutes.[3][4] The progress of the intramolecular cyclization is monitored by TLC.
-
Workup and Purification: After cooling to room temperature, a non-polar solvent like hexane is added to precipitate the product. The resulting solid is collected by vacuum filtration, washed with cold hexane or acetonitrile, and dried under vacuum.[5] Recrystallization from ethanol can be performed for further purification to yield Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate as a solid.[3][4]
Stage 2: Hydrolysis to 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid
The ethyl ester is hydrolyzed to the carboxylic acid, a key precursor for the final amidation step.
Experimental Protocol:
-
Reaction Setup: A suspension of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) is made in a 10% aqueous sodium hydroxide solution and ethanol (e.g., a 1:1 mixture).
-
Hydrolysis: The mixture is heated to reflux (approximately 80-90°C) and stirred for 4-6 hours, or until TLC indicates complete consumption of the starting material.
-
Workup and Purification: The reaction mixture is cooled to room temperature and filtered to remove any insoluble impurities. The clear filtrate is then cooled in an ice bath and acidified to a pH of 2-3 using concentrated hydrochloric acid. The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water to remove salts, and dried to afford 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid.
Stage 3: Amidation to this compound
The final step involves the conversion of the carboxylic acid to the primary carboxamide. A common and effective method is via the formation of an acyl chloride intermediate.[6][7]
Experimental Protocol:
-
Step 3A (Acyl Chloride Formation): To a flask containing 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is then allowed to warm to room temperature and stirred for 2-4 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride.
-
Step 3B (Amidation): The crude acyl chloride is re-dissolved in a dry aprotic solvent (e.g., DCM or THF) and cooled to 0°C. A solution of aqueous ammonia (NH₄OH) or ammonia gas bubbled through the solvent is added slowly. The reaction is stirred at 0°C for 1 hour and then at room temperature overnight.
-
Workup and Purification: The reaction is quenched with water. The resulting solid product is collected by vacuum filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography to yield the final this compound.
Quantitative Data Summary
The following table summarizes typical yields and key physical data for the intermediates and final product in the synthesis of this compound. Yields are representative and can vary based on reaction scale and optimization.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Melting Point (°C) | Reference CAS Number |
| Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate | C₁₂H₁₀FNO₃ | 235.21 | 85-95% | N/A | 63010-69-5[8] |
| 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid | C₁₀H₆FNO₃ | 207.16 | 90-98% | N/A | 926513-73-1 |
| This compound | C₁₀H₇FN₂O | 190.18 | 70-85% | N/A | 71083-38-0 |
Visualizations
Synthetic Pathway
The following diagram illustrates the multi-step synthesis of the this compound scaffold.
Caption: Overall synthetic route to this compound.
Experimental Workflow: Amidation
This diagram outlines the typical laboratory workflow for the amidation step.
Caption: General workflow for the conversion of a carboxylic acid to a primary amide.
Relevant Signaling Pathway: ATM Kinase
Derivatives of the quinoline-3-carboxamide scaffold are known to target kinases in the DNA Damage Response (DDR) pathway, such as Ataxia-Telangiectasia Mutated (ATM) kinase.[9][10] Inhibition of this pathway can sensitize cancer cells to radiation and chemotherapy.
Caption: ATM kinase activation and downstream signaling in response to DNA damage.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 3. Ethyl 4-oxo-8-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ablelab.eu [ablelab.eu]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. cymitquimica.com [cymitquimica.com]
- 9. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abeomics.com [abeomics.com]
The Diverse Biological Landscape of 8-Fluoroquinoline-3-carboxamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 8-fluoroquinoline-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a wide array of therapeutic agents. As a derivative of the well-established quinoline and fluoroquinolone class of compounds, this specific scaffold has garnered significant attention for its broad spectrum of biological activities. The strategic placement of a fluorine atom at the C8 position and a carboxamide group at the C3 position provides a unique electronic and structural framework, enabling potent interactions with various biological targets. This technical guide delves into the core biological activities of this compound derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Antimicrobial Activity: Targeting Bacterial DNA Synthesis
The most prominent biological activity of fluoroquinolone derivatives, including the this compound class, is their potent antibacterial effect. These compounds are direct inhibitors of bacterial DNA synthesis, a mechanism that confers bactericidal activity against a broad range of pathogens.
Mechanism of Action
The primary antibacterial action of these derivatives involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.
-
DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that occurs during DNA replication.
-
Topoisomerase IV: Predominantly in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) the daughter chromosomes after replication, allowing for their segregation into daughter cells.[2]
The fluoroquinolone core intercalates into the cleaved DNA and forms a ternary complex with the enzyme (gyrase or topoisomerase IV) and the DNA.[2][3] This complex stabilizes the DNA strand breaks created by the enzymes, preventing the subsequent re-ligation step. The accumulation of these stalled complexes blocks the progression of the replication fork, leading to double-strand DNA breaks and ultimately triggering bacterial cell death.[2][3][4]
Quantitative Data: Antibacterial Potency
The antibacterial efficacy of these derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 8-Nitrofluoroquinolone (Synthon 3) | S. aureus | ~0.97 | [5] |
| 8-Nitrofluoroquinolone (Synthon 3) | E. coli | ~4.7 | [5] |
| 8-Nitrofluoroquinolone (Compound 9g) | S. aureus | ~1.2 | [5] |
| 8-Nitrofluoroquinolone (Compound 9g) | E. coli | ~8.8 | [5] |
| p-Toluidine derivative of 8-nitrofluoroquinolone | S. aureus | ~2-5 | [5][6] |
| p-Chloroaniline derivative of 8-nitrofluoroquinolone | S. aureus | ~2-5 | [5][6] |
| Aniline derivative of 8-nitrofluoroquinolone | S. aureus | ~2-5 | [5][6] |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Gram-positive & Gram-negative strains | 4–16 | [7] |
Note: Data is compiled from multiple studies and represents a selection of reported activities. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standard procedure adapted from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.[8][9]
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Preparation of Inoculum: A pure culture of the test bacterium is grown overnight on an appropriate agar medium. Several colonies are then suspended in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
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Compound Preparation: The this compound derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold serial dilutions are prepared in the broth medium in a 96-well microtiter plate.
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Inoculation and Incubation: Each well of the microtiter plate containing the diluted compound is inoculated with the prepared bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included. The plate is incubated at 35-37°C for 16-20 hours.
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Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).
Anticancer Activity: Targeting Cell Proliferation
Beyond their antibacterial effects, fluoroquinolone derivatives have demonstrated significant potential as anticancer agents.[10] Their mechanism of action in eukaryotic cells involves targeting enzymes homologous to their bacterial counterparts and interfering with critical cellular processes like DNA replication and damage response.
Mechanism of Action
The anticancer activity of this compound derivatives is multifaceted. One primary mechanism is the inhibition of human topoisomerase II, an enzyme functionally similar to bacterial gyrase that is essential for managing DNA topology during replication in cancer cells.[10] Additionally, these compounds have been investigated as inhibitors of other key proteins in cancer-related signaling pathways, such as ATM (Ataxia-Telangiectasia Mutated) kinase, a critical player in the DNA damage response (DDR) pathway.[1] Inhibition of ATM prevents the cell from repairing DNA damage, leading to the accumulation of genomic instability and ultimately triggering apoptosis (programmed cell death).
Quantitative Data: Cytotoxic Potency
The anticancer activity is often measured by the half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.
| Derivative Class | Cancer Cell Line | IC50 | Reference |
| 5,7-dibromo-8-hydroxyquinoline | A549 (Lung) | 5.8 µg/mL | [7] |
| 5,7-dibromo-8-hydroxyquinoline | HT29 (Colon) | 5.4 µg/mL | [7] |
| 5,7-dibromo-8-hydroxyquinoline | MCF7 (Breast) | 16.5 µg/mL | [7] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Melanoma) | Comparable to Cisplatin/Doxorubicin | [11] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | MDA-MB-231 (Breast) | Comparable to Cisplatin/Doxorubicin | [11] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | A549 (Lung) | Comparable to Cisplatin/Doxorubicin | [11] |
Note: The table includes data for structurally related quinoline derivatives to illustrate the potential of the broader class. "Comparable" indicates similar efficacy to standard chemotherapeutic agents as reported in the study.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivative. A vehicle control (e.g., DMSO) is also included. The cells are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization and Measurement: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity: Modulating Immune Responses
Several studies have highlighted the immunomodulatory and anti-inflammatory properties of fluoroquinolone derivatives, extending their therapeutic potential to inflammatory diseases.[6][12]
Mechanism of Action
The anti-inflammatory effects of these compounds can be attributed to their ability to suppress the production and release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[13] This is often achieved by inhibiting key inflammatory signaling pathways, most notably the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[13] In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of numerous genes involved in the inflammatory response. By inhibiting this pathway, the derivatives can effectively dampen the inflammatory cascade.
Quantitative Data: Anti-inflammatory Potency
The anti-inflammatory activity is evaluated by measuring the inhibition of inflammatory mediators or cellular responses.
| Derivative | Assay | Target Cell/System | IC50 (µg/mL) | Reference |
| N-(3-aminophenyl)-gatifloxacin carboxamide | Oxidative Burst | Whole Blood Phagocytes | <12.5 | [12] |
| N-(3-aminophenyl)-gatifloxacin carboxamide | Oxidative Burst | Neutrophils | <0.1 | [12] |
| N-(3-aminophenyl)-gatifloxacin carboxamide | Oxidative Burst | Macrophages | <3.1 | [12] |
| N-(3-aminophenyl)-gatifloxacin carboxamide | T-cell Proliferation | T-cells | 3.7 | [12] |
| Gatifloxacin carbohydrazide | T-cell Proliferation | T-cells | <3.1 | [12] |
Note: The table features derivatives of gatifloxacin, a fluoroquinolone with a structure related to the 8-fluoroquinoline core, demonstrating the anti-inflammatory potential of modifying the C3 position.
Experimental Protocol: Oxidative Burst Assay (Chemiluminescence)
This assay measures the production of reactive oxygen species (ROS) by phagocytic cells (like neutrophils and macrophages) during an inflammatory response, a process known as an oxidative burst.
-
Cell Isolation: Phagocytic cells (e.g., neutrophils) are isolated from fresh whole blood using density gradient centrifugation. The cells are washed and resuspended in a suitable buffer.
-
Compound Incubation: The isolated cells are pre-incubated with various concentrations of the this compound derivative for a short period (e.g., 15-30 minutes) at 37°C.
-
Assay Initiation: The assay is performed in a 96-well plate. A chemiluminescent probe (e.g., luminol) is added to the cell suspension. The oxidative burst is then triggered by adding a stimulant, such as phorbol myristate acetate (PMA) or opsonized zymosan.
-
Measurement: The plate is immediately placed in a luminometer, and the light emission (chemiluminescence) is measured kinetically over a period of 30-60 minutes. The light is produced as the probe is oxidized by the ROS generated by the cells.
-
Data Analysis: The total light output or the peak chemiluminescence is calculated for each concentration. The percentage of inhibition is determined relative to the control (stimulated cells without the compound). The IC50 value is calculated from the resulting dose-response curve.
Conclusion and Future Directions
Derivatives of the this compound scaffold exhibit a remarkable range of biological activities, positioning them as highly valuable templates for drug discovery. Their well-defined antibacterial mechanism, coupled with emerging evidence of potent anticancer and anti-inflammatory properties, underscores their therapeutic versatility. Future research is poised to focus on several key areas: optimizing the scaffold to enhance potency against drug-resistant microbial strains and cancer cell lines, elucidating the precise molecular interactions with novel biological targets, and improving the pharmacokinetic and safety profiles of lead compounds. The continued exploration of this chemical space holds significant promise for the development of next-generation therapeutics to address critical unmet needs in infectious diseases, oncology, and inflammatory disorders.[1]
References
- 1. This compound | 71083-38-0 | Benchchem [benchchem.com]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluoroquinolone-3-carboxamide Amino Acid Conjugates: Synthesis, Antibacterial Properties And Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Identification of anti-inflammatory and other biological activities of 3-carboxamide, 3-carbohydrazide and ester derivatives of gatifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Multifaceted Mechanisms of 8-Fluoroquinoline-3-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the potential mechanisms of action for the core chemical scaffold, 8-Fluoroquinoline-3-carboxamide. While comprehensive studies on the unsubstituted parent compound are limited, extensive research on its derivatives has revealed multiple biological targets, suggesting a versatile pharmacophore with potential applications in antibacterial, antifungal, and other therapeutic areas. This document synthesizes the available evidence, detailing putative signaling pathways, experimental methodologies to probe its activity, and quantitative data from representative derivatives.
Core Postulated Mechanisms of Action
Based on the analysis of its chemical structure and the biological activities of its derivatives, this compound is hypothesized to exert its effects through at least two primary mechanisms:
-
Inhibition of Bacterial Type II Topoisomerases: Inherited from its fluoroquinolone lineage, the 8-fluoroquinoline core is strongly suggested to target bacterial DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV (ParC and ParE subunits).[1][2][3][4][5][6] The carboxamide moiety at the C-3 position is a modification of the carboxylic acid group known to be critical for binding to the enzyme-DNA complex.[1] This interaction stabilizes the cleaved DNA strands, leading to a lethal accumulation of double-strand breaks during replication.[3][7] Molecular docking studies have supported this, showing that fluoroquinolone-3-carboxamide scaffolds can occupy the quinolone binding pocket within DNA gyrase.[1]
-
Inhibition of Dihydroorotate Dehydrogenase (DHODH): Several N-substituted derivatives of this compound have been identified as potent inhibitors of DHODH.[8] This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis in fungi and other organisms.[9][10] This distinct mechanism highlights the potential for developing antifungal agents from this scaffold.
Quantitative Data on Representative Derivatives
| Derivative Class | Target Enzyme | Organism/Cell Line | Assay Type | IC50 / MIC | Reference |
| N-Aryl-8-fluoroquinoline-3-carboxamide | DNA Gyrase | Staphylococcus aureus | Supercoiling Assay | 2 - 5 µg/mL (MIC) | [11] |
| Fluoroquinolone-3-carboxamide amino acid conjugates | Whole Cell | Escherichia coli | Broth Microdilution | Selectively Active | [12] |
| N-Alkyl-8-fluoroquinoline-3-carboxamide (e.g., Feneptamidoquin) | Dihydroorotate Dehydrogenase (DHODH) | Fungal Pathogens | Enzymatic Assay | Potent Inhibition (Specific values proprietary) | [8][9] |
| Pyridine Carboxamide Derivatives | Succinate Dehydrogenase (SDH) | Botrytis cinerea | Enzymatic Inhibition | 5.6 mg/L (IC50) | [9] |
| N-Aryl-8-hydroxyquinoline-2-carboxamide | H5N1 Influenza Virus | MDCK cells | Virus Growth Inhibition | 91.2% inhibition | [13] |
Visualizing the Signaling Pathways and Workflows
To elucidate the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. This compound | 71083-38-0 | Benchchem [benchchem.com]
- 2. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown [mdpi.com]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prulifloxacin - Wikipedia [en.wikipedia.org]
- 7. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patents.justia.com [patents.justia.com]
- 9. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluoroquinolone-3-carboxamide Amino Acid Conjugates: Synthesis, Antibacterial Properties And Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 8-Fluoroquinoline-3-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of 8-Fluoroquinoline-3-carboxamide, a key scaffold in medicinal chemistry. As a member of the fluoroquinolone class, this compound has garnered significant interest for its potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties.[1] Its biological activity is primarily attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1] Understanding the structural and electronic properties of this molecule through spectroscopic analysis is paramount for drug design and development.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a comprehensive reference for its structural identification and characterization.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data [1]
| Nucleus | Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | C2-H | 8.72 | Singlet | - |
| ¹H | C5-H, C6-H, C7-H | 7.45–7.62 | Doublet of doublets | - |
| ¹H | -CONH₂ | 6.98 | Broad | - |
| ¹³C | C=O | 167.3 | - | - |
| ¹³C | C8 | 149.1 | Doublet | ¹J C-F = 245 |
Table 2: Infrared (IR) Spectroscopy Data [1]
| Vibrational Mode | Wavenumber (cm⁻¹) | Interpretation |
| N-H Stretching | ~3280 | Primary amide group |
| C=O Stretching | ~1665 | Carboxamide group |
| C-F Stretching | 1250-1000 | Fluoro substituent |
Table 3: Mass Spectrometry (MS) Data [1]
| Technique | Feature | m/z | Interpretation |
| ESI-MS | [M+H]⁺ | 191.17 | Protonated molecular ion |
| EI/ESI-MS | Fragment | [M-44]⁺ | Loss of carboxamide group (-CONH₂) |
| EI/ESI-MS | Fragment | [M-19]⁺ | Loss of fluorine atom |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure complete dissolution.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment or the pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition:
-
ESI-MS: Introduce the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode over a relevant mass-to-charge (m/z) range.
-
EI-MS: Introduce the sample (often after vaporization) into the EI source. Acquire the mass spectrum.
-
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the molecular structure.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to obtain absorbance values within the linear range of the instrument (typically 0.1-1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a specific wavelength range (e.g., 200-400 nm). Use the pure solvent as a reference blank.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε).
Visualizations
The following diagrams illustrate the general workflow for spectroscopic characterization and the proposed mechanism of action for this compound.
Caption: General experimental workflow for the spectroscopic characterization of a synthesized compound.
Caption: Proposed mechanism of action for this compound as an inhibitor of bacterial DNA gyrase and topoisomerase IV.
References
The 8-Fluoroquinoline-3-carboxamide Scaffold: A Versatile Core for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 8-fluoroquinoline-3-carboxamide core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties serve as a foundation for a diverse array of therapeutic agents with applications spanning antibacterial, anticancer, antiviral, and fungicidal activities. This technical guide provides a comprehensive overview of the therapeutic potential of this compound and its derivatives, focusing on their mechanisms of action, structure-activity relationships, and key experimental methodologies.
Core Structure and Therapeutic Landscape
The this compound scaffold is characterized by a quinoline ring system with a fluorine atom at the 8-position and a carboxamide group at the 3-position. This core structure is a key pharmacophore, and modifications, particularly at the carboxamide nitrogen and other positions on the quinoline ring, have led to the development of compounds with a wide range of biological activities.[1] The inherent fluorescence of the quinoline ring also makes it a useful tool for in vitro binding studies.[1]
The therapeutic landscape of this compound derivatives is broad, with compounds being investigated for various applications as summarized in the table below.
| Therapeutic Area | Specific Target/Application | Key Findings |
| Antibacterial | Inhibition of DNA gyrase and topoisomerase IV | Broad-spectrum antibacterial activity. The substituent at the C-7 position is crucial for potency and spectrum.[2] |
| Overcoming antibiotic resistance | Novel derivatives are being designed to circumvent existing resistance mechanisms. | |
| Anticancer | ATM kinase inhibition | Derivatives have been synthesized as potential inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a key protein in the DNA damage response (DDR) pathway, which is a target in cancer therapy.[1] |
| Antiviral | Inhibition of viral polymerases | Certain 4-hydroxyquinoline-3-carboxamide derivatives have shown activity against Cytomegalovirus (CMV), Herpes Simplex Virus (HSV), and Varicella-Zoster Virus (VZV).[3] |
| Fungicidal | Dihydroorotate dehydrogenase (DHODH) inhibition | N-substituted derivatives, such as Feneptamidoquin, are effective fungicides for agricultural use.[4][5][6] |
| Pain Management | NaV1.8 channel inhibition | Bicyclic heterocyclic amide derivatives are being developed as inhibitors of the NaV1.8 sodium channel for the treatment of pain.[7] |
Mechanisms of Action
The diverse therapeutic applications of this compound derivatives stem from their ability to interact with a range of biological targets. The primary and most well-understood mechanisms are detailed below.
Antibacterial Activity: Inhibition of Bacterial Topoisomerases
The hallmark of the fluoroquinolone class, to which this compound belongs, is its potent antibacterial activity. This is achieved through the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][8][9] These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting their function, fluoroquinolones induce breaks in the bacterial chromosome, leading to cell death.
Figure 1: Mechanism of antibacterial action.
Anticancer Activity: Targeting the DNA Damage Response Pathway
In the context of cancer, derivatives of this compound are being explored for their ability to inhibit key proteins in the DNA Damage Response (DDR) pathway, such as ATM kinase.[1] Cancer cells often rely on the DDR pathway to survive the DNA damage induced by chemotherapy and radiation. By inhibiting ATM kinase, these compounds can sensitize cancer cells to traditional cancer therapies.
References
- 1. This compound | 71083-38-0 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. US6093732A - 4-hydroxyquinoline-3-carboxamides and hydrazides as antiviral agents - Google Patents [patents.google.com]
- 4. US20220030867A1 - Fungicidal compositions - Google Patents [patents.google.com]
- 5. WO2019052930A1 - Fungicidal compositions - Google Patents [patents.google.com]
- 6. WO2017153380A1 - Microbiocidal quinoline (thio)carboxamide derivatives - Google Patents [patents.google.com]
- 7. CN119585247A - Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain - Google Patents [patents.google.com]
- 8. Prulifloxacin - Wikipedia [en.wikipedia.org]
- 9. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
The Ascendancy of Quinoline-3-Carboxamides: A Technical Guide to Their Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of quinoline-3-carboxamides, from their synthesis to their evolution as potent modulators of critical biological pathways. It details the key milestones in their development, focusing on their roles as immunomodulatory, anti-angiogenic, and DNA damage response-inhibiting agents. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the synthesis, mechanisms of action, and therapeutic applications of this important class of compounds.
A Historical Overview: From Synthesis to Therapeutic Breakthroughs
The journey of quinoline-3-carboxamides from a chemical novelty to a clinically relevant scaffold has been marked by significant discoveries in their biological activity. While the fundamental quinoline ring system has been a cornerstone of synthetic chemistry since the 19th century, the therapeutic potential of the 3-carboxamide substituted quinolines came to the forefront much later.
The initial impetus for the exploration of quinoline-3-carboxamides as therapeutic agents arose in the 1980s with the work of AB Leo Research Laboratories in Sweden. Their investigation into a series of quinoline-3-carboxamide analogues as immunomodulatory agents led to the identification of roquinimex (Linomide).[1] Roquinimex was found to stimulate inflammatory responses and demonstrated potential in treating autoimmune diseases and in cancer therapy.[1][2] This discovery marked a pivotal moment, establishing the quinoline-3-carboxamide core as a pharmacologically significant entity.
Building on the foundation laid by roquinimex, a second-generation analogue, tasquinimod , was developed.[1][3] Collaborative studies by Active Biotech and Johns Hopkins School of Medicine identified tasquinimod as a potent anti-angiogenic and immunomodulatory agent, particularly for the treatment of prostate cancer.[3][4] Tasquinimod's development highlighted a distinct mechanism of action, targeting the tumor microenvironment by binding to the S100A9 protein.[3]
More recently, the quinoline-3-carboxamide scaffold has been identified as a promising framework for the development of inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response (DDR).[5][6] This has opened new avenues for their application in oncology, particularly as sensitizing agents for radiotherapy and chemotherapy.
Synthetic Methodologies: Crafting the Quinoline-3-Carboxamide Core
The synthesis of the quinoline core itself can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[7][8] The introduction of the 3-carboxamide functionality is a critical step in elaborating this core for therapeutic applications.
A common and versatile method for the synthesis of quinoline-3-carboxamides involves the Vilsmeier-Haack reaction .[7] This approach typically starts with an appropriately substituted acetanilide, which is formylated to produce a 2-chloro-3-formylquinoline. Subsequent oxidation of the aldehyde to a carboxylic acid, followed by an amidation reaction, yields the desired quinoline-3-carboxamide.[7]
Another powerful technique for the synthesis and diversification of quinoline-3-carboxamides is the Suzuki cross-coupling reaction . This palladium-catalyzed reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at various positions of the quinoline ring, enabling extensive structure-activity relationship (SAR) studies.
Detailed Experimental Protocol: Suzuki Cross-Coupling for Quinoline-3-Carboxamide Synthesis
The following protocol provides a general framework for the Suzuki cross-coupling reaction as applied to the synthesis of quinoline-3-carboxamide derivatives.
Materials:
-
Aryl or heteroaryl halide (e.g., bromo-quinoline-3-carboxamide) (1.0 mmol)
-
Aryl or heteroaryl boronic acid or ester (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., triphenylphosphine)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 mmol)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, ligand (if used), and base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Mechanisms of Action: Targeting Key Cellular Pathways
The therapeutic versatility of quinoline-3-carboxamides stems from their ability to interact with diverse biological targets, leading to the modulation of critical signaling pathways.
Immunomodulation and Anti-Angiogenesis via S100A9 Inhibition
Tasquinimod exerts its anti-tumor effects primarily by targeting the tumor microenvironment. It binds with high affinity to the S100A9 protein, an immunomodulatory protein that promotes tumor development.[3] This interaction inhibits the pro-angiogenic and immunosuppressive functions of myeloid-derived suppressor cells (MDSCs).[3] The binding of tasquinimod to S100A9 disrupts its interaction with Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE), leading to a reduction in tumor angiogenesis and a modulation of the immune response within the tumor.[9]
Inhibition of the DNA Damage Response via ATM Kinase
A newer class of quinoline-3-carboxamides has been developed as potent and selective inhibitors of the ATM kinase.[5][6] ATM is a critical sensor of DNA double-strand breaks and initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis. In cancer cells, ATM activity can contribute to resistance to DNA-damaging therapies. By inhibiting ATM, quinoline-3-carboxamides can sensitize cancer cells to the effects of radiation and chemotherapy.
Quantitative Data on Biological Activity
The biological activity of quinoline-3-carboxamides has been quantified against various targets. The following tables summarize key data for representative compounds.
Table 1: Anti-Cancer Activity of Selected Quinoline-3-Carboxamides
| Compound | Target | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| Tasquinimod | S100A9 | Prostate Cancer Models | Varies (nM to µM range) | [1][10] |
| ATM Inhibitor (Example) | ATM Kinase | HCT116 | 0.5 - 5 µM | [6] |
| H-PGDS Inhibitor | H-PGDS | - | 9.9 nM | [11] |
| Antimalarial Compound | P. falciparum | 3D7 Strain | 1.2 µM | [12] |
Table 2: Immunomodulatory Effects of Roquinimex
| Parameter | Effect | Reference |
| NK Cell Activity | Enhanced | [13] |
| Macrophage Cytotoxicity | Increased | [2] |
| TNF-α Synthesis | Decreased | [2] |
Experimental Protocols for Biological Assays
The evaluation of the biological activity of quinoline-3-carboxamides relies on a variety of in vitro and in vivo assays.
In Vitro Anti-Angiogenesis Assay: Tube Formation Assay
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Matrigel Basement Membrane Matrix
-
Endothelial Cell Growth Medium
-
Test compound (quinoline-3-carboxamide)
-
96-well plate
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow to solidify at 37°C for 30 minutes.
-
Harvest HUVECs and resuspend in medium containing the test compound at various concentrations.
-
Seed the HUVECs onto the Matrigel-coated wells.
-
Incubate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
Visualize the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as tube length, number of junctions, and total network area.
In Vitro ATM Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by ATM kinase.
Materials:
-
Recombinant active ATM kinase
-
ATM substrate (e.g., a peptide containing the ATM recognition motif)
-
ATP (with γ-³²P-ATP for radioactive detection or a cold ATP for antibody-based detection)
-
Test compound
-
Kinase reaction buffer
Procedure:
-
Prepare a reaction mixture containing the ATM kinase, substrate, and kinase buffer.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction.
-
Detect the phosphorylation of the substrate. This can be done by:
-
Radiometric assay: Spotting the reaction mixture onto a phosphocellulose membrane, washing away unincorporated γ-³²P-ATP, and measuring the incorporated radioactivity.
-
ELISA-based assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
Conclusion and Future Directions
The quinoline-3-carboxamide scaffold has proven to be a remarkably versatile platform for the development of novel therapeutics. From their origins as immunomodulators to their current applications as anti-cancer agents targeting the tumor microenvironment and the DNA damage response, these compounds continue to be a rich source of clinical candidates. Future research in this area will likely focus on the development of more potent and selective inhibitors for established targets, as well as the identification of novel biological activities. The continued exploration of the vast chemical space around the quinoline-3-carboxamide core holds great promise for addressing unmet medical needs across a range of diseases.
References
- 1. Review of S100A9 Biology and its Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunomodulatory Assays - Invitrocue - Transforming Bioanalytics [invitrocue.com]
- 4. the-functions-and-regulatory-pathways-of-s100a8-a9-and-its-receptors-in-cancers - Ask this paper | Bohrium [bohrium.com]
- 5. criver.com [criver.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The functions and regulatory pathways of S100A8/A9 and its receptors in cancers [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. S100A8 and S100A9: New Insights into Their Roles in Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro assays supporting the safety assessment of immunomodulatory monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. | Semantic Scholar [semanticscholar.org]
In Vitro Evaluation of 8-Fluoroquinoline-3-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro evaluation of 8-Fluoroquinoline-3-carboxamide and its derivatives. This class of compounds has garnered significant interest for its potential as antimicrobial and anticancer agents.[1] The core structure, a quinoline ring with a fluorine atom at the 8-position and a carboxamide group at the 3-position, is a key pharmacophore that interacts with various biological targets.[1] This document details the common experimental protocols used to assess the biological activity of these compounds, presents available quantitative data for related structures, and visualizes key experimental workflows and mechanisms of action.
Data Presentation: Biological Activity of Fluoroquinoline-3-carboxamide Derivatives
While specific quantitative data for the parent compound, this compound, is limited in the public domain, the following tables summarize the biological activities of closely related derivatives. This data provides valuable insights into the structure-activity relationships (SAR) and potential therapeutic applications of this compound class.
Table 1: Anticancer Activity of Fluoroquinoline Derivatives
| Compound/Derivative | Cell Line | Assay Type | IC50 / GI50 | Reference |
| Ciprofloxacin Derivative 32 | MCF-7 (Breast Cancer) | Cytotoxicity Assay | IC50 = 4.3 µM | [2] |
| Ciprofloxacin Derivative 65 | SR (Leukemia) | Growth Inhibition | 33.25% inhibition | [2] |
| Ciprofloxacin Derivative 66 | UO-31 (Renal Cancer) | Growth Inhibition | 55.49% inhibition | [2] |
| Fluoroquinolone Analog I | NCI-60 Panel (Mean) | Growth Inhibition | GI50 = 9.06 µM | [3] |
| Fluoroquinolone Analog I | VERO (Normal) | Cytotoxicity Assay | CC50 = 349.03 µM | [3] |
Table 2: Antimicrobial Activity of Fluoroquinolone Derivatives
| Compound/Derivative | Bacterial Strain | Assay Type | MIC (µg/mL) | Reference |
| 8-Nitrofluoroquinolone 3 | S. aureus | Broth Microdilution | ~0.97 | [4] |
| 8-Nitrofluoroquinolone 3 | E. coli | Broth Microdilution | ~4.7 | [4] |
| 8-Nitrofluoroquinolone 9g | S. aureus | Broth Microdilution | ~1.2 | [4] |
| 8-Nitrofluoroquinolone 9g | E. coli | Broth Microdilution | ~8.8 | [4] |
Table 3: Receptor Binding Affinity of Halogenated Quinoline Carboxamides
| Compound/Derivative | Receptor | Assay Type | Ki (nM) | Reference |
| 8-Fluoro-quinoline Carboxamide (1c) | Human NK-3 Receptor | Radioligand Binding | ~24-27 | [5] |
| 7-Fluoro-quinoline Carboxamide (1b) | Human NK-3 Receptor | Radioligand Binding | ~49-67 | [5] |
Experimental Protocols
This section details the methodologies for key in vitro experiments typically performed to evaluate the biological activity of this compound and its analogs.
Anticancer Activity Evaluation
2.1.1. Cell Proliferation and Cytotoxicity Assays (e.g., NCI-60 Screen, MTT Assay)
-
Objective: To assess the effect of the compound on the growth and viability of cancer cell lines.
-
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., the NCI-60 panel or specific lines like MCF-7) are cultured in appropriate media and conditions.[3]
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound.
-
Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or Sulforhodamine B (SRB) assay. The absorbance is measured, which correlates with the number of viable cells.
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI50) or is lethal to 50% of the cells (LC50) is calculated.
-
2.1.2. Topoisomerase II Inhibition Assay
-
Objective: To determine if the compound inhibits the activity of human topoisomerase II, a key enzyme in DNA replication and a common target for anticancer drugs.[3]
-
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, human topoisomerase IIα or IIβ, and the test compound at various concentrations.[6]
-
Incubation: The reaction is incubated to allow the enzyme to relax the supercoiled DNA.
-
Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis.
-
Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide).
-
Analysis: Inhibition of topoisomerase II is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control.
-
Antimicrobial Activity Evaluation
2.2.1. Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Methodology:
-
Bacterial Culture: The test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is grown to a specific density.[4]
-
Serial Dilution: The compound is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the microorganism to grow (e.g., 18-24 hours at 37°C).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
2.2.2. DNA Gyrase Inhibition Assay
-
Objective: To assess the inhibitory effect of the compound on bacterial DNA gyrase, a primary target of fluoroquinolone antibiotics.[7]
-
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing relaxed plasmid DNA, purified DNA gyrase, ATP, and the test compound.[8]
-
Enzymatic Reaction: The mixture is incubated to allow DNA gyrase to introduce negative supercoils into the plasmid DNA.
-
Gel Electrophoresis: The reaction products are resolved on an agarose gel.
-
Analysis: The inhibition of DNA gyrase is indicated by a reduction in the amount of supercoiled DNA compared to the control.[9]
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and the proposed mechanism of action for fluoroquinolone-3-carboxamides.
Caption: Workflow for In Vitro Anticancer Evaluation.
Caption: Workflow for In Vitro Antimicrobial Evaluation.
Caption: Proposed Antimicrobial Mechanism of Action.
References
- 1. This compound | 71083-38-0 | Benchchem [benchchem.com]
- 2. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel fluoro and iodo quinoline carboxamides as potential ligands of NK-3 receptors for in vivo imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 8. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 8-Fluoroquinoline-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information regarding the solubility and stability of 8-Fluoroquinoline-3-carboxamide, a key scaffold in medicinal chemistry. Due to the limited publicly available data for this specific molecule, this guide also incorporates information from closely related analogues and outlines general experimental protocols for its characterization.
Physicochemical Properties
This compound is a derivative of the quinoline ring system, a foundational structure in the development of numerous therapeutic agents. The presence of a fluorine atom at the 8-position and a carboxamide group at the 3-position significantly influences its physicochemical properties, including its solubility and stability. The electronegative fluorine atom and the hydrogen-bonding capabilities of the carboxamide group are critical for its interactions with biological targets.[1]
Table 1: Physicochemical Properties of this compound
| Property | Data | Source |
| Molecular Formula | C₁₀H₇FN₂O | - |
| Molecular Weight | 190.17 g/mol | [1] |
| CAS Number | 71083-38-0 | [1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| pKa | Not available | - |
| LogP | Not available | - |
Solubility Profile
Table 2: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Factors Influencing Solubility |
| Water | Low | pH-dependent; zwitterionic nature at physiological pH can decrease solubility.[4] |
| Aqueous Buffers (e.g., PBS) | Low to Moderate | Highly pH-dependent. Solubility may increase at acidic or basic pH away from the isoelectric point. |
| Organic Solvents (e.g., DMSO, DMF) | High | Generally good solubility is expected for initial stock solutions. |
| Alcohols (e.g., Ethanol, Methanol) | Moderate to High | Expected to be a suitable solvent or co-solvent. |
Strategies to Improve Aqueous Solubility
For in vitro and in vivo studies, enhancing the aqueous solubility of this compound may be necessary. Common strategies include:
-
Salt Formation: Preparation of hydrochloride or other salts can significantly increase aqueous solubility.[1]
-
Prodrug Approach: Synthesis of more soluble prodrugs, such as phosphate esters, can be explored.[1]
-
Co-solvent Systems: The use of co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) in aqueous solutions can improve solubility.[1]
-
Formulation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble compounds, enhancing their solubility.[2]
Stability Profile
The chemical stability of this compound is a critical parameter for its development as a therapeutic agent. While specific stability data is scarce, information on related fluoroquinolones provides valuable insights into its potential degradation pathways.
Table 3: Predicted Stability of this compound under Various Conditions
| Condition | Predicted Stability | Potential Degradation Products |
| Photostability | Potentially unstable | Derivatives with a fluorine atom at the 8-position have been shown to be degraded by UVA irradiation, leading to decreased biological activity and increased cytotoxicity.[5][6][7] |
| pH Stability | Moderate | Hydrolysis of the carboxamide group may occur under strong acidic or basic conditions. The quinoline core is generally stable. |
| Thermal Stability | High | Quinolones, in general, are very resistant to heat treatment.[8][9] For instance, ciprofloxacin and norfloxacin show high thermal stability up to 200°C.[10][11] |
| Oxidative Stability | Moderate | The quinoline ring may be susceptible to oxidation under harsh oxidative conditions. |
Experimental Protocols
Detailed methodologies for determining the solubility and stability of this compound are provided below. These are generalized protocols that can be adapted for specific experimental needs.
Kinetic Solubility Assay
This method is used for rapid assessment of solubility, often in a high-throughput format, by measuring the concentration of a compound in solution after a short incubation period.
Protocol:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microtiter plate to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 1-2 hours) with shaking.[12]
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering of the solutions. An increase in light scattering indicates the formation of a precipitate.[3]
-
UV-Vis Spectroscopy: Centrifuge or filter the plate to remove any precipitate. Measure the absorbance of the supernatant at the λmax of the compound to determine the concentration of the dissolved compound. A standard curve in the same buffer system is required.[3]
-
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.
Workflow for Kinetic Solubility Assay:
Thermodynamic (Equilibrium) Solubility Assay
This method determines the solubility of a compound at equilibrium and is considered the gold standard.
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer).
-
Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
-
Data Analysis: The measured concentration represents the thermodynamic solubility.
Stability Indicating HPLC Method
This protocol outlines the general steps for developing an HPLC method to assess the stability of this compound.
Protocol:
-
Forced Degradation Studies: Subject solutions of this compound to various stress conditions to induce degradation:
-
Acidic and Basic Hydrolysis: Incubate with HCl and NaOH solutions at elevated temperatures.
-
Oxidation: Treat with hydrogen peroxide.
-
Thermal Stress: Heat the solid compound and solutions.
-
Photostability: Expose solutions to UV and visible light.
-
-
HPLC Method Development: Develop a reverse-phase HPLC method that can separate the intact this compound from all its degradation products. Key parameters to optimize include:
-
Column: C18 or other suitable stationary phase.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at the λmax of the compound and its degradation products.
-
-
Method Validation: Validate the developed HPLC method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Stability Study: Store samples of this compound under defined storage conditions (e.g., temperature, humidity, light) and analyze them at specified time points using the validated stability-indicating HPLC method.
Biological Activity and Signaling Pathway
Quinoline-3-carboxamide derivatives have been investigated for various biological activities, including as antibacterial and anticancer agents.[13] The primary mechanism of antibacterial action for many fluoroquinolones is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][14] These enzymes are essential for bacterial DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex, these compounds lead to double-strand breaks in the bacterial DNA, ultimately causing cell death.[14]
Inhibition of Bacterial DNA Replication by this compound:
Conclusion
This compound is a promising scaffold for drug discovery, but a comprehensive understanding of its solubility and stability is crucial for its successful development. This guide has summarized the available information and provided a framework for its experimental characterization. Further studies are warranted to generate specific quantitative data for this compound to facilitate its progression through the drug development pipeline.
References
- 1. This compound | 71083-38-0 | Benchchem [benchchem.com]
- 2. US20070197469A1 - Fluoroquinolone carboxylic acid salt compositions - Google Patents [patents.google.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of heating on the stability of quinolones in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchportal.hkr.se [researchportal.hkr.se]
- 11. researchgate.net [researchgate.net]
- 12. enamine.net [enamine.net]
- 13. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Exploration of 8-Fluoroquinoline-3-carboxamide: A Computational Guide for Drug Discovery
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical studies conducted on 8-Fluoroquinoline-3-carboxamide, a molecule of significant interest in medicinal chemistry. Leveraging computational methodologies, this paper delves into the electronic properties, molecular interactions, and predictive activity of this compound. Detailed protocols for key in silico experiments, including quantum chemical calculations, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) analysis, are presented to facilitate further research and application in drug design and development. All quantitative data is summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to ensure clarity and ease of comparison.
Introduction
This compound belongs to the fluoroquinolone class of compounds, which are renowned for their broad-spectrum antibacterial activity.[1] The core mechanism of action for many fluoroquinolones involves the inhibition of bacterial type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.[1] Theoretical studies play a pivotal role in understanding the nuanced structure-activity relationships that govern the efficacy of these compounds. By employing computational tools, researchers can predict molecular properties, simulate interactions with biological targets, and rationally design novel derivatives with enhanced therapeutic profiles. This guide focuses on the theoretical examination of this compound, providing both foundational data and detailed methodologies for its computational analysis.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of a molecule.[1] For this compound, DFT calculations at the B3LYP/6-31G(d) level have been instrumental in elucidating key electronic properties that dictate its intermolecular interactions.[1]
Quantitative Electronic Properties
The following table summarizes the key quantum chemical properties calculated for this compound.
| Property | Calculated Value | Interpretation |
| HOMO-LUMO Gap | ~4.2 eV | Indicates moderate chemical reactivity and kinetic stability.[1] |
| Electron Density on Fluorine Atom | ~ -0.32 e | Highlights the electronegativity of the fluorine atom, making it a potential hydrogen bond acceptor.[1] |
| Electron Density on Carboxamide Oxygen | ~ -0.45 e | Indicates a high partial negative charge, facilitating strong hydrogen bond acceptance.[1] |
| Dipole Moment | 2.1 D | Suggests the molecule is polar, which can influence its solubility and transport characteristics.[1] |
Experimental Protocol: Quantum Chemical Calculations
This protocol outlines the steps for performing DFT calculations on this compound.
-
Molecule Preparation:
-
Obtain the 3D structure of this compound. This can be done using molecular building software (e.g., Avogadro, ChemDraw) or by retrieving it from a chemical database.
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
-
DFT Calculation Setup:
-
Import the optimized structure into a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).
-
Define the calculation parameters:
-
Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[2]
-
Basis Set: 6-31G(d) or a more extensive basis set like 6-311++G(d,p) for higher accuracy.[3][4]
-
Calculation Type: Geometry Optimization (Opt) followed by Frequency (Freq) analysis to confirm a true energy minimum.
-
Solvation Model (Optional): To simulate a biological environment, an implicit solvent model like the Polarizable Continuum Model (PCM) can be used.
-
-
-
Execution and Analysis:
-
Run the calculation.
-
Analyze the output file to extract the optimized geometry, electronic energies (HOMO and LUMO), Mulliken atomic charges, and dipole moment.
-
Visualize the molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) map to identify reactive sites.
-
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, in this case, this compound with its biological target, DNA gyrase.[5] This method is crucial for understanding the binding mode and affinity of potential drug candidates.
Target and Binding Interactions
The primary antibacterial target for fluoroquinolones is the bacterial DNA gyrase, a type II topoisomerase.[1] Docking studies have consistently shown that the fluoroquinolone scaffold fits into the quinolone binding pocket (QBP) of the DNA gyrase-DNA complex.[1] Key interactions include:
-
Hydrogen Bonding: The carboxamide group at the C-3 position is a critical functional group for forming hydrogen bonds with amino acid residues in the active site.[1]
-
Halogen Bonding: The fluorine atom at the C-8 position can act as a hydrogen bond acceptor, further anchoring the ligand within the binding pocket.[1]
Experimental Protocol: Molecular Docking
This protocol details the steps for performing molecular docking of this compound with DNA gyrase using AutoDock.
-
Preparation of Receptor and Ligand:
-
Receptor: Download the crystal structure of DNA gyrase complexed with DNA and a fluoroquinolone (e.g., PDB ID: 2XCT) from the Protein Data Bank.[5][6]
-
Using molecular modeling software (e.g., AutoDockTools, PyMOL, Chimera), prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential ions. Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges). Save the prepared receptor file in PDBQT format.
-
Ligand: Prepare the 3D structure of this compound. Assign atomic charges and define the rotatable bonds. Save the prepared ligand file in PDBQT format.
-
-
Grid Box Generation:
-
Define the docking search space by creating a grid box that encompasses the active site of the DNA gyrase. The grid box should be centered on the position of the co-crystallized ligand in the original PDB file to ensure the docking simulation is focused on the relevant binding pocket.
-
-
Docking Simulation:
-
Use a docking program like AutoDock Vina to perform the docking simulation.[6]
-
The program will explore different conformations of the ligand within the defined grid box and score them based on a predefined scoring function to estimate the binding affinity.
-
-
Analysis of Results:
-
Analyze the docking results to identify the best-scoring conformation (pose) of the ligand.
-
Visualize the docked pose in the context of the protein's active site to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies are statistical methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For fluoroquinolones, QSAR models can predict antibacterial potency based on various molecular descriptors.
QSAR Model for Fluoroquinolone Derivatives
A representative QSAR equation for a series of fluoroquinolone derivatives against E. coli is given by:
Log MIC50 = 473.758 – 92.342 (qC9) + 461.068 (qO11) + 192.743 (qC16) – 277.851 (qC20) + 1004.598 (LUMO)[7][8]
This equation indicates that the antibacterial activity (MIC50) is influenced by the atomic charges at specific carbon and oxygen atoms (qC9, qO11, qC16, qC20) and the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[7][8]
Experimental Protocol: QSAR Analysis
This protocol outlines the general steps for developing a QSAR model for fluoroquinolone derivatives.
-
Data Set Preparation:
-
Compile a dataset of fluoroquinolone derivatives with their corresponding experimental antibacterial activity data (e.g., MIC values).
-
Divide the dataset into a training set (for model development) and a test set (for model validation).
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a variety of molecular descriptors. These can include:
-
Constitutional descriptors: Molecular weight, number of atoms, etc.
-
Topological descriptors: Connectivity indices.
-
Quantum chemical descriptors: HOMO/LUMO energies, atomic charges, dipole moment.
-
-
Software such as DRAGON or the built-in modules of some computational chemistry packages can be used for descriptor calculation.
-
-
Model Development:
-
Use a statistical method, such as Multiple Linear Regression (MLR), to build a mathematical model that correlates the calculated descriptors (independent variables) with the biological activity (dependent variable) for the training set.[7][8]
-
Employ variable selection techniques (e.g., stepwise regression) to identify the most relevant descriptors.
-
-
Model Validation:
-
Validate the developed QSAR model using both internal (e.g., leave-one-out cross-validation) and external (using the test set) validation methods to assess its statistical significance and predictive power.
-
Mechanism of Action: Inhibition of DNA Gyrase
The established mechanism of action for fluoroquinolones, including the this compound scaffold, is the inhibition of bacterial DNA gyrase. This process prevents the re-ligation of cleaved DNA strands, leading to the accumulation of double-strand breaks and subsequent cell death.
Conclusion
The theoretical studies on this compound provide a robust framework for understanding its potential as a therapeutic agent. Quantum chemical calculations have quantified its electronic properties, highlighting its capacity for crucial intermolecular interactions. Molecular docking simulations have elucidated its binding mode within the active site of its primary target, DNA gyrase. Furthermore, the principles of QSAR analysis offer a pathway for predicting the activity of novel derivatives. The detailed protocols provided in this guide are intended to empower researchers to further explore and optimize this promising chemical scaffold, ultimately accelerating the discovery of new and effective antibacterial drugs.
References
- 1. This compound | 71083-38-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Molecular Docking, and Antibacterial Evaluation of Some Novel Flouroquinolone Derivatives as Potent Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
Whitepaper: A Technical Guide to the Initial Bioactivity Screening of 8-Fluoroquinoline-3-carboxamide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a foundational structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents with diverse applications, including antimalarial, anticancer, and antibacterial drugs.[1][2] The introduction of a fluorine atom into this core structure gives rise to fluoroquinolones, a significant class of synthetic antibacterial agents known for inhibiting bacterial DNA gyrase and topoisomerase IV.[1][3][4] Further modification, such as the addition of a carboxamide group at the 3-position, has been explored to generate novel derivatives with potentially enhanced or new pharmacological profiles.[1]
This technical guide outlines a strategic approach for the initial in vitro bioactivity screening of 8-Fluoroquinoline-3-carboxamide, a specific scaffold within this promising class. The document provides detailed experimental protocols for assessing potential anticancer and antimicrobial activities, methods for data presentation, and visual workflows to guide the research process. The versatility of the quinoline-3-carboxamide structure warrants a broad initial screening to uncover its therapeutic potential, which may range from antimicrobial and antiviral to anticancer and immunomodulatory effects.[1][5][6]
Potential Bioactivities for Initial Screening
Based on the activities of structurally related quinoline-3-carboxamide derivatives, the initial screening of this compound should prioritize the evaluation of its anticancer and antimicrobial properties.
-
Anticancer Activity : Numerous quinoline and fluoroquinolone derivatives have demonstrated significant antiproliferative effects against various cancer cell lines.[7][8] The mechanism often involves the inhibition of key enzymes in cell signaling pathways, such as topoisomerase II or kinases involved in the DNA Damage Response (DDR), like Ataxia Telangiectasia Mutated (ATM) kinase.[1][7][9] Therefore, screening against a panel of human cancer cell lines is a critical first step.
-
Antimicrobial Activity : The fluoroquinolone core is strongly associated with antibacterial activity.[3][10] While the classic C-3 carboxylic acid is crucial for interaction with bacterial enzymes, the C-3 carboxamide modification has been used to create derivatives with potent antibacterial properties.[1] Screening should include a panel of both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[6][11] Antifungal activity against common pathogenic fungi is also a worthwhile area of investigation.[12][13]
Experimental Protocols
Detailed methodologies for primary in vitro screening are presented below. These protocols are foundational and can be adapted based on specific laboratory capabilities and research objectives.
Protocol: In Vitro Anticancer Screening (MTT Assay)
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide] assay is a standard colorimetric method for assessing cell viability and proliferation, providing initial data on a compound's cytotoxic or cytostatic effects.[14]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal growth inhibition (GI₅₀) of this compound against selected human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma, MDA-MB-231 triple-negative breast cancer).[14]
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin).[14]
-
96-well cell culture plates.
-
This compound (test compound), dissolved in DMSO to create a stock solution.
-
MTT reagent (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Phosphate Buffered Saline (PBS).
-
Multichannel pipette, CO₂ incubator, microplate reader.
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a density of 6,000–8,000 cells per well in 180 µL of medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.[14]
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Add 20 µL of each dilution to the appropriate wells to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀/GI₅₀ value using non-linear regression analysis.
Protocol: In Vitro Antimicrobial Screening (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
Objective: To determine the MIC of this compound against a panel of pathogenic bacteria.
Materials:
-
Bacterial strains: Escherichia coli (ATCC 25922), Staphylococcus aureus (ATCC 25923), Pseudomonas aeruginosa (ATCC 27856).[11]
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
96-well microtiter plates.
-
This compound (test compound) stock solution in DMSO.
-
Standard antibiotics for positive controls (e.g., Ciprofloxacin, Gentamicin).
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL), then diluted to a final concentration of ~5 x 10⁵ CFU/mL in the wells.
Procedure:
-
Compound Preparation: Add 50 µL of sterile MHB to each well of a 96-well plate. Add 50 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first well of each row.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the plate. This creates a gradient of compound concentrations.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria) on each plate.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.
-
Data Acquisition: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. A microplate reader can also be used to measure OD at 600 nm.
-
Further Analysis (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture 10 µL from each clear well onto an agar plate. The lowest concentration that results in no growth on the agar after incubation is the MBC.
Data Presentation
Quantitative results from the initial screening should be organized into clear, concise tables to facilitate comparison and hit identification.
Table 1: Illustrative Anticancer Activity of Quinoline-3-Carboxamide Derivatives
| Compound ID | Target Cell Line | Bioactivity Parameter | Value (µM) | Reference |
|---|---|---|---|---|
| Derivative 1e | h-P2X7R-MCF-7 | IC₅₀ | 0.457 ± 0.03 | [15][16] |
| Derivative 1d | h-P2X7R-MCF-7 | IC₅₀ | 0.682 ± 0.05 | [15][16] |
| Derivative 6a | HCT-116 | GI₅₀ | >100 | [9][17] |
| Derivative 6b | HCT-116 | GI₅₀ | 15.6 | [9][17] |
| Derivative 6h | HCT-116 | GI₅₀ | 29.8 | [9][17] |
| Derivative 6b | MDA-MB-468 | GI₅₀ | 19.4 | [17] |
| Derivative 6b | MDA-MB-231 | GI₅₀ | 35.2 |[17] |
Table 2: Illustrative Antibacterial Activity of Fluoroquinolone-3-Carboxamide Derivatives
| Compound ID | Bacterial Strain | Bioactivity Parameter | Value (µg/mL) | Reference |
|---|---|---|---|---|
| Derivative 5b | S. aureus (MRSA) | MBC | 3.79 mM | [6] |
| Derivative 5d | S. aureus (ATCC 25923) | MBC | 3.77 mM | [6] |
| Conjugate X | E. coli (ATCC 25922) | MIC | Not specified | [11] |
| Conjugate Y | P. aeruginosa (ATCC 27856) | MIC | Not specified | [11] |
| Conjugate Z | S. aureus (ATCC 25923) | MIC | Not specified |[11] |
Visualization of Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships, aiding in experimental planning and data interpretation.
Experimental Workflow for Bioactivity Screening
Caption: General workflow for the initial bioactivity screening of a novel compound.
Hypothetical Signaling Pathway Inhibition
Quinoline-3-carboxamides have been investigated as inhibitors of ATM kinase, a key protein in the DNA Damage Response (DDR) pathway.[17] The following diagram illustrates this potential mechanism of action.
Caption: Potential inhibition of the ATM kinase signaling pathway by a quinoline derivative.
Conclusion
The initial bioactivity screening of this compound is a critical step in determining its potential as a therapeutic lead. The protocols and workflows outlined in this guide provide a robust framework for conducting primary in vitro assessments of its anticancer and antimicrobial activities. By systematically evaluating its effects on relevant cancer cell lines and microbial pathogens, researchers can efficiently identify promising biological activities. Positive "hits" from this initial phase will warrant further investigation, including secondary screening, mechanism of action studies, and evaluation in more complex biological systems, laying the groundwork for future drug development efforts.[9]
References
- 1. This compound | 71083-38-0 | Benchchem [benchchem.com]
- 2. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluoroquinolone antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prulifloxacin - Wikipedia [en.wikipedia.org]
- 5. Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 11. Fluoroquinolone-3-carboxamide Amino Acid Conjugates: Synthesis, Antibacterial Properties And Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Analytical Characterization of 8-Fluoroquinoline-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 8-Fluoroquinoline-3-carboxamide, a key intermediate in pharmaceutical research and development. The following sections detail the experimental protocols and expected data for various analytical techniques crucial for confirming the identity, purity, and structural integrity of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A reverse-phase HPLC method is typically employed for the separation of quinoline derivatives.
Quantitative Data Summary
| Parameter | Value | Reference |
| Column | C18, 4.6 x 250 mm, 5 µm | [1] |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | [2] |
| Flow Rate | 1.0 mL/min | [1] |
| Detection | UV at 254 nm and 280 nm | [1] |
| Expected Retention Time | Dependent on gradient, typically 5-15 min | N/A |
Experimental Protocol
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.
-
Instrumentation: Use a standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-27 min: 90% to 10% B
-
27-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Monitor the absorbance at 254 nm and 280 nm.
-
-
Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks. Calculate the purity of the sample based on the relative peak areas.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the this compound sample.
Quantitative Data Summary
| Parameter | Value | Reference |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | [3] |
| Carrier Gas | Helium | [3] |
| Inlet Temperature | 280 °C | [3] |
| Oven Program | 80 °C (2 min), then 10 °C/min to 300 °C (10 min) | [4] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | N/A |
Experimental Protocol
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol or dichloromethane. The sample may require derivatization to increase volatility, though this is often not necessary for quinoline carboxamides.
-
Instrumentation: Utilize a GC system coupled to a mass spectrometer.
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL of the sample solution in splitless mode.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 300 °C at a rate of 10 °C/min.
-
Final hold: Hold at 300 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal standard if necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of this compound. 1H, 13C, and 19F NMR experiments provide detailed information about the molecular framework.
Quantitative Data Summary
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Couplings | Reference |
| ¹H | C2-H: ~9.3; Aromatic-H: 7.5-8.5; NH₂: ~7.9, 8.3 (broad) | Aromatic protons show complex splitting patterns | N/A |
| ¹³C | C=O: ~165; C-F: ~158; Aromatic-C: 115-150 | ¹J(C-F) ≈ 250 Hz | N/A |
| ¹⁹F | ~ -115 to -125 | Couplings to adjacent protons and carbons | N/A |
Note: Predicted chemical shifts can vary depending on the solvent and reference standard.
Experimental Protocol
-
Sample Preparation:
-
¹H NMR: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹³C NMR: A more concentrated sample (20-50 mg in 0.6 mL of solvent) is recommended due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: The same sample prepared for ¹H NMR is generally sufficient.
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Acquisition Parameters:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical spectral width: -100 to -150 ppm (referenced to CFCl₃).
-
Number of scans: 64-256.
-
-
-
Data Analysis: Process the spectra using appropriate software. Assign the signals based on their chemical shifts, multiplicities, and integration values. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be employed for complete and unambiguous assignments.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is essential for confirming the molecular weight of this compound and for gaining insights into its fragmentation pattern, which can further support structural identification.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₇FN₂O | N/A |
| Exact Mass | 190.0546 | N/A |
| [M+H]⁺ | m/z 191.0624 | [5] |
| Key Fragments | [M+H-H₂O]⁺, [M+H-CO]⁺ | [5] |
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent for electrospray ionization (ESI), such as methanol or acetonitrile, often with the addition of 0.1% formic acid to promote protonation.
-
Instrumentation: A mass spectrometer equipped with an ESI source is ideal. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
Acquisition Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation).
-
Desolvation Gas Flow: 600-800 L/hr (typically nitrogen).
-
Desolvation Temperature: 350-450 °C.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis:
-
Identify the protonated molecular ion ([M+H]⁺).
-
For HRMS data, compare the measured accurate mass with the theoretical exact mass to confirm the elemental composition.
-
Analyze the fragmentation pattern obtained from MS/MS experiments or by increasing the cone voltage to support the proposed structure. Common fragmentation pathways for quinolones include the loss of water and carbon monoxide.[5]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Fluoroquinoline-3-carboxamide in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Fluoroquinoline-3-carboxamide is a synthetic compound belonging to the quinolone class of antimicrobials. Quinolones are known for their broad-spectrum activity against a variety of microorganisms. This document provides detailed application notes and standardized protocols for the use of this compound in antimicrobial assays, including determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics. The primary mechanism of action for fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1] This interference leads to a rapid bactericidal effect.
Data Presentation
The antimicrobial activity of this compound and its derivatives has been evaluated against a range of bacterial and fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a quantitative measure of the compound's potency.
Table 1: Antibacterial Activity of Quinolone-3-carboxamide Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Enterococcus faecalis | Reference |
| Fluoroquinolone-3-carboxamide amino acid conjugates | Selective activity reported | Active | Activity reported | Activity reported | [2] |
| 8-nitrofluoroquinolone derivatives | ~2-5 | - | - | - |
Note: Data for specific this compound is limited; the table presents data for structurally related compounds to indicate potential activity.
Table 2: Antifungal Activity of 8-hydroxyquinoline Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus fumigatus | Reference |
| 8-hydroxyquinoline derivatives | Activity demonstrated | Activity demonstrated | [3] |
Note: While not this compound, this data on related quinoline compounds suggests potential antifungal activity that can be explored using the provided protocols.
Experimental Protocols
The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are suitable for evaluating the antimicrobial properties of this compound.[4][5]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[6]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Microtiter Plates:
-
Add 100 µL of CAMHB or RPMI-1640 to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix. This creates a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
Prepare a bacterial/fungal suspension from a fresh culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) on each plate.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or as appropriate for the specific microorganism.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as detected by the naked eye or a spectrophotometer.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed after the MIC test to determine the lowest concentration of the antimicrobial agent that kills 99.9% of the initial inoculum.[7][8][9]
Materials:
-
MIC plates from Protocol 1
-
Nutrient agar plates (or other suitable solid medium)
-
Sterile pipette tips and spreader
Procedure:
-
From the wells of the MIC plate showing no visible growth (the MIC well and the more concentrated wells), take a 10-100 µL aliquot.
-
Spread the aliquot onto a nutrient agar plate.
-
Incubate the agar plates at 35-37°C for 24-48 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Protocol 3: Time-Kill Kinetic Assay
This assay measures the rate at which an antimicrobial agent kills a microorganism over time.[10][11][12]
Materials:
-
Standardized inoculum of the test microorganism
-
This compound at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Culture tubes with appropriate broth
-
Shaking incubator
-
Nutrient agar plates
-
Sterile saline for dilutions
Procedure:
-
Prepare culture tubes with broth containing the desired concentrations of this compound. Also, prepare a growth control tube without the compound.
-
Inoculate each tube with the standardized microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the tubes in a shaking incubator at 35-37°C.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto nutrient agar plates and incubate for 24-48 hours.
-
Count the colonies on the plates to determine the number of viable organisms (CFU/mL) at each time point.
-
Plot the log10 CFU/mL versus time to generate the time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Visualizations
Caption: Experimental Workflow for Antimicrobial Assays.
References
- 1. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluoroquinolone-3-carboxamide Amino Acid Conjugates: Synthesis, Antibacterial Properties And Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal activity of azoles, allylamines, and 8-hidroxiquinolines, alone and in combination, against Malassezia pachydermatis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. researchgate.net [researchgate.net]
- 6. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 7. 3.3.2. Minimum Bactericidal Concentration (MBC) [bio-protocol.org]
- 8. microchemlab.com [microchemlab.com]
- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. emerypharma.com [emerypharma.com]
- 11. nelsonlabs.com [nelsonlabs.com]
- 12. pacificbiolabs.com [pacificbiolabs.com]
Application Notes and Protocols for Testing the Efficacy of 8-Fluoroquinoline-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Fluoroquinoline-3-carboxamide is a synthetic compound belonging to the quinoline family. Quinolines and their derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] These activities include antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[3][5][6] The introduction of a fluorine atom into the quinoline ring, creating fluoroquinolones, has been a key strategy in the development of potent antibacterial agents that primarily inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][7][8] Furthermore, the carboxamide group at the C3 position is crucial for the biological activity and allows for extensive derivatization to modulate the pharmacological properties of these compounds.[1]
This document provides a comprehensive experimental design for evaluating the therapeutic efficacy of this compound, with a primary focus on its potential antimicrobial and anticancer properties, as suggested by the activities of structurally related compounds.[6][9][10] Detailed protocols for in vitro assays are provided to enable researchers to assess its biological activity and safety profile.
Data Presentation
All quantitative data from the following experimental protocols should be summarized in clearly structured tables to facilitate comparison between different concentrations of this compound and control groups.
Table 1: In Vitro Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus | |||
| Escherichia coli | |||
| Pseudomonas aeruginosa | |||
| Enterococcus faecalis | |||
| Positive Control (e.g., Ciprofloxacin) | |||
| Negative Control (Vehicle) |
Table 2: In Vitro Anticancer Activity of this compound
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| Human Breast Cancer (MCF-7) | |||
| Human Lung Cancer (NCI-H460) | |||
| Human Colon Cancer (HT-29) | |||
| Normal Human Cell Line (e.g., HL-7702) | |||
| Positive Control (e.g., Doxorubicin) | |||
| Negative Control (Vehicle) |
Table 3: Apoptosis Induction by this compound in Cancer Cells
| Cell Line | Treatment Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| MCF-7 | 0 (Control) | |||
| X | ||||
| 2X | ||||
| NCI-H460 | 0 (Control) | |||
| X | ||||
| 2X |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the determination of the minimum concentration of this compound required to inhibit the growth of and kill various bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)[10]
-
Mueller-Hinton Broth (MHB)
-
Mueller-Hinton Agar (MHA)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum: Culture bacteria in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in a 96-well plate to achieve a range of concentrations.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (a known antibiotic like ciprofloxacin) and a negative control (vehicle).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring absorbance at 600 nm.
-
MBC Determination: To determine the MBC, plate 100 µL from the wells showing no visible growth onto MHA plates. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in CFU compared to the initial inoculum.
Protocol 2: In Vitro Cytotoxicity Assay against Cancer Cell Lines
This protocol describes the evaluation of the cytotoxic effects of this compound on various cancer cell lines.
Materials:
-
This compound
-
Normal human cell line (e.g., HL-7702) for assessing selectivity[12]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well cell culture plates
-
MTT or Sulforhodamine B (SRB) assay kit[6]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound. Include a positive control (e.g., Doxorubicin) and a negative control (vehicle).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
SRB Assay: Fix the cells with trichloroacetic acid, stain with SRB solution, and then solubilize the bound dye. Measure the absorbance at 510 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 3: Apoptosis Assay by Flow Cytometry
This protocol is for quantifying the induction of apoptosis in cancer cells treated with this compound.
Materials:
-
This compound
-
Cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Visualizations
Caption: Experimental workflow for evaluating the efficacy of this compound.
Caption: Putative signaling pathways for this compound activity.
References
- 1. This compound | 71083-38-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 8. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Fluoroquinolone-3-carboxamide Amino Acid Conjugates: Synthesis, Antibacterial Properties And Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Novel Quinoline-based Ir(III) Complexes Exhibit High Antitumor Activity in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
8-Fluoroquinoline-3-carboxamide: A Versatile Molecular Probe for Research and Drug Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Fluoroquinoline-3-carboxamide is a key heterocyclic compound built upon the quinoline scaffold. Quinoline derivatives are fundamental in medicinal chemistry, forming the basis for a wide range of therapeutic agents with applications including antibacterial, anticancer, and antimalarial drugs.[1] The introduction of a fluorine atom to the quinoline core gives rise to fluoroquinolones, a significant class of synthetic antibacterial agents that primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] The carboxamide group at the 3-position is a critical feature for hydrogen bonding and molecular interactions within the active sites of target proteins.[1] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as molecular probes in various research and drug development contexts. Its inherent fluorescence makes it a valuable tool for studying molecular interactions.[1]
Physicochemical and Spectroscopic Properties
Table 1: Predicted Spectroscopic Data for this compound [1]
| Spectroscopy Type | Feature | Predicted Value/Range |
| ¹H-NMR | C2-H | δ 8.72 ppm (singlet) |
| C5, C6, C7-H | δ 7.45–7.62 ppm (doublet of doublets) | |
| -CONH₂ | δ 6.98 ppm (broad peak) | |
| ¹³C-NMR | C=O (Carbonyl) | δ 167.3 ppm |
| C8-F | δ 149.1 ppm (¹J C-F = 245 Hz) | |
| ¹⁹F-NMR | C8-F | δ -110 to -115 ppm |
| IR Spectroscopy | N-H Stretch | ~3280 cm⁻¹ |
Table 2: Illustrative Photophysical Properties of a Representative Fluoroquinolone (Moxifloxacin)
| Property | Value |
| Molar Absorption Coefficient (ε) | 44,000 and 17,000 dm³ mol⁻¹ cm⁻¹ at 287 and 338 nm, respectively (at pH 7.4) |
| Fluorescence Quantum Yield (Φf) | 0.07 (at pH 8) |
| Fluorescence Lifetime (τ) | Data not readily available |
Note: This data is for Moxifloxacin and serves as an example. The photophysical properties of this compound may differ.
Mechanism of Action: Inhibition of Bacterial DNA Topoisomerases
The primary mechanism of action for fluoroquinolones involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Fluoroquinolones bind to the enzyme-DNA complex, stabilizing the transient double-strand breaks and thereby inhibiting the resealing of the DNA strands. This leads to the accumulation of DNA damage and ultimately bacterial cell death.
Caption: Mechanism of Action of this compound.
Experimental Protocols
Protocol 1: Bacterial Imaging Using this compound as a Fluorescent Probe
This protocol describes a general method for visualizing the uptake and localization of this compound in bacterial cells using fluorescence microscopy.
Materials:
-
This compound
-
Bacterial culture (e.g., E. coli, S. aureus) in logarithmic growth phase
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters for quinolone fluorescence)
-
Optional: Membrane-permeable counterstain (e.g., DAPI for DNA)
Procedure:
-
Preparation of Bacterial Cells:
-
Grow a liquid culture of the desired bacterial strain to mid-log phase.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the cell pellet twice with sterile PBS to remove residual media.
-
Resuspend the cells in PBS to a desired optical density (e.g., OD₆₀₀ of 0.5).
-
-
Labeling with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add the probe to the bacterial suspension at a final concentration to be optimized (e.g., 10-100 µM).
-
Incubate the suspension at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for probe uptake.
-
-
Microscopy:
-
Place a small volume (e.g., 5 µL) of the labeled bacterial suspension onto a clean microscope slide and cover with a coverslip.
-
Visualize the cells using a fluorescence microscope. Use an excitation wavelength appropriate for the quinolone core (typically in the UV or near-UV range, e.g., ~340-380 nm) and collect the emission in the blue-green region (e.g., ~420-500 nm).
-
If using a counterstain, use the appropriate filter set for that dye.
-
Acquire images for analysis of probe localization.
-
Caption: Workflow for Bacterial Imaging.
Protocol 2: In Vitro DNA Gyrase Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of this compound against bacterial DNA gyrase. The assay is based on the ATP-dependent supercoiling of relaxed plasmid DNA by gyrase, which can be visualized by agarose gel electrophoresis.
Materials:
-
Purified bacterial DNA gyrase (subunits A and B)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
This compound
-
Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 100 µg/mL BSA)
-
Stop solution/loading dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 5% glycerol)
-
Agarose gel (1%) in TBE buffer
-
DNA stain (e.g., ethidium bromide or SYBR Safe)
-
Gel imaging system
Procedure:
-
Reaction Setup:
-
On ice, prepare reaction mixtures containing the gyrase assay buffer, relaxed plasmid DNA (e.g., 0.5 µg), and varying concentrations of this compound (and a no-drug control).
-
Initiate the reaction by adding a pre-incubated mixture of DNA gyrase subunits A and B.
-
The final reaction volume is typically 20-30 µL.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 1 hour.
-
-
Termination of Reaction:
-
Stop the reaction by adding the stop solution/loading dye.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance. Supercoiled DNA migrates faster than relaxed DNA.
-
-
Visualization and Analysis:
-
Stain the gel with a suitable DNA stain and visualize it using a gel imaging system.
-
The inhibition of gyrase activity will be observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA with increasing concentrations of the inhibitor.
-
Caption: DNA Gyrase Inhibition Assay Workflow.
Data Interpretation and Applications
The quantitative data obtained from these and other experiments can be used to characterize the potential of this compound derivatives as therapeutic agents or molecular probes.
Table 3: Example Antibacterial Activity Data for Fluoroquinolone Derivatives
| Compound Derivative | Target Organism | MIC (µg/mL) | Reference |
| Ciprofloxacin | E. coli | 0.008 | N/A |
| Ciprofloxacin | S. aureus | 0.25 | N/A |
| Garenoxacin | S. pneumoniae | 0.06 | N/A |
Note: MIC (Minimum Inhibitory Concentration) values are indicative of antibacterial potency. The activity of this compound and its derivatives should be determined experimentally.
Conclusion
This compound represents a valuable scaffold for the development of molecular probes and novel therapeutic agents. Its inherent fluorescence and established mechanism of action provide a solid foundation for a wide range of applications in microbiology, cell biology, and drug discovery. The protocols and data presented here serve as a guide for researchers to explore the potential of this versatile molecule.
References
Application Notes and Protocols for Cell-Based Assays of 8-Fluoroquinoline-3-carboxamide Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Fluoroquinoline-3-carboxamides are a class of synthetic compounds that have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, including anticancer activities. This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of these compounds using common cell-based assays. The methodologies described herein are essential for preclinical evaluation and mechanism of action studies.
The core principle of these assays is to quantify the effect of 8-fluoroquinoline-3-carboxamide derivatives on cell viability and proliferation. The protocols provided cover key cytotoxicity assays: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and apoptosis assays (Annexin V/Propidium Iodide staining and cell cycle analysis) to elucidate the mode of cell death.
Data Presentation
The following tables summarize the cytotoxic activity of newly synthesized quinoline-3-carboxamide derivatives against the human hepatocellular carcinoma cell line (HepG2).
Table 1: In Vitro Cytotoxic Activity of Quinolone-3-carboxamide Derivatives against HepG2 Cancer Cell Line. [1][2]
| Compound ID | R1 | R2 | IC50 (µM)¹ |
| 10a | Cl | 4-OCH3 | 4.60 ± 0.21 |
| 10c | Cl | 4-Cl | 4.14 ± 0.18 |
| 10d | Cl | 4-CH3 | 1.07 ± 0.05 |
| 10e | Cl | 4-F | 0.88 ± 0.04 |
| 10i | F | 4-Cl | 1.60 ± 0.07 |
| 10n | F | 4-F | 2.88 ± 0.13 |
| 10o | F | 4-CH3 | 2.76 ± 0.12 |
| Sorafenib | - | - | 8.38 ± 0.35 |
¹IC50 is the concentration of the compound that inhibits 50% of cell growth. Values are presented as mean ± standard error.
Table 2: Apoptotic Activity of Compound 10i on HepG2 Cells. [1]
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control | 2.3 ± 0.1 | 1.8 ± 0.09 | 4.1 ± 0.19 |
| 10i | 15.6 ± 0.7 | 12.4 ± 0.6 | 28.0 ± 1.3 |
Table 3: Effect of Compound 10i on Cell Cycle Distribution in HepG2 Cells. [1]
| Cell Cycle Phase | Control (%) | Compound 10i (%) |
| G0/G1 | 55.2 ± 2.5 | 40.1 ± 1.8 |
| S | 25.8 ± 1.2 | 45.3 ± 2.1 |
| G2/M | 19.0 ± 0.9 | 14.6 ± 0.7 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3]
Materials:
-
This compound compounds
-
Human cancer cell line (e.g., HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete DMEM medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the this compound compounds in DMEM.
-
After 24 hours, remove the medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
MTT Assay Experimental Workflow.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
LDH Cytotoxicity Assay Kit
-
This compound compounds
-
Human cancer cell line (e.g., HepG2)
-
Culture medium
-
96-well plates
-
CO2 incubator
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of the this compound compounds and incubate for the desired period (e.g., 24-48 hours).
-
Include controls: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and a medium background control.
-
After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
LDH Assay Experimental Workflow.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[4][5][6]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
This compound compounds
-
Human cancer cell line (e.g., HepG2)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound compounds for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The amount of PI fluorescence is proportional to the amount of DNA in the cells.
Materials:
-
Propidium Iodide (PI) staining solution
-
RNase A
-
70% Ethanol (ice-cold)
-
This compound compounds
-
Human cancer cell line (e.g., HepG2)
-
6-well plates
-
PBS
-
Flow cytometer
Protocol:
-
Seed and treat cells as described for the Annexin V/PI assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Signaling Pathway
Some this compound derivatives have been shown to exert their cytotoxic effects through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] This inhibition can lead to the induction of apoptosis through the intrinsic pathway, involving the upregulation of pro-apoptotic proteins like Bax and the activation of executioner caspases such as Caspase-7.[1]
Inhibition of VEGFR-2 by 8-Fluoroquinoline-3-carboxamides induces apoptosis.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 8-Fluoroquinoline-3-carboxamide-Protein Binding
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Fluoroquinoline-3-carboxamide and its derivatives represent a significant class of compounds with potential therapeutic applications, including antibacterial and anticancer activities. Understanding the binding of these small molecules to their protein targets is fundamental for elucidating their mechanism of action, optimizing their efficacy, and guiding rational drug design. This document provides detailed application notes and protocols for various biophysical techniques to characterize the interaction between this compound derivatives and their protein targets. The primary targets for fluoroquinolones are bacterial DNA gyrase and topoisomerase IV, while some derivatives, such as feneptamidoquin, have been shown to inhibit Dihydroorotate Dehydrogenase (DHODH).[1]
Key Protein Targets
-
DNA Gyrase and Topoisomerase IV: These essential bacterial enzymes control DNA topology and are the primary targets of fluoroquinolone antibiotics.[1][2][3][4] These agents stabilize the enzyme-DNA complex, leading to double-strand breaks and cell death.[2][4][5]
-
Dihydroorotate Dehydrogenase (DHODH): This mitochondrial enzyme is a key player in the de novo pyrimidine biosynthesis pathway, which is crucial for cell proliferation.[6][7][8] Inhibition of DHODH can be an effective strategy in cancer and autoimmune diseases.[8][9]
Data Presentation: Quantitative Binding Parameters
Table 1: Binding Affinities and Kinetic Parameters of Fluoroquinolone Analogs with DNA Gyrase and Topoisomerase IV
| Compound | Target Protein | Technique | K_d (μM) | k_a (M⁻¹s⁻¹) | k_d (s⁻¹) | Reference Compound |
| Ciprofloxacin | S. aureus DNA Gyrase | Catalytic Assay (IC₅₀) | 61.7 (IC₅₀) | Not Reported | Not Reported | Ciprofloxacin |
| Moxifloxacin | S. aureus DNA Gyrase | Catalytic Assay (IC₅₀) | 27.5 (IC₅₀) | Not Reported | Not Reported | Moxifloxacin |
| Ciprofloxacin | N. gonorrhoeae Topoisomerase IV | DNA Cleavage Assay (CC₅₀) | 7.4 (CC₅₀) | Not Reported | Not Reported | Ciprofloxacin |
| Moxifloxacin | S. aureus Topoisomerase IV | Catalytic Assay (IC₅₀) | 0.8 (IC₅₀) | Not Reported | Not Reported | Moxifloxacin |
Note: IC₅₀ and CC₅₀ values are measures of potency and are presented here as approximations of binding affinity in the absence of direct K_d measurements.
Table 2: Thermodynamic Parameters of DHODH Inhibitor Binding
| Compound | Target Protein | Technique | K_d (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference Compound |
| Brequinar | Human DHODH | Enzymatic Assay (IC₅₀) | 5.2 (IC₅₀) | Not Reported | Not Reported | Brequinar[10] |
| H-006 | Human DHODH | Enzymatic Assay (IC₅₀) | 3.8 (IC₅₀) | Not Reported | Not Reported | H-006[11] |
| Brequinar | Rat DHODH | Enzymatic Assay (IC₅₀) | 127 (IC₅₀) | Not Reported | Not Reported | Brequinar[12] |
Note: IC₅₀ values are presented as a measure of potency. Direct thermodynamic data from ITC for these specific compounds were not available in the cited literature.
Experimental Protocols & Methodologies
This section provides detailed protocols for key experiments to characterize the binding of this compound derivatives to their protein targets.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure the kinetics of binding (association and dissociation rates) and affinity.[13][14][15][16][17]
Objective: To determine the association rate constant (k_a), dissociation rate constant (k_d), and equilibrium dissociation constant (K_d) of the compound-protein interaction.
Materials:
-
SPR instrument (e.g., Biacore, OpenSPR)
-
Sensor chip (e.g., CM5, SA)[15]
-
Protein target (e.g., DNA Gyrase, Topoisomerase IV, DHODH)
-
This compound derivative
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.0-5.5)
-
Running buffer (e.g., PBS or HBS-EP+, pH 7.4, with low percentage of DMSO)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.5-2.5)[14]
-
Amine coupling kit (EDC, NHS, Ethanolamine)
Protocol:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified protein target diluted in immobilization buffer to achieve the desired immobilization level (typically 2000-10000 RU).
-
Deactivate excess reactive groups with a 1 M Ethanolamine-HCl solution.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the this compound derivative in running buffer. A concentration range spanning at least 10-fold above and below the expected K_d is recommended.
-
Inject the compound solutions over the immobilized protein surface at a constant flow rate (e.g., 30 µL/min).[13] Include a buffer-only injection as a blank.
-
Monitor the association phase, followed by a dissociation phase where running buffer flows over the chip.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound compound and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference channel signal and the blank injection signal from the analyte binding data.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine k_a, k_d, and K_d.
-
Workflow for SPR Experiment
References
- 1. Fluoroquinolones stimulate the DNA cleavage activity of topoisomerase IV by promoting the binding of Mg2+ to the second metal binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 16. scispace.com [scispace.com]
- 17. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for High-Throughput Screening of 8-Fluoroquinoline-3-carboxamide Libraries
Introduction
The 8-fluoroquinoline-3-carboxamide scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of this scaffold have shown promise as antibacterial, anticancer, and antiviral agents.[1][2] The core structure features a quinoline nitrogen that can act as a hydrogen bond acceptor, often interacting with the hinge region of kinases, and a carboxamide group that can participate in extensive hydrogen bonding.[1] Furthermore, the fluorine atom at the C-8 position can enhance binding affinity and specificity through various electrostatic interactions.[1]
Given the therapeutic potential of this compound class, the exploration of large, diverse libraries of this compound analogs is a key strategy in modern drug discovery. High-throughput screening (HTS) provides the necessary automation and scale to rapidly evaluate tens of thousands to millions of compounds, enabling the identification of "hits" with desired biological activity.[3] This document provides detailed protocols for the synthesis of this compound libraries and their subsequent screening against relevant biological targets, including bacterial cells, protein kinases, and DNA gyrase.
Experimental Workflow for High-Throughput Screening
The overall process of a high-throughput screening campaign involves several stages, from the initial screening of a large compound library to the confirmation and characterization of promising hits.
Caption: High-Throughput Screening (HTS) Workflow.
Synthesis of this compound Libraries
The synthesis of a diverse library of 8-fluoroquinoline-3-carboxamides can be achieved through a straightforward and robust synthetic route. The key step involves the amide coupling of a common intermediate, 8-fluoroquinoline-3-carboxylic acid, with a diverse panel of primary or secondary amines.
Protocol 1: Synthesis of 8-Fluoroquinoline-3-carboxylic Acid and Amide Library
Part A: Synthesis of 8-Fluoroquinoline-3-carboxylic Acid (Core Synthon)
A common route to synthesize the fluoroquinolone core involves the cyclization of an appropriately substituted aniline derivative. While various methods exist, a representative synthesis is outlined below, adapted from procedures for similar quinolone structures.[4]
-
Step 1: Acylation of 2-Fluoroaniline. React 2-fluoroaniline with diethyl ethoxymethylenemalonate (EMME) in a suitable solvent like ethanol and heat under reflux. This reaction forms the enamine intermediate.
-
Step 2: Thermal Cyclization. Heat the enamine intermediate at a high temperature (e.g., 250 °C) in a high-boiling point solvent like diphenyl ether. This thermal cyclization reaction forms the ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.
-
Step 3: Hydrolysis. Hydrolyze the ester group of the quinolone intermediate using a base such as sodium hydroxide in an aqueous alcohol solution, followed by acidic workup to yield 8-fluoro-4-hydroxyquinoline-3-carboxylic acid.
-
Step 4: Halogenation and Reduction (if necessary for the specific scaffold). For some quinolone syntheses, the 4-hydroxy group is converted to a chloro group using a chlorinating agent like phosphorus oxychloride, followed by catalytic hydrogenation to remove the chloro group. This would yield the desired 8-fluoroquinoline-3-carboxylic acid.
Part B: Parallel Amide Synthesis of the this compound Library
This protocol is designed for a 96-well plate format for parallel synthesis.
-
Preparation of Amine Plate: In a 96-well deep-well plate, dispense 0.1 mmol of a diverse selection of primary and secondary amines into individual wells. Dissolve the amines in a suitable anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Activation of Carboxylic Acid: In a separate flask, dissolve 8-fluoroquinoline-3-carboxylic acid (1 equivalent) in anhydrous DMF. Add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Amide Coupling: Dispense the activated carboxylic acid solution into each well of the amine plate.
-
Reaction: Seal the 96-well plate and shake at room temperature for 12-24 hours.
-
Workup and Purification: After the reaction is complete, perform a liquid-liquid extraction or use solid-phase extraction (SPE) cartridges to purify the products in parallel.
-
Analysis and Storage: Analyze the purity and confirm the identity of the compounds in each well using LC-MS. The final compounds are typically dissolved in DMSO to a stock concentration of 10 mM and stored in 96- or 384-well plates for HTS.
High-Throughput Screening Protocols
Based on the known biological activities of fluoroquinolones, the following HTS assays are recommended for screening an this compound library.
Protocol 2: Antibacterial Whole-Cell High-Throughput Screen
This protocol describes a whole-cell screening method to identify compounds that inhibit the growth of pathogenic bacteria, such as Staphylococcus aureus or Escherichia coli.[5]
Principle: Bacterial growth in liquid culture is monitored by measuring the metabolic activity using a resazurin-based viability dye. Actively growing cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. A decrease in fluorescence indicates inhibition of bacterial growth.
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Resazurin sodium salt solution (0.02% in PBS)
-
384-well clear-bottom, black plates
-
Compound library plates (10 mM in DMSO)
-
Positive control (e.g., Ciprofloxacin, 10 mM in DMSO)
-
Negative control (DMSO)
Procedure:
-
Compound Plating: Using an acoustic liquid handler or a pin tool, transfer 50 nL of the compound library, positive control, and negative control from the source plates to the 384-well assay plates. This results in a final compound concentration of 10 µM in a 50 µL assay volume.
-
Bacterial Inoculum Preparation: Grow the bacterial strain overnight in MHB at 37°C. Dilute the overnight culture in fresh MHB to an OD600 of approximately 0.001.
-
Inoculation: Dispense 50 µL of the diluted bacterial culture into each well of the assay plates containing the pre-spotted compounds.
-
Incubation: Incubate the plates at 37°C for 16-18 hours without shaking.
-
Reagent Addition: Add 5 µL of the resazurin solution to each well.
-
Incubation: Incubate the plates at 37°C for 1-2 hours.
-
Data Acquisition: Read the fluorescence intensity using a plate reader (Excitation: 560 nm, Emission: 590 nm).
Data Analysis:
-
Calculate the percentage inhibition for each compound: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Identify hits as compounds with inhibition > 50% (or another statistically validated cutoff).
Protocol 3: Fluorescence-Based Kinase Inhibition HTS Assay (e.g., for EGFR)
This protocol describes a generic, fluorescence-based assay to screen for inhibitors of a protein kinase, for example, the Epidermal Growth Factor Receptor (EGFR) kinase.[6][7]
Principle: This assay measures the amount of ADP produced by the kinase reaction, which is a universal product of all kinase-catalyzed phosphorylations. The ADP is converted through a series of enzymatic steps to a fluorescent product. A decrease in fluorescence indicates inhibition of the kinase.[6]
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP detection reagent kit (e.g., ADP-Glo™ or similar enzyme-coupled fluorescence assay)
-
384-well low-volume, white plates
-
Compound library plates
-
Positive control (e.g., Gefitinib)
-
Negative control (DMSO)
Procedure:
-
Compound Plating: Transfer 25 nL of compounds and controls into the 384-well assay plates.
-
Enzyme/Substrate Addition: Prepare a solution of EGFR kinase and the peptide substrate in kinase assay buffer. Dispense 5 µL of this solution into each well.
-
Pre-incubation: Incubate the plates at room temperature for 15 minutes to allow the compounds to bind to the kinase.
-
Initiation of Kinase Reaction: Prepare a solution of ATP in kinase assay buffer. Add 5 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Kinase Reaction Incubation: Incubate the plates at room temperature for 60 minutes.
-
ADP Detection: Add 10 µL of the ADP detection reagent to each well. This reagent stops the kinase reaction and initiates the detection reaction.
-
Detection Incubation: Incubate the plates at room temperature for 30-60 minutes.
-
Data Acquisition: Read the fluorescence intensity on a compatible plate reader.
Data Analysis:
-
Calculate the percentage inhibition as described in Protocol 2.
-
Hits are identified as compounds showing significant inhibition (e.g., > 3 standard deviations from the mean of the negative controls).
Protocol 4: DNA Gyrase Inhibition HTS Assay
This protocol is for identifying inhibitors of bacterial DNA gyrase, a classical target for quinolone antibiotics.[8][9]
Principle: The assay is based on the supercoiling-dependent fluorescence quenching (SDFQ) of a DNA plasmid.[8][9] A relaxed plasmid substrate exhibits a certain level of fluorescence. DNA gyrase, in the presence of ATP, introduces negative supercoils into the plasmid, which leads to quenching of the fluorescence. Inhibitors of DNA gyrase prevent this supercoiling, resulting in a higher fluorescence signal.
Materials:
-
E. coli DNA gyrase (GyrA and GyrB subunits)
-
Relaxed plasmid DNA (e.g., pBR322)
-
DNA intercalating dye (e.g., SYBR Green)
-
Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA)
-
384-well black plates
-
Compound library plates
-
Positive control (e.g., Ciprofloxacin or Novobiocin)
-
Negative control (DMSO)
Procedure:
-
Compound Plating: Transfer 50 nL of compounds and controls into the 384-well assay plates.
-
Reaction Mix Preparation: Prepare a master mix containing the gyrase assay buffer, relaxed plasmid DNA, and DNA gyrase enzyme.
-
Enzyme Reaction: Dispense 25 µL of the reaction mix into each well of the assay plate.
-
Incubation: Incubate the plates at 37°C for 90 minutes.
-
Detection: Prepare a dilution of the SYBR Green dye in assay buffer without ATP. Add 25 µL of this solution to each well.
-
Incubation: Incubate for 10 minutes at room temperature, protected from light.
-
Data Acquisition: Read the fluorescence intensity (Excitation: ~485 nm, Emission: ~520 nm).
Data Analysis:
-
Calculate the percentage inhibition. Note that in this assay, inhibitors lead to a higher signal. % Inhibition = 100 * (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control)
-
Identify hits based on a statistically determined cutoff.
Data Presentation
Quantitative data from HTS should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: Primary HTS Results for a Subset of an this compound Library
| Compound ID | Antibacterial Screen (% Inhibition vs. S. aureus) | EGFR Kinase Screen (% Inhibition) | DNA Gyrase Screen (% Inhibition) |
| FQ-001 | 8.2 | 12.5 | 5.6 |
| FQ-002 | 95.3 | 7.8 | 88.1 |
| FQ-003 | 15.6 | 4.3 | 11.9 |
| FQ-004 | 2.1 | 89.7 | 6.2 |
| FQ-005 | 4.5 | 9.1 | 3.4 |
| FQ-006 | 91.8 | 11.2 | 93.5 |
| FQ-007 | 11.3 | 92.4 | 8.8 |
Data is hypothetical. Bold values indicate primary hits based on a cutoff of >50% inhibition.
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | Target | IC50 (µM) |
| FQ-002 | S. aureus | 1.2 |
| FQ-002 | DNA Gyrase | 0.8 |
| FQ-004 | EGFR Kinase | 2.5 |
| FQ-006 | S. aureus | 0.9 |
| FQ-006 | DNA Gyrase | 0.5 |
| FQ-007 | EGFR Kinase | 1.8 |
IC50 values are hypothetical and represent the concentration of the compound required to inhibit 50% of the target's activity.
Mandatory Visualizations
Hit Confirmation Cascade
Following the primary screen, a series of experiments are conducted to confirm the activity of the initial hits and eliminate false positives.
Caption: Logical workflow for hit confirmation and validation.
EGFR Signaling Pathway
Many quinoline derivatives have been investigated as kinase inhibitors. The EGFR signaling pathway is a critical regulator of cell proliferation and survival and a common target in cancer therapy.[10][11] An this compound library could be screened to identify novel inhibitors of this pathway.
Caption: Simplified EGFR signaling pathway.
References
- 1. This compound | 71083-38-0 | Benchchem [benchchem.com]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screen (HTS) – REVIVE [revive.gardp.org]
- 4. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluoroquinolone-3-carboxamide Amino Acid Conjugates: Synthesis, Antibacterial Properties And Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Application of 8-Fluoroquinoline-3-carboxamide Derivatives in Cancer Cell Lines: A Detailed Application Note and Protocol
For Research Use Only.
Introduction
Quinolone derivatives, particularly fluoroquinolones, have emerged as a significant class of compounds in medicinal chemistry with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[1][2] The 8-fluoroquinoline-3-carboxamide scaffold has garnered particular attention as a promising core structure for the development of novel therapeutic agents.[1] This application note provides a comprehensive overview of the application of this compound derivatives in cancer cell lines, summarizing their antiproliferative activities, outlining potential mechanisms of action, and providing detailed protocols for their in vitro evaluation.
The anticancer potential of these compounds is attributed to their ability to interact with various molecular targets crucial for cancer cell proliferation and survival.[2][3] Key mechanisms include the inhibition of enzymes like DNA gyrase and topoisomerase, which are vital for DNA replication, and the modulation of signaling pathways involved in angiogenesis and cell cycle regulation, such as the VEGFR-2 and PI3K/AKT pathways.[1][4][5] This document is intended for researchers, scientists, and drug development professionals investigating novel anticancer agents.
Data Presentation: Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity of various this compound derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| NitroFQ 3c | Breast (MCF7) | <50 | Cisplatin | 92.6 | [6] |
| NitroFQ 3e | Breast (T47D) | <50 | Cisplatin | 45 | [6] |
| NitroFQ 3e | Prostate (PC3) | <50 | Cisplatin | - | [6] |
| Reduced FQ 4b | Breast (MCF7) | 12.6 | Cisplatin | 92.6 | [6] |
| Reduced FQ 4b | Breast (T47D) | 44 | Cisplatin | 45 | [6] |
| Reduced FQ 4c | Lung (A549) | 12.3 | Cisplatin | 12.3 | [6] |
| Reduced FQ 4c | Breast (MCF7) | 16.16 | Cisplatin | 92.6 | [6] |
| Reduced FQ 4c | Breast (T47D) | 6.7 | Cisplatin | 45 | [6] |
| Reduced FQ 4c | Pancreatic (PANC1) | <50 | Cisplatin | - | [6] |
| Reduced FQ 4c | Prostate (PC3) | <50 | Cisplatin | - | [6] |
| Reduced FQ 4f | Lung (A549) | 26.4 | Cisplatin | 12.3 | [6] |
| Reduced FQ 4f | Breast (MCF7) | 17 | Cisplatin | 92.6 | [6] |
| TriazoloFQ 5a | Melanoma (A375) | 30.8 | Cisplatin | 0.7 | [6] |
| TriazoloFQ 5a | Breast (T47D) | 22.3 | Cisplatin | 45.2 | [6] |
| TriazoloFQ 5f | Leukemia (K562) | 11.9 | Cisplatin | 29.3 | [6] |
| Compound 10i | Hepatocellular Carcinoma (HepG2) | 1.60 | Sorafenib | 8.38 | [4] |
| Compound 10d | Hepatocellular Carcinoma (HepG2) | 1.07 | Sorafenib | 8.38 | [4] |
| Compound 10e | Hepatocellular Carcinoma (HepG2) | 0.88 | Sorafenib | 8.38 | [4] |
| Compound 19 | Colon Carcinoma (HCT-116) | 5.3 | - | - | [5] |
| Compound 21 | Colon Carcinoma (HCT-116) | 4.9 | - | - | [5] |
| Compound 6e | CNS Cancer (SNB-75) | - | - | - | [7] |
Signaling Pathways and Mechanism of Action
Derivatives of this compound have been shown to exert their anticancer effects through various mechanisms. One of the key pathways targeted is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which is crucial for tumor angiogenesis.[1][4] Inhibition of VEGFR-2 can lead to a reduction in tumor growth and metastasis. Additionally, these compounds have been implicated in the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[2][4][7]
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin, doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the induction of apoptosis by the test compounds.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis
This protocol determines the effect of the compounds on the cell cycle progression.
Caption: Workflow for cell cycle analysis by flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound derivatives
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C.
-
Add PI (50 µg/mL) and incubate in the dark for 15 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Conclusion
Derivatives of this compound represent a promising class of compounds for the development of novel anticancer agents. Their demonstrated activity against a range of cancer cell lines and their ability to target key signaling pathways involved in cancer progression underscore their therapeutic potential. The protocols provided in this application note offer a framework for the in vitro evaluation of these and similar compounds, facilitating further research and development in this area.
References
- 1. This compound | 71083-38-0 | Benchchem [benchchem.com]
- 2. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]
Application Notes and Protocols for Molecular Docking of 8-Fluoroquinoline-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the molecular docking of 8-Fluoroquinoline-3-carboxamide, a synthetic antibacterial agent, with its primary bacterial targets: DNA gyrase and topoisomerase IV.[1] This document outlines the necessary steps for ligand and protein preparation, docking procedures using both commercial and open-source software, and subsequent analysis of the results to predict binding affinities and interaction modes.
Introduction
This compound belongs to the fluoroquinolone class of antibiotics, which exert their antibacterial effect by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, repair, and recombination, making them excellent targets for antimicrobial drug development. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. This information is invaluable for structure-based drug design and for understanding the mechanism of action of novel antibacterial agents.
Biological Targets
The primary targets for this compound and other fluoroquinolones are:
-
DNA Gyrase: A type II topoisomerase found in most bacteria that introduces negative supercoils into DNA. In many Gram-negative bacteria, it is the primary target of fluoroquinolones.[2]
-
Topoisomerase IV: Another type II topoisomerase that is primarily responsible for decatenating replicated chromosomes. It is often the main target of fluoroquinolones in Gram-positive bacteria.[2]
For the purpose of this protocol, we will be using crystal structures of these enzymes from common bacterial pathogens.
Experimental Protocols
This section details the step-by-step procedures for performing molecular docking of this compound against its bacterial targets. We will cover protocols for two widely used docking software: Glide (Schrödinger) and AutoDock Vina.
Protocol 1: Molecular Docking using Glide (Schrödinger)
1. Ligand Preparation:
-
Step 1.1: 2D Structure Input: Draw the 2D structure of this compound or import it from a chemical database.
-
Step 1.2: LigPrep: Utilize the LigPrep tool in the Schrödinger suite to prepare the ligand. This process involves:
-
Generating a 3D structure.
-
Correcting bond orders and formal charges.
-
Adding hydrogen atoms.
-
Generating possible ionization states at a target pH of 7.4.
-
Generating low-energy conformers.
-
2. Protein Preparation:
-
Step 2.1: PDB Structure Selection: Download the crystal structures of the target proteins from the Protein Data Bank (PDB). Recommended PDB IDs include:
-
Step 2.2: Protein Preparation Wizard: Use the Protein Preparation Wizard in Maestro to:
-
Remove water molecules and any co-crystallized ligands and ions not essential for binding.
-
Add hydrogen atoms and assign bond orders.
-
Fill in missing side chains and loops.
-
Optimize the hydrogen-bond network.
-
Perform a restrained energy minimization of the protein structure.
-
3. Receptor Grid Generation:
-
Step 3.1: Grid Box Definition: Define the binding site by creating a grid box centered on the co-crystallized ligand in the prepared protein structure. For the recommended PDB structures, the following grid box coordinates can be used[5]:
4. Ligand Docking:
-
Step 4.1: Glide Docking: Perform the docking calculation using the Glide module.
5. Analysis of Results:
-
Step 5.1: Pose Viewing and Scoring: Analyze the docked poses in Maestro. The results will include the docking score (GlideScore), which estimates the binding affinity, and the predicted binding pose.
-
Step 5.2: Interaction Analysis: Visualize the interactions between this compound and the protein's active site residues, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
Protocol 2: Molecular Docking using AutoDock Vina
1. Ligand Preparation:
-
Step 1.1: 3D Structure Generation: Obtain the 3D structure of this compound, for example, from a chemical database or by using a molecular builder.
-
Step 1.2: File Conversion and Preparation:
-
Convert the ligand file to the PDBQT format using AutoDockTools (ADT).
-
This involves assigning Gasteiger charges and defining rotatable bonds.
-
2. Protein Preparation:
-
Step 2.1: PDB Structure Selection: Download the desired PDB structure (e.g., 2XCT or 4KPF).
-
Step 2.2: Protein Preparation in ADT:
-
Open the PDB file in ADT.
-
Remove water molecules and non-essential heteroatoms.
-
Add polar hydrogens.
-
Assign Kollman charges.
-
Merge non-polar hydrogens.
-
Save the prepared protein in PDBQT format.
-
3. Grid Box Definition:
-
Step 3.1: Grid Parameter File: Define the search space (grid box) for docking. This is done by specifying the center and dimensions of the box in a configuration file. The center can be determined based on the position of the co-crystallized ligand in the original PDB file.
4. Docking Execution:
-
Step 4.1: Configuration File: Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Step 4.2: Running AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input.
5. Analysis of Results:
-
Step 5.1: Binding Affinity and Poses: AutoDock Vina will output the predicted binding affinity in kcal/mol and the coordinates of the predicted binding poses in a PDBQT file.
-
Step 5.2: Visualization and Interaction Analysis: Load the protein and the docked ligand poses into a molecular visualization software (e.g., PyMOL, Chimera, or Discovery Studio Visualizer) to analyze the binding mode and key interactions.
Data Presentation
The quantitative data obtained from the molecular docking studies should be summarized in a clear and structured table for easy comparison.
| Target Protein (PDB ID) | Docking Software | Metric | Value | Key Interacting Residues | Interaction Type |
| S. aureus DNA Gyrase (2XCT) | Glide (XP) | Docking Score | - | ||
| Glide Energy | - | ||||
| AutoDock Vina | Binding Affinity (kcal/mol) | - | |||
| S. pneumoniae Topo IV (4KPF) | Glide (XP) | Docking Score | - | ||
| Glide Energy | - | ||||
| AutoDock Vina | Binding Affinity (kcal/mol) | - |
Mandatory Visualization
The following diagram illustrates the general workflow for the molecular docking protocol described above.
Caption: Workflow for the molecular docking of this compound.
This diagram outlines the sequential steps from ligand and protein preparation to the final analysis of docking results. The process begins with the independent preparation of the small molecule and the macromolecular target. These are then used as inputs for the molecular docking simulation, where the binding site is defined. The output of the docking calculation is then analyzed to understand the binding affinity and the specific molecular interactions.
References
- 1. This compound | 71083-38-0 | Benchchem [benchchem.com]
- 2. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Molecular Docking, and Antibacterial Evaluation of Some Novel Flouroquinolone Derivatives as Potent Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Docking study [bio-protocol.org]
- 6. schrodinger.com [schrodinger.com]
Application Notes and Protocols: Developing Structure-Activity Relationships for 8-Fluoroquinoline-3-carboxamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 8-fluoroquinoline-3-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent antibacterial and anticancer properties. The strategic placement of the fluorine atom at the 8-position can significantly influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets. The carboxamide group at the 3-position serves as a versatile handle for introducing diverse substituents, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive overview of the structure-activity relationships (SAR) for this class of compounds, along with detailed protocols for their synthesis and biological evaluation.
Structure-Activity Relationships (SAR)
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the quinoline core and the carboxamide nitrogen.
Anticancer Activity
The anticancer activity of these analogs is often attributed to the inhibition of key cellular kinases, such as Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR) pathway.[1] Inhibition of ATM can sensitize cancer cells to chemo- and radiotherapy.
Key SAR Observations for Anticancer Activity:
-
C3-Carboxamide Substituent: Modification of the C3-carboxamide with various aniline derivatives has been a key strategy in developing potent ATM inhibitors. The electronic properties of the substituents on the aniline ring play a crucial role, with electron-donating groups sometimes enhancing cytotoxicity.[1]
-
Quinoline Core Substitutions: Besides the 8-fluoro group, substitutions at other positions of the quinoline ring can modulate potency and selectivity.
Table 1: Anticancer Activity of Quinoline-3-Carboxamide Analogs against Various Cancer Cell Lines
| Compound ID | 8-Position | C3-Carboxamide Substituent (R) | Cell Line | IC50 (µM) | Reference |
| 1a | -F | 4-Methoxyphenyl | HCT116 | 15.2 | [2] |
| 1b | -F | 4-Chlorophenyl | HCT116 | 21.8 | [2] |
| 1c | -F | 3,4-Dimethoxyphenyl | HCT116 | 12.5 | [2] |
| 2a | -NO2 | p-Toluidine | K562 (Leukemia) | <50 | |
| 2b | -NO2 | p-Chloroaniline | MCF7 (Breast) | <50 | |
| 2c | -NO2 | Aniline | A549 (Lung) | >50 |
Note: Data is compiled from multiple sources and direct comparison should be made with caution.
Antibacterial Activity
The antibacterial activity of fluoroquinolones, including this compound analogs, primarily stems from their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.
Key SAR Observations for Antibacterial Activity:
-
C7-Position: The introduction of various amines, particularly piperazinyl and pyrrolidinyl derivatives, at the C7-position is a well-established strategy to enhance antibacterial potency and spectrum.
-
C8-Position: The presence of a fluorine atom at the C8-position generally enhances activity against Gram-negative bacteria.
-
C3-Carboxamide vs. Carboxylic Acid: While the carboxylic acid at the C3-position is crucial for the activity of classical fluoroquinolones, modification to a carboxamide can lead to derivatives with altered properties and potentially improved activity against specific strains.
Table 2: Antibacterial Activity of 8-Substituted Fluoroquinolone Analogs
| Compound ID | 8-Position | C7-Substituent | Organism | MIC (µg/mL) | Reference |
| 3a | -NO2 | p-Toluidine | S. aureus | ~2-5 | [3] |
| 3b | -NO2 | p-Chloroaniline | S. aureus | ~2-5 | [3] |
| 3c | -NO2 | Aniline | S. aureus | ~2-5 | [3] |
| 4a | -F | Piperazinyl | E. coli | 0.015 | |
| 4b | -F | 3-Aminopyrrolidinyl | E. coli | 0.008 |
Note: Data is compiled from multiple sources and direct comparison should be made with caution.
Experimental Protocols
Synthesis of this compound Analogs
A general synthetic route to 8-fluoro-N-aryl-quinoline-3-carboxamides involves the amidation of a corresponding 8-fluoroquinoline-3-carboxylic acid precursor.
Protocol 1: Synthesis of N-(4-methoxyphenyl)-8-fluoroquinoline-3-carboxamide (Representative Analog)
-
Step 1: Synthesis of 8-Fluoroquinoline-3-carboxylic acid. This precursor can be synthesized via established methods, often starting from a substituted aniline and employing cyclization reactions like the Gould-Jacobs reaction.
-
Step 2: Activation of the Carboxylic Acid. To a solution of 8-fluoroquinoline-3-carboxylic acid (1 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL), add 1,1'-carbonyldiimidazole (CDI) (1.2 mmol). Stir the mixture at room temperature for 2 hours or until the acid is fully activated (monitoring by TLC).
-
Step 3: Amide Coupling. To the activated acid solution, add 4-methoxyaniline (1.1 mmol). Stir the reaction mixture at room temperature overnight.
-
Step 4: Work-up and Purification. Pour the reaction mixture into ice-water (50 mL). The resulting precipitate is collected by vacuum filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-(4-methoxyphenyl)-8-fluoroquinoline-3-carboxamide.
-
Step 5: Characterization. Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation Protocols
Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity Screening
This assay is a colorimetric method used to determine cell viability and is suitable for high-throughput screening of anticancer compounds.[4][5][6][7][8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.
Protocol 3: Western Blot for ATM Kinase Inhibition
This protocol is used to assess the effect of the compounds on the phosphorylation status of ATM, a key indicator of its inhibition.
-
Cell Lysis: Treat cells with the test compound and a DNA damaging agent (e.g., etoposide) to induce ATM activation. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 6-8% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ATM (Ser1981) and total ATM overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated ATM to total ATM.
Visualizations
Caption: Workflow for SAR development of this compound analogs.
Caption: Simplified ATM signaling pathway in the DNA damage response.
References
- 1. This compound | 71083-38-0 | Benchchem [benchchem.com]
- 2. bio-rad.com [bio-rad.com]
- 3. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SRB assay for measuring target cell killing [protocols.io]
- 7. zellx.de [zellx.de]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
Application Notes and Protocols for the In Vivo Assessment of 8-Fluoroquinoline-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies for the in vivo assessment of 8-Fluoroquinoline-3-carboxamide, a compound of interest in drug discovery. The following sections detail protocols for pharmacokinetic analysis, bioanalytical quantification, and potential in vivo imaging, based on established methods for structurally related fluoroquinolones and quinoline derivatives.
Pharmacokinetic Profile Assessment
A critical step in the in vivo evaluation of this compound is the determination of its pharmacokinetic profile. This involves administering the compound to animal models and subsequently measuring its concentration in biological matrices over time. Key parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC) are determined.[1]
Animal Models: Initial pharmacokinetic studies are typically conducted in rodent models, such as mice or rats. For certain applications, larger animal models may be utilized. The choice of model depends on the therapeutic indication and the specific questions being addressed.
Route of Administration: The compound can be administered via various routes, including oral (PO) and intravenous (IV). The choice of administration route will depend on the intended clinical application and the physicochemical properties of the compound.[2]
Data Presentation: The collected pharmacokinetic data should be summarized in a clear and concise table for easy comparison across different doses, formulations, or animal models.
Table 1: Representative Pharmacokinetic Parameters for a Fluoroquinolone Antibiotic (Ulifloxacin, the active metabolite of Prulifloxacin) in Humans
| Parameter | Value | Unit | Reference |
| Cmax | 1.6 | µg/mL | [3] |
| Tmax | 1 | hour | [3] |
| t1/2 | 10.6 - 12.1 | hours | [3] |
| Protein Binding | ~45 | % | [3] |
Note: This data is for Ulifloxacin and serves as an example. Specific values for this compound must be determined experimentally.
Experimental Protocols
In Vivo Pharmacokinetic Study Protocol
This protocol outlines a general procedure for a pharmacokinetic study in rodents.
Materials:
-
This compound
-
Vehicle for administration (e.g., saline, 0.5% carboxymethylcellulose)
-
Syringes and needles for dosing
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
Animal model (e.g., Sprague-Dawley rats)
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration.
-
Dosing: Administer the compound to the animals via the selected route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method for Quantification in Plasma using LC-MS/MS
The concentration of this compound in plasma samples can be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for quantifying small molecules in complex biological matrices.[4][5][6]
Materials:
-
Plasma samples
-
Internal standard (a structurally similar compound not present in the sample)
-
Acetonitrile (ACN)
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 column)
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Conditions (Representative):
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined for this compound and internal standard |
Note: These conditions are representative and require optimization for the specific compound.
In Vivo Imaging using Positron Emission Tomography (PET)
For non-invasive, real-time assessment of the biodistribution of this compound, Positron Emission Tomography (PET) can be employed. This requires radiolabeling the compound with a positron-emitting radionuclide, such as Fluorine-18 ([¹⁸F]). The synthesis of [¹⁸F]-labeled isoquinoline carboxamide derivatives has been reported and can serve as a basis for developing a radiolabeling protocol for the target compound.[7][8]
Radiolabeling Protocol (Conceptual)
This protocol outlines a conceptual approach for the [¹⁸F]-labeling of a suitable precursor of this compound.
Materials:
-
Precursor molecule with a suitable leaving group for nucleophilic substitution (e.g., tosylate, mesylate, or nitro group).
-
[¹⁸F]Fluoride produced from a cyclotron.
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Solid-phase extraction (SPE) cartridges for purification (e.g., C18)
-
HPLC system for purification and quality control.
Procedure:
-
[¹⁸F]Fluoride Trapping: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elution: Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Remove water by azeotropic distillation with acetonitrile.
-
Radiolabeling Reaction: Add the precursor molecule in anhydrous acetonitrile to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex and heat at an optimized temperature and time.
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC.
-
Formulation: Formulate the purified [¹⁸F]-8-Fluoroquinoline-3-carboxamide in a physiologically compatible solution for injection.
-
Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and sterility.
In Vivo PET Imaging Protocol
Procedure:
-
Anesthetize the animal.
-
Administer the [¹⁸F]-labeled this compound intravenously.
-
Acquire dynamic or static PET scans over a specified duration.
-
Reconstruct the PET images to visualize the biodistribution of the radiotracer.
-
Analyze the images to quantify the uptake of the compound in various organs and tissues.
Toxicology Assessment
Early in vivo toxicology testing is essential to identify potential safety liabilities.[9][10] These studies can range from acute dose-range finding studies to more comprehensive repeat-dose toxicity studies.
Key Endpoints to Assess:
-
Mortality and clinical signs of toxicity.
-
Body weight changes.
-
Food and water consumption.
-
Hematology and clinical chemistry parameters.
-
Gross pathology and histopathology of major organs.
The design of toxicology studies should be tailored to the specific drug development program and regulatory requirements.[9]
These application notes and protocols provide a foundational framework for the in vivo assessment of this compound. It is crucial to note that all experimental protocols, particularly bioanalytical methods and radiolabeling procedures, must be rigorously validated for the specific compound of interest to ensure the generation of accurate and reliable data.
References
- 1. favourable pharmacokinetic profile: Topics by Science.gov [science.gov]
- 2. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prulifloxacin - Wikipedia [en.wikipedia.org]
- 4. Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical validation of a novel UHPLC-MS/MS method for 19 antibiotics quantification in plasma: Implementation in a LC-MS/MS Kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, fluorine-18 radiolabeling, and in vitro characterization of 1-iodophenyl-N-methyl-N-fluoroalkyl-3-isoquinoline carboxamide derivatives as potential PET radioligands for imaging peripheral benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The evolving role of investigative toxicology in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation and Biological Evaluation of 8-Fluoroquinoline-3-carboxamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and biological evaluation of 8-Fluoroquinoline-3-carboxamide, a versatile scaffold in medicinal chemistry with potential applications in antimicrobial, anticancer, and antifungal research. The following sections detail solvent selection, stock solution preparation, and methodologies for key biological assays.
Formulation of this compound for In Vitro Studies
Proper formulation is critical for ensuring the accurate and reproducible assessment of the biological activity of this compound. Due to the hydrophobic nature of many quinoline derivatives, careful selection of solvents is necessary to maintain solubility and stability in aqueous assay media.
Solubility and Stock Solution Preparation
The solubility of this compound can vary depending on the specific salt form and purity. It is recommended to perform initial solubility tests to determine the optimal solvent and concentration for stock solutions.
Table 1: Recommended Solvents for this compound Stock Solutions
| Solvent | Recommended Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | Primary choice for creating high-concentration stock solutions. Ensure the final DMSO concentration in the assay medium is non-toxic to the cells (typically ≤ 0.5%). |
| Ethanol (EtOH) | 10-20 mM | An alternative to DMSO. Similar precautions regarding final concentration in the assay medium should be taken. |
| 10% DMSO in PBS (v/v) | 1-5 mM | A co-solvent system can improve solubility in aqueous solutions for intermediate dilutions.[1] |
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh 1.9017 mg of this compound (M.Wt: 190.17 g/mol )[1] using an analytical balance.
-
Dissolution: Add the weighed compound to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of high-purity, sterile DMSO.
-
Solubilization: Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage, protected from light.
Experimental Protocols for Biological Evaluation
The following are detailed protocols for assessing the biological activity of this compound in various contexts.
Anticancer Activity Assessment
Protocol 2: Cytotoxicity Assay in Cancer Cell Lines
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines using a standard MTT or similar cell viability assay.[2][3][4]
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MDA-MB-231)[2][3] in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of the this compound stock solution in the cell culture medium. A typical starting concentration for screening is 100 µM, with 2-fold serial dilutions.
-
Treatment: After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Table 2: Example Data Presentation for Cytotoxicity Assay
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 100 | 15.2 ± 3.1 |
| 50 | 35.8 ± 4.5 |
| 25 | 60.1 ± 5.2 |
| 12.5 | 85.4 ± 6.8 |
| 6.25 | 95.7 ± 4.9 |
| Vehicle Control | 100 ± 3.5 |
Antimicrobial Activity Assessment
Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5]
-
Bacterial Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard from a fresh culture of the test organism (e.g., Staphylococcus aureus ATCC 25923).[5]
-
Compound Dilution: Prepare a 2-fold serial dilution of the this compound stock solution in a 96-well microtiter plate using Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 3: Example Data Presentation for MIC Determination
| Compound Concentration (µg/mL) | Bacterial Growth |
| 64 | - |
| 32 | - |
| 16 | - |
| 8 | + |
| 4 | + |
| 2 | + |
| 1 | + |
| Positive Control | + |
| Negative Control | - |
| (-) No visible growth; (+) Visible growth. In this example, the MIC is 16 µg/mL. |
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate potential mechanisms of action and experimental workflows for this compound.
Caption: Experimental workflow for this compound.
Caption: Inhibition of the ATM kinase signaling pathway.
References
- 1. This compound | 71083-38-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Susceptibility Testing [bio-protocol.org]
Application Notes and Protocols for the Analysis of 8-Fluoroquinoline-3-carboxamide by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utilization of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation and characterization of 8-Fluoroquinoline-3-carboxamide. This compound is a scaffold of interest in medicinal chemistry, particularly in the development of novel therapeutic agents due to the known biological activities of fluoroquinolone derivatives, such as antimicrobial, antiviral, and anticancer properties.[1] The precise determination of its chemical structure and molecular weight is a critical step in its synthesis, quality control, and further development.
Structural Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural determination of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted NMR data for this compound, which serve as a valuable reference for the interpretation of experimental spectra.[1]
Table 1: Predicted ¹H NMR Data for this compound
| Atom | Chemical Shift (δ, ppm) | Multiplicity |
| C2-H | 8.72 | Singlet |
| C5-H, C6-H, C7-H | 7.45–7.62 | Doublet of doublets |
| -CONH₂ | 6.98 | Broad |
Table 2: Predicted ¹³C and ¹⁹F NMR Data for this compound
| Nucleus | Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹³C | C=O | 167.3 | - | - |
| ¹³C | C8 | 149.1 | Doublet | ¹J C-F = 245 |
| ¹⁹F | F | -110 to -115 | - | - |
The ¹H NMR spectrum is expected to show a distinct singlet for the proton at the C2 position at a downfield chemical shift around 8.72 ppm, influenced by the electron-withdrawing nitrogen atom.[1] The protons on the benzo-fused ring (C5, C6, and C7) are predicted to appear as a complex multiplet.[1] The carboxamide protons typically present as a broad singlet.[1]
In the ¹³C NMR spectrum, the carbonyl carbon of the carboxamide group is readily identified by its characteristic downfield shift to approximately 167.3 ppm.[1] A key feature is the signal for the carbon atom bonded to fluorine (C8), which appears as a doublet around 149.1 ppm with a large one-bond carbon-fluorine coupling constant (¹J C-F) of about 245 Hz.[1] This large coupling constant is a definitive indicator of the fluorine's position.
Experimental Protocol: NMR Spectroscopy
This protocol outlines the general procedure for acquiring NMR spectra of this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of this compound.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the solvent is compatible with the compound and does not have overlapping signals with the analyte.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. NMR Instrument Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
- Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).
- Shim the magnetic field to achieve optimal homogeneity.
3. Data Acquisition:
- ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ¹³C NMR: Acquire a one-dimensional carbon spectrum, typically with proton decoupling. A larger spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer relaxation delay may be necessary.
- ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.
- 2D NMR (Optional): For complete and unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
4. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Perform baseline correction.
- Integrate the signals in the ¹H NMR spectrum.
- Reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
Molecular Weight and Fragmentation Analysis by Mass Spectrometry
Mass spectrometry (MS) is a powerful technique to determine the molecular weight and elemental composition of a compound and to gain insights into its structure through fragmentation analysis.
Expected Mass Spectrometric Data
For this compound (Molecular Weight: 190.17 g/mol ), the mass spectrum is expected to show a prominent molecular ion peak.[1]
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Description |
| [M+H]⁺ | 191.17 | Protonated molecular ion (in ESI positive mode) |
| [M]⁺ | 190.17 | Molecular ion (in EI) |
| [M-CONH₂]⁺ | 146.17 | Loss of the carboxamide group |
| [M-F]⁺ | 171.17 | Loss of the fluorine atom |
Common fragmentation pathways for quinolone antibiotics under mass spectrometric analysis include the loss of water ([M+H−H₂O]⁺) and carbon monoxide ([M+H−CO]⁺).[2][3] For this compound, the loss of the carboxamide group (-CONH₂) as a neutral radical (mass loss of 44 Da) or the loss of the fluorine atom (mass loss of 19 Da) are also significant fragmentation pathways.[1]
Experimental Protocol: Mass Spectrometry
This protocol describes a general method for the analysis of this compound using Electrospray Ionization (ESI) mass spectrometry, which is a soft ionization technique suitable for this type of molecule.
1. Sample Preparation:
- Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be of high purity (LC-MS grade).
- A small amount of a volatile acid (e.g., formic acid, 0.1%) can be added to the solvent to promote protonation and the formation of [M+H]⁺ ions in positive ion mode.
2. Mass Spectrometer Setup:
- Use an ESI source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
- Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable and strong signal.
- Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
3. Data Acquisition:
- Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
- Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
- To study fragmentation, perform tandem mass spectrometry (MS/MS). Select the precursor ion corresponding to [M+H]⁺ (m/z 191.17) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Acquire the product ion spectrum.
4. Data Analysis:
- Identify the molecular ion peak ([M+H]⁺).
- Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure and identify characteristic fragment ions.
- If using a high-resolution mass spectrometer, determine the accurate mass and elemental composition of the molecular ion and its fragments.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the experimental protocols for NMR and Mass Spectrometry analysis of this compound.
References
Application Notes and Protocols for 8-Fluoroquinoline-3-carboxamide in Fluorescence Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 8-Fluoroquinoline-3-carboxamide and its derivatives in fluorescence spectroscopy. While specific photophysical data for the parent compound, this compound, is limited in publicly available literature, the protocols and applications described here are based on the well-established fluorescent properties of the quinoline and fluoroquinolone classes of molecules.[1][2] These notes are intended to serve as a guide for developing specific assays and research protocols.
Application Note 1: Fluorescent Probe for Divalent Metal Ion Detection
Introduction: Derivatives of 8-amidoquinoline are recognized for their potential as fluorescent chemosensors for divalent metal ions, particularly zinc (Zn²⁺).[3][4][5] The quinoline ring system, combined with the coordinating carboxamide group, can form complexes with metal ions.[6] This binding event often leads to a significant change in the molecule's photophysical properties, such as a marked increase in fluorescence intensity. This "turn-on" response is typically attributed to the inhibition of photoinduced electron transfer (PET) upon metal chelation, making these compounds excellent candidates for quantifying metal ions in biological and environmental samples.[3]
Principle: In the unbound state, the fluorescence of the 8-amidoquinoline scaffold can be quenched by an electron transfer process. Upon binding to a metal ion like Zn²⁺, the conformation of the molecule is rigidized, and the electron transfer process is inhibited, leading to an enhancement of fluorescence emission.[3]
Representative Protocol: Fluorometric Titration for Zn²⁺ Detection
Objective: To determine the sensitivity and binding affinity of this compound for Zn²⁺ using fluorescence spectroscopy.
Materials:
-
This compound
-
Stock solution of ZnCl₂ (e.g., 10 mM in deionized water)
-
Biologically relevant buffer (e.g., 20 mM HEPES, 100 mM KCl, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO) and a series of diluted working solutions.
-
Instrument Setup:
-
Set the excitation wavelength. For quinolone derivatives, this is often in the UV range (e.g., 340-370 nm). An initial absorption scan is recommended to determine the optimal excitation wavelength (λ_max_).
-
Set the emission scan range (e.g., 400-600 nm).
-
Optimize excitation and emission slit widths to maximize signal-to-noise ratio.
-
-
Titration:
-
Add a fixed concentration of this compound (e.g., 10 µM) to a cuvette containing the buffer.
-
Record the initial fluorescence spectrum.
-
Incrementally add small aliquots of the ZnCl₂ stock solution to the cuvette (e.g., 0 to 5 molar equivalents).
-
After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (λ_em_max_) against the concentration of Zn²⁺.
-
Analyze the resulting binding isotherm to calculate the dissociation constant (K_d_).
-
Determine the limit of detection (LOD) based on the signal-to-noise ratio.
-
Selectivity Assay: Repeat the titration protocol with other biologically relevant metal ions (e.g., Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺) to assess the selectivity of the probe for Zn²⁺.
Caption: Experimental workflow for detecting metal ions.
Application Note 2: Probing Protein-Ligand Interactions
Introduction: The intrinsic fluorescence of quinolone derivatives can be exploited to study their interactions with biological macromolecules, such as proteins and nucleic acids.[1] As this compound is known to target bacterial DNA gyrase, its fluorescence properties can serve as a sensitive reporter of binding events.[1] Changes in fluorescence intensity, emission wavelength (spectral shift), or fluorescence polarization upon binding can provide quantitative information about binding affinities and stoichiometry.[7][8][9]
Principle: When a fluorescent ligand like this compound binds to a protein, the change in the local microenvironment (e.g., polarity, rigidity) can alter its fluorescence quantum yield and emission maximum.[9] Alternatively, if the protein contains intrinsic fluorophores like tryptophan, the binding of the ligand can quench the protein's fluorescence, a phenomenon that can be used to determine binding constants.[10]
Representative Protocol: Protein Binding Assay via Fluorescence Enhancement
Objective: To quantify the binding affinity of this compound to its target protein (e.g., DNA Gyrase subunit A) by monitoring the change in its intrinsic fluorescence.
Materials:
-
This compound
-
Purified target protein (e.g., DNA Gyrase)
-
Assay Buffer (e.g., Tris-HCl buffer with MgCl₂ and KCl, pH 7.5)
-
Spectrofluorometer with polarization filters (optional)
Procedure:
-
Preparation: Prepare stock solutions of the compound and the protein in the assay buffer. Determine the accurate concentration of the protein using a reliable method (e.g., Bradford assay or absorbance at 280 nm).
-
Instrument Setup:
-
Set the excitation wavelength for this compound.
-
Record the emission spectrum.
-
If measuring fluorescence polarization/anisotropy, equip the instrument with appropriate polarizers.
-
-
Titration:
-
To a cuvette containing a fixed concentration of the target protein (e.g., 2 µM), add incremental amounts of this compound (e.g., from 0.1 µM to 20 µM).
-
Alternatively, keep the ligand concentration fixed and titrate with the protein.
-
Incubate the mixture for a sufficient time at a constant temperature (e.g., 15 minutes at 25°C) to reach binding equilibrium.
-
-
Measurement: Record the fluorescence intensity or anisotropy after each addition.
-
Data Correction: Correct for dilution effects and the inner filter effect if the protein or ligand absorbs significantly at the excitation or emission wavelengths.[10]
-
Data Analysis:
-
Plot the change in fluorescence intensity (ΔF) or anisotropy (ΔA) against the ligand concentration.
-
Fit the data to a suitable binding model (e.g., one-site specific binding) using non-linear regression to determine the dissociation constant (K_d_).
-
Caption: Probing protein binding via fluorescence changes.
Application Note 3: High-Throughput Screening (HTS) for Drug Discovery
Introduction: The intrinsic fluorescence of the quinolone scaffold can be leveraged in drug discovery for developing high-throughput screening (HTS) assays.[11][12] For targets like DNA gyrase, fluorescence-based assays can be more efficient than traditional gel-based methods.[12][13][14] One common approach is a competitive binding assay where a library of non-fluorescent compounds is screened for their ability to displace the fluorescent ligand (this compound) from its target protein.
Principle: A fluorescent ligand bound to its protein target will exhibit a high fluorescence polarization (FP) value due to its slow tumbling rate.[15] When a non-fluorescent "hit" compound from a screening library displaces the fluorescent ligand, the freed ligand tumbles more rapidly in solution, resulting in a decrease in the FP signal. This change can be rapidly detected in a multi-well plate format, enabling the screening of thousands of compounds.[15]
Representative Protocol: Competitive Fluorescence Polarization (FP) HTS Assay
Objective: To screen a compound library for inhibitors that compete with this compound for binding to a target protein.
Materials:
-
This compound (as the fluorescent tracer)
-
Purified target protein
-
Compound library dissolved in DMSO
-
Assay buffer
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Optimization:
-
Determine the optimal concentrations of the protein and fluorescent tracer that give a stable and robust FP signal (assay window). This is typically a protein concentration around the K_d_ and a tracer concentration that is well below the K_d_.
-
-
Assay Plate Preparation:
-
Add the assay buffer to all wells.
-
Add the test compounds from the library to the appropriate wells (e.g., 1 µL, final concentration 10 µM).
-
Add positive controls (e.g., known inhibitor) and negative controls (e.g., DMSO vehicle).
-
-
Reagent Addition:
-
Add the target protein to all wells (except for tracer-only controls).
-
Incubate for a predetermined time to allow compound-protein binding.
-
Add the fluorescent tracer (this compound) to all wells.
-
Incubate the plates for a sufficient time (e.g., 1-2 hours) at room temperature to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the plate reader.
-
-
Data Analysis:
-
Calculate the % inhibition for each compound relative to the high (no inhibitor) and low (saturating inhibitor) FP controls.
-
Identify "hits" as compounds that cause a significant drop in FP, typically defined by a Z-score or a % inhibition threshold.
-
Caption: High-throughput screening workflow using FP.
Quantitative Data Summary
| Parameter | Value (for Moxifloxacin) | Conditions | Reference |
| Absorption Maxima (λ_abs_) | 287 nm, 338 nm | Aqueous, pH 7.4 | [16] |
| Molar Extinction Coeff. (ε) | 44,000 M⁻¹cm⁻¹ (at 287 nm) | Aqueous, pH 7.4 | [16] |
| Fluorescence Quantum Yield (Φ_F_) | 0.07 | Aqueous, pH 8.0 | [16] |
| Phosphorescence Quantum Yield (Φ_P_) | 0.046 | Frozen ethanol | [16] |
| Ground State pKₐ | 6.1, 9.6 | Spectroscopic | [16] |
| Excited State pKₐ * | 6.8, 9.1 | Spectroscopic | [16] |
Note: This data is for Moxifloxacin, not this compound, and is for illustrative purposes only.
References
- 1. This compound | 71083-38-0 | Benchchem [benchchem.com]
- 2. Fluoroquinolone-derived fluorescent probes for studies of bacterial penetration and efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. the-role-of-8-amidoquinoline-derivatives-as-fluorescent-probes-for-zinc-ion-determination - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence techniques in analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence Techniques in Analysis of Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. Spectroscopic methods for the determination of protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Collection - Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - ACS Pharmacology and Translational Science - Figshare [figshare.com]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Primary photophysical properties of moxifloxacin--a fluoroquinolone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Fluoroquinoline-3-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 8-Fluoroquinoline-3-carboxamide synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of 8-Fluoroquinoline-3-carboxylic Acid (Precursor)
| Potential Cause | Recommended Solution |
| Incomplete Cyclization: The Gould-Jacobs reaction or equivalent cyclization to form the quinoline ring is inefficient. | - Optimize Reaction Temperature: Ensure the cyclization is carried out at the optimal temperature, typically in a high-boiling solvent like diphenyl ether (100–120°C).[1] - Choice of Catalyst: For certain quinoline syntheses, the use of a catalyst like polyphosphoric acid (PPA) can promote cyclization. |
| Side Reactions: Competing side reactions, such as polymerization or degradation of starting materials at high temperatures. | - Gradual Addition of Reagents: Add the aniline precursor slowly to the reaction mixture to maintain a low concentration and minimize side reactions. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Poor Quality Starting Materials: Impurities in the aniline or malonate derivatives can interfere with the reaction. | - Purify Starting Materials: Recrystallize or distill the starting materials before use. - Confirm Structure and Purity: Use analytical techniques like NMR and melting point to confirm the identity and purity of the starting materials. |
Issue 2: Inefficient Conversion of Carboxylic Acid to Carboxamide
| Potential Cause | Recommended Solution |
| Poor Activation of Carboxylic Acid: The carboxylic acid is not effectively converted to an activated intermediate (e.g., acid chloride). | - Choice of Activating Agent: Use thionyl chloride (SOCl₂) or oxalyl chloride for the formation of the acid chloride. The addition of a catalytic amount of DMF can accelerate this reaction by forming the Vilsmeier reagent.[2] - Anhydrous Conditions: Ensure all glassware is oven-dried and reagents are anhydrous, as moisture will quench the activated intermediate. |
| Low Nucleophilicity of Ammonia: The ammonia source is not sufficiently reactive. | - Use Anhydrous Ammonia: Bubble anhydrous ammonia gas through the reaction mixture or use a solution of ammonia in an appropriate anhydrous solvent (e.g., dioxane, THF).[3] - Avoid Ammonium Salts: Ensure the ammonia is not present as an ammonium salt, which is not nucleophilic. If using an ammonium salt, a non-nucleophilic base must be added to generate free ammonia. |
| Side Reaction with Solvent: If using an alcohol-based solvent with an acid chloride, ester formation will compete with amidation.[3] | - Use Aprotic Solvents: Conduct the amidation in a non-reactive, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or dioxane. |
| Product Inhibition/Precipitation: The product carboxamide may be insoluble and coat the starting material, preventing further reaction. | - Ensure Good Agitation: Use vigorous stirring to maintain a homogenous reaction mixture. - Solvent Selection: Choose a solvent in which both the starting material and the product have reasonable solubility. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Presence of Unreacted Carboxylic Acid: The conversion to the carboxamide is incomplete. | - Base Wash: During workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic starting material. |
| Formation of Ester Impurity: If an alcohol was present during the amidation step. | - Chromatography: Use column chromatography on silica gel with a suitable eluent system (e.g., ethyl acetate/hexanes) to separate the more polar amide from the less polar ester. |
| Residual Activating Reagent/Byproducts: Byproducts from the carboxylic acid activation step may be present. | - Aqueous Workup: Quench the reaction mixture with water or a mild aqueous base to hydrolyze and remove any remaining activating reagent. |
| Poor Crystallization: The product does not crystallize well from the chosen solvent. | - Solvent Screening: Experiment with different solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes). - Trituration: If the product oils out, try triturating with a non-polar solvent to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic route for this compound?
A1: A common synthetic approach involves a two-step process:
-
Synthesis of 8-Fluoroquinoline-3-carboxylic acid: This is typically achieved via a cyclization reaction, such as the Gould-Jacobs reaction, starting from 2-fluoroaniline and a diethyl malonate derivative. The resulting ester is then hydrolyzed to the carboxylic acid.
-
Conversion to this compound: The carboxylic acid is first activated, commonly by converting it to an acid chloride using thionyl chloride or oxalyl chloride. This activated intermediate is then reacted with a source of ammonia to form the final carboxamide product.
Q2: What are the critical reaction parameters to control for a high yield?
A2: Key parameters to control include:
-
Temperature: Both the cyclization and the amidation steps have optimal temperature ranges.
-
Anhydrous Conditions: Particularly for the conversion of the carboxylic acid to the acid chloride and the subsequent amidation, the exclusion of moisture is critical to prevent unwanted side reactions.
-
Stoichiometry of Reagents: The molar ratios of the reactants, especially the activating agent and the ammonia source, should be carefully controlled.
-
Solvent Choice: Using appropriate solvents that ensure solubility of reactants and do not participate in side reactions is crucial.
Q3: How can I confirm the formation of the final product?
A3: The structure of this compound can be confirmed using a combination of spectroscopic techniques:
-
¹H NMR: Look for the characteristic signals of the quinoline ring protons and the broad signal of the -NH₂ protons of the carboxamide.
-
¹³C NMR: The carbonyl carbon of the carboxamide typically appears around 167 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.[4]
-
¹⁹F NMR: A single resonance in the expected region for an aryl fluoride confirms the presence of the fluorine atom.[4]
-
IR Spectroscopy: A strong absorption band for the C=O stretch of the amide and N-H stretching vibrations are expected.[4]
-
Mass Spectrometry: To confirm the molecular weight of the product.
Q4: What are some common impurities, and how can they be minimized?
A4: Common impurities may include:
-
Unreacted 8-Fluoroquinoline-3-carboxylic acid: Minimized by ensuring complete conversion to the carboxamide.
-
Ester byproducts: Avoided by using aprotic solvents during amidation.
-
Over-reduced or hydroxylated derivatives: Can sometimes form during the synthesis of the quinoline core if reducing conditions are inadvertently present.
To minimize these, it is important to carefully control the reaction conditions and purify the intermediates at each step.
Experimental Protocols
Protocol 1: Synthesis of 8-Fluoroquinoline-3-carboxylic acid
This protocol is a representative procedure based on the Gould-Jacobs reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heating: Heat the mixture at 100-110°C for 2 hours.
-
Cyclization: Add diphenyl ether as a high-boiling solvent and heat the mixture to 240-250°C for 30 minutes.
-
Cooling and Precipitation: Allow the reaction mixture to cool to room temperature, then add hexanes to precipitate the ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.
-
Hydrolysis: Collect the solid by filtration and hydrolyze it by refluxing in an aqueous solution of sodium hydroxide (10%).
-
Acidification: After cooling, acidify the mixture with hydrochloric acid to precipitate the 8-Fluoroquinoline-3-carboxylic acid.
-
Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize from ethanol if necessary.
Protocol 2: Synthesis of this compound
-
Acid Chloride Formation: In a dry, inert atmosphere, suspend 8-Fluoroquinoline-3-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 equivalents) dropwise, followed by a catalytic amount of anhydrous dimethylformamide (DMF). Stir at room temperature until the evolution of gas ceases and the solid dissolves.
-
Removal of Excess Reagent: Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Amidation: Dissolve the resulting crude acid chloride in anhydrous THF. Cool the solution to 0°C in an ice bath. Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in dioxane (2-3 equivalents) dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup: Quench the reaction with water. Extract the product into ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting decision tree for the amidation step.
References
Technical Support Center: 8-Fluoroquinoline-3-carboxamide Solubility
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered when working with 8-Fluoroquinoline-3-carboxamide. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the predicted solubility characteristics of this compound?
A1: Based on its structure, this compound is predicted to be a poorly water-soluble compound. Key structural features influencing its solubility include:
-
Quinoline Ring: A bicyclic aromatic system that is inherently hydrophobic.[1][2] The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor.[3]
-
Carboxamide Group: This group can participate in hydrogen bonding, which can sometimes lead to the formation of stable, less soluble dimeric structures in the crystalline state.[3]
-
Fluorine Atom: The presence of a fluorine atom can increase the molecule's dipole moment, which may influence its solubility characteristics.[3]
Q2: In which common laboratory solvents might this compound be soluble?
A2: For poorly water-soluble, organic compounds like this, initial solubility testing is recommended in a range of organic solvents. Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
-
Dichloromethane (DCM)
For biological assays, creating a concentrated stock solution in DMSO is a standard practice, followed by serial dilution into an aqueous buffer.[4]
Q3: My compound is not dissolving in my aqueous buffer for a biological assay. What are my options?
A3: When direct dissolution in an aqueous buffer fails, several strategies can be employed. These are outlined in the troubleshooting guide below and include pH adjustment, the use of co-solvents, and the application of gentle heat and sonication.
Q4: How can pH be used to enhance the solubility of this compound?
A4: Quinolines are weak bases.[5] Therefore, adjusting the pH of the aqueous medium to be more acidic (e.g., pH < 5) may increase the solubility by protonating the quinoline nitrogen. This creates a more polar, charged species that is more readily dissolved in water. However, it is crucial to ensure that the altered pH does not affect the stability of the compound or the integrity of the experiment.[5][6]
Q5: What are co-solvents and how can they help?
A5: Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of hydrophobic compounds.[6][7] For a compound like this compound, common co-solvents include:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 400 (PEG 400)
It is important to start with a small percentage of the co-solvent and gradually increase it, as high concentrations may be toxic to cells or interfere with assays.
Troubleshooting Guide
This section provides a step-by-step approach to overcoming solubility issues with this compound.
Initial Solubility Assessment
Before proceeding with dissolution for an experiment, it is crucial to determine the compound's approximate solubility.
dot
Caption: Workflow for initial small-scale solubility testing.
Enhancing Aqueous Solubility
If the compound precipitates upon dilution from an organic stock into an aqueous buffer, follow this troubleshooting workflow.
dot
References
- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. This compound | 71083-38-0 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijmsdr.org [ijmsdr.org]
- 7. longdom.org [longdom.org]
Technical Support Center: 8-Fluoroquinoline-3-carboxamide Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 8-Fluoroquinoline-3-carboxamide.
Troubleshooting Crystallization Issues
This section addresses common problems encountered during the crystallization process in a question-and-answer format.
Question: I've followed the protocol, but no crystals are forming. What should I do?
Answer: The absence of crystal formation, or nucleation, is a common issue. Here are several steps to induce crystallization:
-
Increase Supersaturation: Your solution may not be saturated enough. Try to slowly evaporate some of the solvent to increase the compound's concentration.[1] Be cautious, as rapid evaporation can lead to the formation of powder or amorphous solid instead of high-quality crystals.[2]
-
Scratch the Glass: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[3]
-
Seeding: If you have a previous batch of crystals, add a single, tiny crystal (a "seed") to the supersaturated solution. This will provide a template for new crystals to grow on. You can also use a crystal of a similar compound as a seed.[2]
-
Reduce Temperature: If cooling is part of your protocol, try cooling the solution to a lower temperature. A gradual temperature reduction is often more effective than rapid cooling.
-
Change the Solvent System: The chosen solvent may be too good at dissolving your compound.[2] You might need to try a different solvent or introduce an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly turbid.
Question: My compound is "oiling out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This often happens when the solution is too concentrated or cooled too quickly, causing the compound to separate at a temperature above its melting point.[4]
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Add More Solvent: Re-heat the solution until the oil redissolves, then add a small amount of additional solvent.[1] This lowers the saturation point and can prevent oiling out during cooling.
-
Slower Cooling: Allow the solution to cool more gradually. You can insulate the flask to slow down the rate of heat loss.
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Change Solvents: Consider using a solvent with a lower boiling point. High-boiling point solvents can sometimes contribute to oiling out.[4]
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Purify the Sample: Impurities can significantly disrupt the crystallization process and promote oiling. Consider an additional purification step, such as column chromatography, before attempting crystallization. Adding charcoal to the hot solution can also help remove colored impurities that may be inhibiting crystallization.[1]
Question: The crystals I obtained are very small, needle-like, or of poor quality. How can I grow larger, better-quality crystals?
Answer: The quality of crystals is highly dependent on the rate of their formation. Rapid crystallization tends to produce small or impure crystals.[1]
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Slow Down Crystallization: The key is to decrease the rate of nucleation and growth.
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Use More Solvent: Add slightly more solvent than the minimum required to dissolve the compound when hot. This will slow down the process as the solution cools.[1]
-
Gradual Cooling: Allow the solution to cool to room temperature slowly, and then move it to a colder environment if necessary.
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Use a Vapor Diffusion Setup: This method allows for a very slow and controlled change in solvent composition, often yielding high-quality crystals.
-
Question: My crystallization yield is very low. How can I improve it?
Answer: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.
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Check for Excess Solvent: You may have used too much solvent. If so, a large amount of the compound will remain in the solution even after cooling.[1] You can try to concentrate the mother liquor by evaporating some solvent and cooling again to obtain a second crop of crystals.
-
Optimize the Cooling Process: Ensure you have allowed sufficient time at the lowest temperature for the crystallization to complete.
-
Check the pH: For compounds with acidic or basic functionalities, the pH of the solution can significantly impact solubility. Quinolines, for example, can sometimes be crystallized more readily as salts by protonating them with an acid.[5][6]
Question: My crystals form, but they disappear or "melt" after I filter them from the solvent. What is happening?
Answer: This issue often indicates that the crystals incorporate solvent molecules into their lattice structure, forming a solvate. When the crystals are removed from the mother liquor, the volatile solvent molecules evaporate, causing the crystal structure to collapse.[7]
-
Immediate Analysis: Analyze the crystals as quickly as possible after isolation.
-
Preserve the Crystals: Immediately after filtering, you can try covering the crystals with paraffin oil to prevent the solvent from evaporating.[7]
-
Use a Less Volatile Solvent: Attempt the crystallization with a solvent that is less volatile. Highly volatile solvents like dichloromethane (DCM) or acetone are more prone to this issue.[2]
Frequently Asked Questions (FAQs)
What are the best starting solvents for crystallizing this compound?
Choosing a solvent is often a process of trial and error.[8] A good crystallization solvent should dissolve the compound when hot but not when cold.[4] Given the structure of this compound, which contains a polar carboxamide group and a moderately polar fluoroquinoline core, a range of solvents could be effective.
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Polar Protic Solvents: Alcohols like ethanol or methanol are often good starting points.[5]
-
Polar Aprotic Solvents: Acetone, ethyl acetate, or acetonitrile could also be effective.[8]
-
Solvent Mixtures: A common strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is insoluble) until turbidity appears. Common successful mixtures include diethyl ether-methanol or hexane-ethyl acetate.[8]
The presence of the carboxamide group suggests that hydrogen bonding plays a crucial role in the crystal lattice.[9][10] Therefore, solvents that can participate in hydrogen bonding might be particularly effective.
How does the 8-fluoro substituent affect crystallization?
The highly electronegative fluorine atom at the C8 position induces a significant dipole moment and creates a localized negative charge.[10] This can influence intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for forming a stable crystal lattice. It may also affect the compound's solubility in different solvents.
Is polymorphism a concern for this compound?
Polymorphism, the ability of a compound to exist in multiple crystal forms, is a common phenomenon in pharmaceutical solids, especially in compounds capable of forming strong hydrogen bonds, like carboxamides.[9][11] Different polymorphs can have different physical properties, including solubility and stability. It is crucial to be aware of this possibility, as different crystallization conditions (e.g., solvent, temperature, cooling rate) can lead to different polymorphic forms.[12]
Experimental Protocols
Here are detailed methodologies for common crystallization techniques.
Protocol 1: Slow Cooling Crystallization
-
Dissolution: In a flask, add a small amount of your chosen solvent to the solid this compound. Heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid dissolves completely.
-
Achieve Saturation: Continue adding small portions of the solid until no more dissolves, or alternatively, start with a known amount of solid and add the minimum amount of hot solvent required to dissolve it fully.
-
Slow Cooling: Remove the flask from the heat, cover it to prevent rapid evaporation, and allow it to cool slowly to room temperature. To slow the cooling further, the flask can be placed in an insulated container.
-
Further Cooling: Once at room temperature, the flask can be moved to a refrigerator or ice bath to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry.
Protocol 2: Slow Evaporation
-
Prepare a Dilute Solution: Dissolve the compound in a suitable solvent at room temperature. The solution should be saturated but not supersaturated. A good starting concentration is similar to that used for an NMR sample (2-10 mg in 0.6-1 mL).[2]
-
Evaporation: Place the solution in a vial or beaker. Cover the opening with a piece of parafilm and poke a few small holes in it with a needle. This will allow the solvent to evaporate slowly over several days to weeks.[3]
-
Crystal Growth: As the solvent evaporates, the concentration of the compound will increase, leading to the formation of crystals.
-
Isolation: Once suitable crystals have formed, carefully decant the remaining solvent and collect the crystals.
Protocol 3: Vapor Diffusion (Liquid-Vapor)
-
Prepare the Inner Vial: Dissolve the this compound in a small amount of a relatively high-boiling point solvent in which it is soluble (e.g., toluene, methanol). Place this small vial, uncapped, inside a larger jar or beaker.
-
Prepare the Outer Jar: Add a larger volume of a more volatile anti-solvent (a solvent in which the compound is insoluble, e.g., hexane, diethyl ether) to the outer jar. The level of the anti-solvent should be below the top of the inner vial.[6]
-
Seal and Diffuse: Seal the outer jar tightly. The volatile anti-solvent will slowly diffuse into the inner vial, decreasing the solubility of the compound and causing crystals to form over time.
-
Isolation: Once crystals have grown, open the jar and carefully remove the inner vial to collect them.
Data Presentation
Table 1: Properties of Common Crystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | Very High | Good for polar compounds that can hydrogen bond.[4] |
| Methanol | 65 | High | A versatile polar protic solvent.[4] |
| Ethanol | 78 | High | Similar to methanol, but less volatile.[4] |
| Acetonitrile | 82 | High | A polar aprotic solvent.[8] |
| Acetone | 56 | Medium-High | A versatile solvent, but its volatility can be a challenge.[4] |
| Ethyl Acetate | 77 | Medium | Good general solvent, especially for esters.[4][8] |
| Dichloromethane | 40 | Medium | Often too volatile for slow crystallization.[2] |
| Toluene | 111 | Low | High boiling point can be a disadvantage.[4] |
| Hexane | 69 | Very Low | A nonpolar solvent, often used as an anti-solvent.[4] |
Visualizations
Diagram 1: Troubleshooting Crystallization Workflow
Caption: A workflow diagram for troubleshooting common crystallization problems.
Diagram 2: Factors Influencing Crystal Polymorphism
Caption: Key experimental factors that can influence the polymorphic outcome.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. unifr.ch [unifr.ch]
- 3. imserc.northwestern.edu [imserc.northwestern.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Polymorphism in carboxamide compounds with high-Z′ crystal structures - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. This compound | 71083-38-0 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Survey and analysis of crystal polymorphism in organic structures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 8-Fluoroquinoline-3-carboxamide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of 8-fluoroquinoline-3-carboxamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing the this compound core structure?
A1: The most prevalent method involves a two-stage process:
-
Formation of the 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core: This is typically achieved through the Gould-Jacobs reaction, which involves the condensation of 2-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM) followed by a thermal cyclization.[1][2]
-
Amide bond formation: The resulting carboxylic acid is then coupled with a desired amine to form the final carboxamide derivative. This step often utilizes standard peptide coupling reagents.
Q2: What are the key biological targets for this compound derivatives?
A2: Based on current research, two notable biological targets have been identified for this class of compounds:
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Ataxia-Telangiectasia Mutated (ATM) Kinase: Certain quinoline-3-carboxamide derivatives have been shown to be potent and selective inhibitors of ATM kinase, a crucial enzyme in the DNA damage response (DDR) pathway. This makes them promising candidates for cancer therapy, potentially as sensitizing agents for radiation or chemotherapy.
-
Dihydroorotate Dehydrogenase (DHODH): The fungicide feneptamidoquin, an this compound, exerts its antifungal activity by inhibiting DHODH, a key enzyme in the pyrimidine biosynthesis pathway of fungi.
Q3: Are there any known structure-activity relationships (SAR) for this class of compounds?
A3: Yes, preliminary SAR studies on quinoline-3-carboxamide derivatives as ATM kinase inhibitors suggest that the nature of the substituent on the carboxamide nitrogen (the R group) is important for activity. Electron-donating groups in this position appear to be favorable for cytotoxicity against cancer cell lines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound derivatives.
Part 1: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction
Issue 1.1: Low yield of the cyclized quinolone product.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete reaction of 2-fluoroaniline with DEEM. | Ensure an excess of DEEM is used (typically 3 equivalents). Monitor the initial condensation reaction by TLC to confirm the consumption of 2-fluoroaniline. |
| Suboptimal cyclization temperature. | The thermal cyclization requires high temperatures, often in high-boiling solvents like diphenyl ether.[2] Microwave-assisted synthesis can be a highly effective alternative, allowing for rapid heating to temperatures of 250°C or higher, which can significantly improve yields and reduce reaction times.[3][4] |
| Decomposition at high temperatures. | While high temperatures are necessary, prolonged reaction times can lead to degradation. Optimize the reaction time at the chosen temperature to maximize product formation while minimizing decomposition.[3] |
| Electron-withdrawing nature of the fluorine substituent. | Anilines with electron-withdrawing groups can be less reactive in the Gould-Jacobs reaction. Higher reaction temperatures and longer reaction times may be necessary. Microwave irradiation is particularly beneficial in these cases.[1] |
Issue 1.2: Formation of byproducts.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete cyclization. | The primary "byproduct" is often the uncyclized anilinomethylenemalonate intermediate.[3] Ensure the cyclization conditions (temperature and time) are sufficient for complete conversion. |
| Decarboxylation. | At very high temperatures and prolonged reaction times, decarboxylation of the product can occur.[3] Optimize the reaction conditions to avoid this. |
Part 2: Hydrolysis of Ethyl Ester to Carboxylic Acid
Issue 2.1: Incomplete hydrolysis.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient base or acid. | Ensure a sufficient excess of NaOH or another suitable base is used for saponification. Monitor the reaction by TLC until the starting ester is fully consumed. |
| Short reaction time. | Allow the reaction to proceed for a sufficient duration, often with heating, to ensure complete hydrolysis. |
Part 3: Amide Coupling to form this compound Derivatives
Issue 3.1: Low yield of the final amide product.
| Potential Cause | Troubleshooting Suggestion |
| Poor activation of the carboxylic acid. | Use a reliable coupling agent. A combination of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) is a common and effective choice. For more challenging couplings, stronger reagents like HATU or PyBOP can be employed.[5][6] |
| Low nucleophilicity of the amine. | For less reactive amines (e.g., electron-deficient anilines), the addition of a catalytic amount of DMAP (4-dimethylaminopyridine) can improve the reaction rate.[5] Using a more polar aprotic solvent like DMF or acetonitrile can also be beneficial.[7] |
| Steric hindrance. | If either the carboxylic acid or the amine is sterically hindered, the reaction may require longer reaction times, elevated temperatures, or the use of more potent coupling agents. |
| Competing side reactions. | Ensure the reaction is performed under anhydrous conditions to prevent hydrolysis of the activated carboxylic acid intermediate. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice.[7] |
Issue 3.2: Difficulty in purification.
| Potential Cause | Troubleshooting Suggestion |
| Removal of coupling agent byproducts. | If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup. For DCC, the dicyclohexylurea byproduct is largely insoluble in many organic solvents and can be removed by filtration. |
| Separation of product from starting materials. | Flash column chromatography on silica gel is a standard method for purification. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. For more challenging separations, reversed-phase HPLC may be necessary.[8] |
Quantitative Data from Literature
Table 1: Optimization of Gould-Jacobs Reaction using Microwave Synthesis
| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) |
| 1 | 250 | 1 | 1 |
| 2 | 300 | 1 | 37 |
| 3 | 250 | 10 | 10 |
| 4 | 300 | 10 | 28 |
| 5 | 300 | 5 | 47 |
| Data adapted from a study on the microwave-assisted Gould-Jacobs reaction of aniline and diethyl ethoxymethylenemalonate.[3] |
Table 2: Optimization of Amide Coupling of a Carboxylic Acid with an Aniline Derivative
| Coupling Reagents | Base | Solvent | Time (h) | Yield (%) |
| EDC/HOBt | DIPEA | CH2Cl2 | 42 | 59 |
| EDC/DMAP/HOBt (cat.) | DIPEA | CH3CN | 42 | 72 |
| DCC/DMAP/HOBt (cat.) | - | CH3CN | 42 | 51 |
| Data adapted from a study on the optimization of amide bond formation with electron-deficient amines.[5] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
-
To a round-bottom flask, add 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq).
-
Heat the mixture at 120-140°C for 1-2 hours, monitoring the consumption of 2-fluoroaniline by TLC.
-
Allow the mixture to cool slightly, then add it to a flask containing a high-boiling solvent such as diphenyl ether.
-
Heat the solution to 240-260°C for 15-30 minutes. The product will precipitate upon cooling.
-
Alternatively, for a microwave-assisted reaction, place the mixture of 2-fluoroaniline and diethyl ethoxymethylenemalonate in a microwave vial and heat to 250°C for 10-20 minutes.[3][4]
-
Collect the solid product by filtration and wash with a suitable solvent like ethanol or diethyl ether to afford the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the purified ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.
Protocol 2: Hydrolysis to 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid
-
Suspend the ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the carboxylic acid.
Protocol 3: Amide Coupling to form this compound Derivatives
-
Dissolve 8-fluoro-4-hydroxyquinoline-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as DMF or CH2Cl2 under an inert atmosphere.
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Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.
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In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) in the same anhydrous solvent.
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Add the amine solution to the activated carboxylic acid mixture.
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Stir the reaction at room temperature overnight, or until completion as monitored by TLC.
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Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General synthetic workflow for this compound derivatives.
Caption: Inhibition of the ATM kinase signaling pathway by this compound derivatives.[9][10][11]
Caption: Mechanism of action of fungicidal this compound derivatives via DHODH inhibition.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ablelab.eu [ablelab.eu]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. growingscience.com [growingscience.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ATM serine/threonine kinase - Wikipedia [en.wikipedia.org]
addressing off-target effects of 8-Fluoroquinoline-3-carboxamide
Welcome to the technical support center for 8-Fluoroquinoline-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: Based on its structural class (fluoroquinolone), the primary targets of this compound in bacteria are DNA gyrase and topoisomerase IV.[1][2][3][4] These enzymes are critical for bacterial DNA replication, and their inhibition leads to bactericidal effects.
Q2: What are the potential off-target effects of this compound in mammalian cells?
A2: While specific data for this compound is limited, the fluoroquinolone class has been associated with several off-target effects in mammalian cells. These may include:
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Mitochondrial Dysfunction: Fluoroquinolones have been shown to impair mitochondrial function, leading to increased reactive oxygen species (ROS) production and oxidative stress.[5][6]
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Kinase Inhibition: The quinoline scaffold is present in many kinase inhibitors. Off-target inhibition of various kinases is a possibility.[7][8][9][10]
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Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH): Some quinoline-carboxamide derivatives have been shown to inhibit hDHODH, an enzyme essential for de novo pyrimidine biosynthesis.[11][12][13][14]
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Cytotoxicity: Off-target effects can lead to decreased cell viability.[15]
Q3: I am observing unexpected cellular phenotypes. How can I determine if they are due to off-target effects of this compound?
A3: A systematic approach is necessary. Start by confirming the on-target effect in your system. Then, proceed with a panel of assays to investigate common off-target liabilities, such as kinase profiling, mitochondrial function assessment, and cytotoxicity assays. Refer to the Troubleshooting Guide below for a more detailed workflow.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound.
Issue 1: Unexpected Cytotoxicity or Reduced Cell Proliferation
Possible Cause:
-
Off-target inhibition of essential cellular machinery (e.g., kinases, hDHODH).
-
Induction of mitochondrial dysfunction and apoptosis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Experimental Protocols:
-
MTT Assay for Cytotoxicity:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 24-72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
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Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure absorbance at 570 nm.
-
Calculate the IC50 value from the dose-response curve.
-
-
Mitochondrial Membrane Potential Assay (JC-1):
-
Culture cells and treat with this compound.
-
Incubate cells with JC-1 reagent.
-
Wash cells to remove excess reagent.
-
Analyze by fluorescence microscopy or flow cytometry. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells with depolarized mitochondria will show green fluorescence (JC-1 monomers).
-
Issue 2: Unexplained Changes in Signaling Pathways
Possible Cause:
-
Off-target inhibition or activation of one or more kinases.
Troubleshooting Workflow:
Caption: Workflow for investigating off-target kinase effects.
Experimental Protocols:
-
Kinase Panel Screening (Commercial Service):
-
Prepare a stock solution of this compound at a known concentration.
-
Submit the compound to a commercial vendor for screening against a panel of kinases (e.g., Eurofins, Reaction Biology).
-
Typically, an initial screen is performed at one or two concentrations (e.g., 1 µM and 10 µM).
-
Results are provided as a percentage of inhibition for each kinase.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Treat intact cells with this compound or vehicle control.
-
Heat aliquots of the cell lysate to a range of temperatures.
-
Cool and centrifuge the samples to pellet aggregated proteins.
-
Analyze the soluble fraction by Western blot for the suspected kinase target.
-
Ligand binding will stabilize the target protein, resulting in a higher melting temperature compared to the vehicle control.
-
Data Summary Tables
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase | % Inhibition at 1 µM | % Inhibition at 10 µM |
| Aurora A | 15% | 65% |
| PIM1 | 12% | 58% |
| SRC | 8% | 45% |
| EGFR | 5% | 20% |
| ... (other kinases) | <10% | <20% |
Table 2: Example Cytotoxicity and On-Target Activity
| Assay | Cell Line | IC50 / EC50 |
| On-Target (e.g., antibacterial) | E. coli | 0.5 µM |
| Cytotoxicity (MTT) | HEK293 | 25 µM |
| Cytotoxicity (MTT) | HeLa | 32 µM |
| hDHODH Inhibition | Recombinant | 15 µM |
Signaling Pathway Diagrams
Potential Off-Target Signaling Pathway: Aurora A Kinase
Aurora A is a serine/threonine kinase that plays a crucial role in mitosis. Its off-target inhibition could lead to defects in cell division and proliferation.
Caption: Potential off-target inhibition of the Aurora A pathway.
References
- 1. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 2. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification of DNA Topoisomerases and Inhibition by Fluoroquinolones | Springer Nature Experiments [experiments.springernature.com]
- 5. Effect of fluoroquinolones on mitochondrial function in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents. | Sigma-Aldrich [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 1,2,3-Triazole-tethered fluoroquinolone analogues with antibacterial potential: synthesis and in vitro cytotoxicity investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 8-Fluoroquinoline-3-carboxamide in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with 8-Fluoroquinoline-3-carboxamide.
Troubleshooting Guide
This guide is designed to help you identify and resolve common stability issues with this compound in solution.
Issue 1: Rapid degradation of this compound observed in aqueous solutions.
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Question: My compound is degrading quickly after being dissolved in an aqueous buffer. How can I improve its stability?
-
Answer: The stability of quinoline derivatives can be significantly influenced by the pH of the solution. The carboxamide group is susceptible to hydrolysis under both acidic and basic conditions.
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Recommendation: Conduct a pH stability profile study to identify the pH of maximum stability. Prepare a series of buffers with varying pH values (e.g., from pH 3 to pH 9) and monitor the concentration of this compound over time using a stability-indicating HPLC method. It is often observed that a neutral or slightly acidic pH provides better stability for similar compounds.
-
Issue 2: Compound appears to be sensitive to light, leading to inconsistent results.
-
Question: I am observing variability in my experimental results, and I suspect my compound is degrading upon exposure to light. What should I do?
-
Answer: Fluoroquinolones are a class of compounds known to be susceptible to photodegradation. The quinoline ring system can absorb UV light, leading to the formation of degradation products.
-
Recommendation: Protect your solutions from light at all stages of your experiment. Use amber-colored vials or wrap your glassware in aluminum foil. Minimize exposure to ambient light during sample preparation and analysis. A photostability study, as outlined in ICH guideline Q1B, should be performed by exposing the solution to a controlled light source to confirm and quantify the extent of photodegradation.
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Issue 3: Formation of unknown peaks in the chromatogram during stability studies.
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Question: During my HPLC analysis of a stability sample, I see new peaks appearing over time. How can I identify these and understand the degradation pathway?
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Answer: The appearance of new peaks indicates the formation of degradation products. Identifying these is crucial for understanding the stability of your compound.
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Recommendation: Utilize HPLC coupled with mass spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the degradation products. This information, along with the fragmentation pattern, can help in elucidating their structures. Common degradation pathways for quinoline-carboxamides include hydrolysis of the amide bond and modifications to the quinoline ring. A forced degradation study can be intentionally performed to generate these degradation products in sufficient quantities for characterization.
-
Frequently Asked Questions (FAQs)
General Stability
-
Q1: What are the primary factors that can affect the stability of this compound in solution?
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A1: The main factors include pH, light, temperature, and the presence of oxidizing agents. The carboxamide functional group is prone to hydrolysis, while the fluoroquinolone core can be susceptible to photodegradation. Elevated temperatures can accelerate these degradation processes.
-
-
Q2: What is a forced degradation study and why is it important?
-
A2: A forced degradation or stress study is an experiment that subjects the compound to harsh conditions (e.g., strong acids/bases, high heat, intense light, oxidizing agents) to accelerate its degradation. This is crucial for:
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Identifying potential degradation products.
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Understanding the degradation pathways.
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Developing and validating a stability-indicating analytical method that can separate the parent compound from its degradants.
-
-
Solution Preparation and Storage
-
Q3: What is the best solvent to dissolve and store this compound for short-term use?
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A3: For initial experiments, consider using a co-solvent system if aqueous solubility is low. A common approach is to dissolve the compound in a minimal amount of an organic solvent like DMSO or ethanol and then dilute it with the desired aqueous buffer. For storage, it is recommended to use a buffered solution at the pH of maximum stability, protected from light, and stored at a low temperature (e.g., 2-8 °C or frozen).
-
-
Q4: Can I use antioxidants to improve the stability of my compound?
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A4: If oxidative degradation is suspected, the addition of antioxidants can be beneficial. Common antioxidants used in pharmaceutical formulations include ascorbic acid, sodium metabisulfite, and butylated hydroxytoluene (BHT). However, compatibility and potential interference with your experimental system should be evaluated.
-
Analytical Methodology
-
Q5: What type of HPLC method is suitable for stability testing of this compound?
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A5: A reverse-phase HPLC (RP-HPLC) method with UV detection is typically a good starting point. A C18 column is commonly used. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. A gradient elution is often necessary to achieve good separation between the parent compound and its degradation products.
-
-
Q6: How do I know if my HPLC method is "stability-indicating"?
-
A6: A stability-indicating method is one that can accurately quantify the decrease of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products. To demonstrate this, you need to perform a forced degradation study and show that the peaks for the parent compound and the degradation products are well-resolved in the chromatogram. Peak purity analysis using a photodiode array (PDA) detector can further support the specificity of the method.
-
Experimental Protocols
Protocol 1: pH Stability Profile Study
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate buffer for pH 3-5, phosphate buffer for pH 6-8, and borate buffer for pH 9).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Dilute the stock solution with each buffer to a final concentration of 100 µg/mL.
-
Incubation: Store the buffered solutions in amber vials at a controlled temperature (e.g., 40 °C) to accelerate degradation.
-
Time Points: Withdraw aliquots at initial time (t=0) and at predetermined intervals (e.g., 2, 4, 8, 12, 24, 48 hours).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Data Analysis: Plot the logarithm of the remaining concentration versus time for each pH to determine the degradation rate constant. The pH at which the degradation rate is lowest is the pH of maximum stability.
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare a solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60 °C for 2 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for 30 minutes.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 4 hours.
-
Thermal Degradation: Heat the solution at 80 °C for 24 hours.
-
Photodegradation: Expose the solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
-
Neutralization: After the stress period, neutralize the acidic and basic samples before HPLC analysis.
-
Analysis: Analyze all stressed samples, along with a non-stressed control, by a suitable HPLC method to observe the extent of degradation and the formation of degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Potential Degradation Products
| Stress Condition | Reagent/Parameter | Typical Duration | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 2 - 8 hours | Hydrolysis of the carboxamide to the corresponding carboxylic acid. |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 30 mins - 4 hours | Hydrolysis of the carboxamide to the corresponding carboxylic acid. |
| Oxidation | 3% - 30% H₂O₂ | 4 - 24 hours | N-oxides, hydroxylated derivatives on the quinoline ring. |
| Thermal | 60 - 80 °C | 24 - 72 hours | General decomposition, potential for decarboxylation if the amide is hydrolyzed. |
| Photolytic | ICH Q1B compliant light source | As per guideline | Ring cleavage products, dehalogenated derivatives. |
Table 2: Recommended Starting HPLC Conditions for Stability Indicating Method Development
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 280 nm (or scan with PDA) |
| Injection Volume | 10 µL |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
Technical Support Center: Refining Purification Methods for 8-Fluoroquinoline-3-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for 8-Fluoroquinoline-3-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound to achieve high purity (>95%) are recrystallization, column chromatography, and High-Performance Liquid Chromatography (HPLC).[1] The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the typical impurities encountered during the synthesis of this compound?
A2: Common by-products and impurities can include unreacted starting materials, such as 8-fluoroquinoline-3-carboxylic acid, and side-products from the synthetic route. These may include unreacted nitro intermediates, over-reduced 8-hydroxyl derivatives, or dimerized species.[1]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be effectively determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR).[1] These methods can identify and quantify impurities.
Q4: What is a suitable solvent system for the recrystallization of this compound?
A4: A mixture of ethanol and water is a commonly recommended solvent system for the recrystallization of this compound, particularly for removing polar by-products.[1] Other polar solvents like acetonitrile, or mixtures such as methanol/chloroform, may also be effective for recrystallizing amide compounds.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Oiling out instead of crystallizing | The compound is precipitating above its melting point. The solvent may be too non-polar, or the solution is cooling too rapidly. | - Add a small amount of a more polar co-solvent. - Ensure a slower cooling rate by insulating the flask. - Try a different solvent system. |
| Poor recovery of the compound | - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization occurred during hot filtration. | - Concentrate the mother liquor and cool again to recover more product. - Cool the filtrate to a lower temperature (e.g., in an ice bath). - Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
| Crystals are colored or contain visible impurities | - Incomplete removal of colored impurities. - Co-precipitation of impurities. | - Perform a charcoal treatment on the hot solution before filtration. - Ensure the crude material is substantially pure before the final recrystallization. |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the compound from impurities | - Inappropriate mobile phase polarity. - Column overloading. - Irregular column packing. | - Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first. A common starting point for quinoline derivatives is an ethyl acetate/hexane gradient.[1] - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without any cracks or channels. |
| Compound is not eluting from the column | - Mobile phase is not polar enough. - The compound may be highly polar and strongly adsorbed to the silica gel. - The compound may have degraded on the silica. | - Gradually increase the polarity of the mobile phase. - Consider using a more polar solvent system, such as dichloromethane/methanol. For very polar compounds, a small percentage of ammonia in methanol can be effective.[2] - Test the stability of your compound on a small amount of silica gel before performing the column. |
| Streaking or tailing of the compound band | - The compound is sparingly soluble in the mobile phase. - Interactions between the compound and the stationary phase (e.g., acidic silica). | - Choose a mobile phase that provides good solubility for your compound. - Deactivate the silica gel by adding a small amount of a base like triethylamine to the mobile phase, especially if your compound is basic. |
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Peak tailing | - Secondary interactions between the analyte and the stationary phase. - Column overload. | - Add an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape.[1] - Reduce the injection volume or the concentration of the sample. |
| Poor resolution between the compound and impurities | - Mobile phase composition is not optimal. - Inappropriate column chemistry. | - Adjust the gradient of the mobile phase (e.g., acetonitrile/water with 0.1% TFA) to improve separation.[1] - Ensure a C18 reverse-phase column is being used, as this is typically suitable for fluoroquinolones.[1] |
| Ghost peaks appearing in the chromatogram | - Carryover from a previous injection. - Contamination in the mobile phase or system. | - Run a blank gradient to wash the column and system. - Prepare fresh mobile phase using high-purity solvents and water. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Expected Yield Range | Advantages | Disadvantages |
| Recrystallization | >98% | 60-90% | - Cost-effective for large scales. - Can yield highly pure crystalline material. | - Can be time-consuming. - Yield can be compromised by solubility. - May not remove closely related impurities. |
| Column Chromatography | >95% | 50-85% | - Effective for separating diastereomers and less polar impurities.[1] - Adaptable to various scales. | - Can be labor-intensive. - Requires significant solvent volumes. - Potential for compound degradation on silica. |
| Preparative HPLC | >99% | 40-75% | - High resolution for separating structurally similar impurities.[1] - Amenable to automation. | - Expensive for large-scale purification. - Requires specialized equipment. - Lower throughput compared to other methods. |
Note: The purity and yield ranges are typical estimates and can vary depending on the initial purity of the crude material and the optimization of the purification protocol.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a suitable Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hot water to the ethanol solution until the solution becomes slightly turbid. Reheat the solution until it becomes clear again.
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Cooling: Allow the flask to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for about 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol-water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography Purification of this compound
-
Stationary Phase: Pack a glass column with silica gel (230-400 mesh) using a slurry method with hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding ethyl acetate (e.g., starting with a 9:1 hexane:ethyl acetate mixture and progressing to a 1:1 mixture).
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Protocol 3: HPLC Purification of this compound
-
Column: Use a C18 reverse-phase preparative HPLC column.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient: Run a linear gradient, for example, starting with 95% A and 5% B, and increasing to 95% B over 30 minutes.
-
Sample Preparation: Dissolve the crude product in a suitable solvent, such as a small amount of dimethyl sulfoxide (DMSO) or the initial mobile phase, and filter through a 0.45 µm syringe filter.
-
Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the product peak, as detected by a UV detector (e.g., at 254 nm).
-
Product Isolation: Combine the pure fractions and remove the solvents by lyophilization or evaporation.
Mandatory Visualizations
Caption: Troubleshooting workflow for poor separation in column chromatography.
References
dealing with impurities in 8-Fluoroquinoline-3-carboxamide synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the synthesis of 8-Fluoroquinoline-3-carboxamide, with a focus on identifying and managing impurities.
Frequently Asked Questions (FAQs)
Q1: What are the typical synthetic routes for this compound?
A1: The synthesis generally involves a multi-step process that includes:
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Nitro Reduction: Reduction of an 8-nitro-1,4-dihydroquinoline precursor to form the 8-amino intermediate. Common reducing agents include catalytic hydrogenation or sodium dithionite[1].
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Lactamization: Cyclization to form the quinoline core, which can be catalyzed by agents like polyphosphoric acid (PPA)[1].
-
Carboxamide Formation: Reaction of the corresponding quinoline-3-carboxylic acid intermediate with an appropriate amine to form the final carboxamide product[1].
Q2: What are the most common by-products or impurities encountered during this synthesis?
A2: Researchers may encounter several common impurities, including:
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Unreacted Nitro Intermediates: Incomplete reduction of the nitro group.
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Over-reduced 8-Hydroxyl Derivatives: Excessive reduction leading to the formation of a hydroxyl group instead of the desired amine.
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Dimerized Species: Self-reaction of intermediates or the final product, which can be facilitated by intermolecular hydrogen bonding[1].
-
Decarboxylated and Mis-nitrated Products: In some synthetic strategies, harsh nitration conditions can lead to decarboxylation followed by incorrect nitration at the C-3 position instead of the desired C-8 position[2].
Q3: What methods are recommended for purifying this compound to high purity (>95%)?
A3: Achieving high purity often requires a combination of techniques. The following methods are highly effective:
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Recrystallization: Using solvent/anti-solvent systems like ethanol/water is effective for removing polar by-products[1].
-
Column Chromatography: Silica gel chromatography with a gradient of ethyl acetate in hexane (e.g., 3:7 to 1:1) is useful for separating diastereomers and other closely related impurities[1].
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC using C18 columns with a mobile phase such as acetonitrile and 0.1% trifluoroacetic acid (TFA) can resolve structurally similar impurities and is excellent for final purification[1].
Troubleshooting Guide
This section addresses specific problems that may arise during synthesis and provides actionable solutions.
Problem 1: The reaction product contains a significant amount of the unreacted 8-nitro precursor.
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Cause: This indicates an incomplete reduction of the nitro group. The reaction time may be too short, the temperature too low, or the reducing agent may be insufficient or deactivated.
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Solution:
-
Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it goes to completion.
-
Increase Reducing Agent: Add a slight excess of the reducing agent (e.g., sodium dithionite) or increase the catalyst loading (for catalytic hydrogenation).
-
Check Catalyst Activity: If using a catalyst like Palladium on carbon (Pd/C), ensure it is fresh and active.
-
Problem 2: Mass spectrometry and NMR analysis indicate the presence of an 8-hydroxyl derivative.
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Cause: This impurity results from the over-reduction of the nitro group. Certain reducing conditions can favor this pathway.
-
Solution:
-
Use Milder Reducing Agents: Switch to a milder reducing agent or modify the reaction conditions (e.g., lower hydrogen pressure for hydrogenation, lower temperature).
-
Control Reaction Stoichiometry: Carefully control the equivalents of the reducing agent used to avoid excess.
-
Problem 3: The final product shows evidence of dimerization, leading to poor solubility and characterization issues.
-
Cause: The carboxamide and quinoline nitrogen moieties can participate in strong intermolecular hydrogen bonding, leading to the formation of stable dimers[1]. This is often concentration-dependent.
-
Solution:
-
Work in Dilute Conditions: Perform the final carboxamide formation and subsequent purification steps in more dilute solutions to disfavor intermolecular interactions.
-
Use Solvents that Disrupt Hydrogen Bonding: Employ polar aprotic solvents (e.g., DMF, DMSO) during the reaction or purification that can effectively solvate the molecule and disrupt hydrogen bond-mediated dimerization.
-
Problem 4: Attempts to nitrate the quinoline core result in a product nitrated at the C-3 position.
-
Cause: Direct nitration of some quinolone nuclei with strong acids like fuming HNO₃ can cause decarboxylation at the C-3 position, followed by electrophilic nitration at that same newly activated site[2].
-
Solution:
-
Modify the Synthetic Strategy: Instead of nitrating the pre-formed quinoline, it is often more effective to start with a precursor that already contains the nitro group in the correct position. For example, begin the synthesis with a substituted benzene derivative like 2,4-dichloro-5-fluoro-3-nitrobenzoic acid and build the quinoline ring onto it[2]. This avoids the problematic direct nitration step.
-
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Target Impurities | Typical Solvents/Mobile Phases | Achievable Purity |
| Recrystallization | Polar by-products, starting materials | Ethanol/Water[1] | >95% (if impurities have significantly different solubility) |
| Column Chromatography | Diastereomers, non-polar impurities | Silica Gel with Ethyl Acetate/Hexane Gradient[1] | >98% |
| Preparative HPLC | Structurally similar impurities, trace contaminants | C18 Reverse-Phase with Acetonitrile/0.1% TFA[1] | >99% |
Experimental Protocols
Protocol 1: General Synthesis of a Fluoroquinoline Carboxylic Acid Precursor
This protocol is adapted from the synthesis of a related compound, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and illustrates the key steps of forming the quinoline core before reduction and amidation[2][3].
-
Acyl Chloride Formation: A mixture of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid (1 equivalent) and thionyl chloride (4 equivalents) in dry benzene is refluxed for 3-4 hours. The solvent and excess thionyl chloride are removed under reduced pressure[3].
-
Enamine Formation: The resulting acyl chloride is reacted with a suitable enamine, like ethyl-3-(N,N-dimethylamino)acrylate, in the presence of a base (e.g., triethylamine) in dry benzene[2].
-
Cyclization: The intermediate is then cyclized by reacting with an amine (e.g., cyclopropylamine) in a solvent like methanol. The resulting product is subsequently heated in a solvent like DMF with a base (e.g., K₂CO₃) to complete the quinoline ring formation[2].
-
Ester Hydrolysis: The ethyl ester of the quinoline-3-carboxylate is hydrolyzed using a strong acid (e.g., 12N HCl) in ethanol at 80-85°C for 36-48 hours. The product is precipitated by pouring the reaction mixture onto crushed ice, collected by filtration, and washed with cold water[3]. The crude product can be recrystallized from a chloroform/methanol mixture[3].
Protocol 2: Final Carboxamide Formation
-
Acid Activation: The 8-fluoroquinoline-3-carboxylic acid precursor (1 equivalent) is suspended in a dry, inert solvent like dichloromethane. A catalytic amount of DMF is added, followed by a chlorinating agent such as oxalyl chloride (1.2 equivalents) dropwise. The mixture is stirred until the evolution of gas ceases.
-
Amidation: The activated acid chloride is then added to a solution of the desired amine (1.5 equivalents) and a non-nucleophilic base like triethylamine (2 equivalents) in an appropriate solvent. The reaction is stirred at room temperature until completion (monitored by TLC).
-
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is then purified using the methods described in Table 1 to yield the final this compound.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis impurities.
References
Technical Support Center: Enhancing the Selectivity of 8-Fluoroquinoline-3-carboxamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of 8-Fluoroquinoline-3-carboxamide derivatives for improved target selectivity.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of improving the selectivity of this compound derivatives.
Issue 1: My lead compound is potent but shows significant off-target activity against closely related kinases.
-
Question: My this compound derivative has a low nanomolar IC50 for my primary target but also inhibits several other kinases within the same family. What structural modifications can I make to improve selectivity?
-
Answer: Improving selectivity among related kinases often requires exploiting subtle differences in the ATP-binding pocket. The quinoline nitrogen and the carboxamide group are key features for molecular interactions, often binding to the hinge region of kinases[1]. Consider the following strategies:
-
Modify the Carboxamide Substituent: The C3-carboxamide is a critical handle for tuning selectivity[1]. Introducing bulky or sterically demanding groups on the amide nitrogen can disrupt binding to off-target kinases that have smaller binding pockets. Conversely, exploring smaller, more rigid cyclic amines may enhance favorable interactions in the target kinase.
-
Explore Substitutions on the Quinoline Ring: The C2, C5, C6, and C7 positions of the quinoline ring are viable points for modification[1]. Adding substituents at these positions can alter the electronic properties and steric profile of the compound, leading to differential binding affinities. For instance, structure-activity relationship (SAR) studies on quinoline derivatives have shown that electron-withdrawing groups like halogens can enhance activity and potentially modulate selectivity[2].
-
Target Non-Conserved Regions: Analyze the structural differences between your primary target and the off-target kinases. Design modifications that introduce interactions with non-conserved amino acid residues outside the immediate hinge-binding region.
-
Issue 2: The biochemical assay results for my derivatives do not correlate with their activity in cell-based assays.
-
Question: My compound shows high selectivity in a biochemical kinase assay, but in cellular assays, it appears less selective or shows unexpected toxicity. What could be the reason for this discrepancy?
-
Answer: Discrepancies between biochemical and cellular assay results are common and can arise from several factors:
-
ATP Concentration: Biochemical assays are often performed at ATP concentrations near the Km of the kinase, whereas intracellular ATP levels are typically much higher[3]. A compound that is a competitive inhibitor might be less effective in a cellular environment. It is crucial to consider the ATP concentration in your biochemical assays to better mimic physiological conditions[3][4].
-
Cellular Uptake and Efflux: The compound's ability to penetrate cell membranes and its susceptibility to efflux pumps can significantly impact its intracellular concentration and, therefore, its apparent activity.
-
Metabolism: The compound may be metabolized within the cell to a more or less active form, or even a toxic one.
-
Scaffold-Related Liabilities: The quinoline scaffold itself can be associated with off-target effects. For example, some quinoline derivatives have been reported to have activity against a range of biological targets[5][6].
-
Inactive Kinase Conformations: Some inhibitors target inactive kinase conformations that may be less abundant in biochemical assays compared to the cellular context[3].
-
Issue 3: I am unsure which in vitro assays are most appropriate for initial selectivity screening.
-
Question: What are the recommended initial steps for profiling the selectivity of a new series of this compound derivatives?
-
Answer: A tiered approach is often the most efficient and cost-effective strategy for selectivity profiling[7].
-
Initial Single-Dose Screening: Screen your compounds at a single, relatively high concentration (e.g., 1 or 10 µM) against a broad panel of kinases[7]. This will help identify the most prominent off-target hits. Several commercial services offer kinase profiling panels of varying sizes[7].
-
IC50 Determination for Hits: For any kinases that show significant inhibition (e.g., >70%) in the initial screen, perform follow-up assays to determine the IC50 values using a 10-point dose-response curve[7].
-
Orthogonal Assays: It is good practice to confirm key results using an orthogonal assay format. For example, if your primary screen was a fluorescence-based assay, you could use a radiometric or mobility shift assay for confirmation[3][8].
-
Frequently Asked Questions (FAQs)
Q1: What is a selectivity score and how is it calculated?
A1: A selectivity score is a quantitative measure of how selectively a compound inhibits its intended target over other targets. There are several methods to quantify selectivity. One common approach is the Selectivity Entropy , which provides a single value to enable the rank-ordering of inhibitors[7]. Another method is the "Concentration- And Target-Dependent Selectivity" (CATDS) score, which quantifies the reduction in binding of a given target relative to the summed reduction in binding of all available targets in a kinome screen[9]. A simpler, though less comprehensive, metric is the Selectivity Index (SI) , which is the ratio of the IC50 for an off-target to the IC50 for the on-target (SI = IC50 off-target / IC50 on-target). A higher SI value indicates greater selectivity.
Q2: How can I leverage computational tools to guide the design of more selective derivatives?
A2: Molecular docking is a valuable computational technique to predict how your this compound derivatives might bind to the active site of your target kinase and potential off-targets[1]. By comparing the binding poses and interactions in different kinase structures, you can identify opportunities for modifications that enhance binding to the desired target while weakening interactions with off-targets. This can help prioritize which derivatives to synthesize and test, saving time and resources.
Q3: What are some common off-target liabilities associated with the quinoline scaffold?
A3: The quinoline core is a privileged scaffold found in many biologically active compounds[10]. While this versatility is an advantage, it also means the scaffold can interact with various biological targets beyond kinases, potentially leading to off-target effects or toxicity[11]. For example, quinoline derivatives have been investigated as anticancer agents acting through various mechanisms, including DNA interaction and inhibition of other enzyme families[5][12]. It is important to be aware of these potential liabilities and consider broader pharmacological profiling for lead candidates.
Quantitative Data Summary
The following table presents hypothetical data for a series of this compound derivatives, illustrating how structural modifications can impact potency and selectivity against a primary target kinase (Kinase A) and a closely related off-target (Kinase B).
| Compound ID | R Group (at C3-carboxamide) | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Selectivity Index (SI) (Kinase B / Kinase A) |
| Parent-01 | -NH-phenyl | 15 | 45 | 3 |
| Mod-02 | -NH-(4-chlorophenyl) | 12 | 180 | 15 |
| Mod-03 | -NH-cyclohexyl | 25 | 1500 | 60 |
| Mod-04 | -N(methyl)(phenyl) | 50 | 80 | 1.6 |
| Mod-05 | -NH-(tert-butyl) | 150 | >10,000 | >66 |
This is example data and does not represent actual experimental results.
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (Mobility Shift Assay)
This protocol is adapted from methodologies used for biochemical kinase profiling[8][10].
Objective: To determine the IC50 values of this compound derivatives against a panel of kinases.
Materials:
-
Kinase enzymes (target and off-target panel)
-
Fluorescently labeled peptide substrate
-
ATP solution
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
Stop solution (e.g., 100 mM HEPES, pH 7.5, 0.015% Brij-35, 0.2% coating reagent, 50 mM EDTA)
-
384-well plates
-
Microfluidic capillary electrophoresis instrument
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 100 nL) of each dilution into a 384-well plate. Include DMSO-only wells as a negative control and a known inhibitor as a positive control.
-
Kinase Reaction: a. Prepare a master mix containing the kinase enzyme and the fluorescently labeled peptide substrate in assay buffer. b. Dispense the kinase/substrate mix into the wells of the compound plate. c. Prepare an ATP solution in assay buffer. d. Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for each specific kinase. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination: Add stop solution to all wells to chelate the Mg2+ and halt the enzymatic reaction.
-
Data Acquisition: Place the plate into a microfluidic capillary electrophoresis instrument. The instrument will apply a voltage to separate the phosphorylated (product) and non-phosphorylated (substrate) peptides based on their charge and size.
-
Data Analysis: a. Calculate the percent conversion of substrate to product for each well. b. Normalize the data relative to the positive and negative controls (% inhibition). c. Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Target Engagement Assay (Western Blot)
This protocol outlines a method to assess whether a compound inhibits the phosphorylation of a kinase's substrate in a cellular context[13].
Objective: To evaluate the effect of this compound derivatives on the phosphorylation of a target protein in a relevant cell line.
Materials:
-
Cancer cell line expressing the target kinase (e.g., HCT116, MDA-MB-231)[13].
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (total target protein, phospho-target protein, loading control like β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Protein electrophoresis and Western blotting equipment.
Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with increasing concentrations of the test compound for a specified duration (e.g., 2-4 hours). Include a DMSO-only vehicle control. c. If the pathway is not basally active, stimulate the cells with an appropriate growth factor or activator for a short period before harvesting (e.g., 15-30 minutes).
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: a. Normalize the protein amounts for each sample and prepare them for electrophoresis by adding loading buffer and boiling. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). d. Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: a. Strip the membrane and re-probe with antibodies for the total target protein and a loading control to ensure equal protein loading. b. Quantify the band intensities using densitometry software. c. Normalize the phospho-protein signal to the total protein signal for each treatment condition. d. Plot the normalized phospho-protein levels against the compound concentration to assess the dose-dependent inhibition of target phosphorylation in the cell.
Visualizations
References
- 1. This compound | 71083-38-0 | Benchchem [benchchem.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting assay interference with 8-Fluoroquinoline-3-carboxamide
Welcome to the technical support center for 8-Fluoroquinoline-3-carboxamide. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers identify and mitigate potential assay interference issues.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a high background signal or apparent inhibition in my fluorescence-based assay?
A: This is a common issue when working with quinoline-based compounds. The quinoline scaffold of this compound is inherently fluorescent, which can lead to false-positive signals by directly contributing to the fluorescence reading or by interfering with the assay's optical system through the inner filter effect.[1][2]
Troubleshooting Steps:
-
Run a Compound Autofluorescence Control: Measure the fluorescence of your compound in the assay buffer without the fluorescent substrate or enzyme. This will quantify the compound's intrinsic fluorescence at the assay's excitation and emission wavelengths.
-
Perform a "Pre-read": In your main experiment, read the plate's fluorescence after adding this compound but before adding the fluorescent reporter.[1] This helps to establish a baseline for compound-specific fluorescence.
-
Shift to Longer Wavelengths: If possible, switch to an assay that uses far-red fluorescent probes.[3] Quinolines typically fluoresce at shorter wavelengths, and moving the detection window to the red spectrum can significantly reduce interference.[3]
-
Check for Quenching: The compound may also absorb light at the excitation or emission wavelength of your fluorophore, leading to signal quenching and the appearance of inhibition.[1] Compare the signal of your fluorescent reporter with and without the compound to assess this possibility.
Q2: My compound shows potent, concentration-dependent activity, but this is not confirmed in my orthogonal or cell-based follow-up assays. What could be the cause?
A: This discrepancy often points to non-specific assay interference rather than true target engagement. The most likely causes are compound aggregation or non-specific chemical reactivity.
Troubleshooting Steps:
-
Test for Aggregation: Small molecules, particularly those with planar aromatic structures like quinolines, can form aggregates at higher concentrations. These aggregates can sequester and non-specifically inhibit proteins, leading to false-positive results.[4]
-
Countermeasure: Add a non-ionic detergent to your assay buffer. Including 0.01% (v/v) Triton X-100 or Tween-20 can disrupt aggregate formation.[3][4] If the compound's apparent activity is significantly reduced in the presence of the detergent, aggregation is the likely cause.
-
Decoy Protein: Including a decoy protein like Bovine Serum Albumin (BSA) in the buffer can also help by saturating non-specific binding sites on the aggregates.[4]
-
-
Evaluate Chemical Reactivity: The compound may be reacting with components in your assay, such as the target protein or buffer constituents.[5]
-
Thiol Reactivity: If your buffer contains reducing agents like Dithiothreitol (DTT), the compound could be reacting with it. Test the compound's activity in the presence and absence of DTT.[5]
-
Redox Cycling: Some compounds can undergo redox cycling, generating hydrogen peroxide (H₂O₂) which can damage proteins or interfere with assay readouts.[6] Specific assays are available to detect H₂O₂ production.
-
Q3: I am observing inconsistent results and a "precipitate" or cloudiness in my assay wells, especially at higher concentrations. What is happening?
A: This strongly suggests that this compound is precipitating out of solution due to poor solubility in your assay buffer.
Troubleshooting Steps:
-
Determine Compound Solubility: Visually inspect your compound stock and final assay concentrations for any signs of precipitation. Use light scattering-based methods for a more quantitative assessment.
-
Optimize Co-Solvent Concentration: While DMSO is a common co-solvent, its final concentration in the assay should typically be kept below 0.5% to avoid artifacts. Ensure your serial dilutions are prepared correctly to maintain solubility without introducing high levels of DMSO.[2]
-
Modify Assay Buffer: In some cases, adjusting the pH or salt concentration of the buffer can improve compound solubility. However, ensure any changes are compatible with your biological target and assay components.
-
Light Scatter Interference: Even if not visually obvious, sub-visible precipitates can scatter light, which is a significant problem for fluorescence and absorbance-based assays.[3] Running a control with the compound in buffer alone on the plate reader can help identify light scattering issues.
Summary of Interference Mechanisms and Mitigation Strategies
The following table summarizes common interference mechanisms associated with compounds like this compound and provides recommended experimental controls.
| Interference Mechanism | Potential Cause Related to Compound Structure | Recommended Mitigation / Control Experiment |
| Autofluorescence | The aromatic quinoline ring system is a known fluorophore.[2] | Pre-read plate before adding substrate; use far-red shifted dyes; subtract signal from compound-only wells.[1][3] |
| Signal Quenching | Compound absorbs at the excitation or emission wavelength of the assay fluorophore (inner filter effect).[1] | Perform a spectrum scan of the compound; measure reporter fluorescence in the presence of the compound without the enzyme. |
| Compound Aggregation | Planar, hydrophobic nature of the quinoline scaffold promotes self-assembly. | Add 0.01% Triton X-100 or Tween-20 to the assay buffer; if activity diminishes, aggregation is likely.[4] |
| Chemical Reactivity | Electrophilic sites on the quinoline ring or reactivity of the carboxamide group. | Test compound stability over time in assay buffer; check for reactivity with buffer components like DTT.[5] |
| Redox Cycling | Quinone-like substructures (though less common in this specific scaffold) can generate reactive oxygen species. | Measure H₂O₂ production; check if activity is sensitive to antioxidants.[6] |
| Poor Solubility | Low aqueous solubility leading to precipitation. | Check for precipitation visually and by light scattering; limit final DMSO concentration.[2] |
Experimental Protocols
Protocol 1: Compound Autofluorescence and Interference Check
-
Plate Preparation: Prepare a microplate with the same buffer and final volume as your primary assay.
-
Compound Addition: Add this compound to a set of wells at the same final concentrations used in your experiment. Include a vehicle control (e.g., DMSO).
-
Control Wells:
-
Buffer Only: Wells with only assay buffer.
-
Compound Only: Wells with assay buffer and the compound.
-
Reporter Only: Wells with assay buffer and your fluorescent reporter/substrate.
-
Reporter + Compound: Wells with assay buffer, fluorescent reporter, and the compound.
-
-
Incubation: Incubate the plate under the same conditions (time, temperature) as your primary assay.
-
Measurement: Read the plate using the same fluorescence excitation/emission wavelengths and instrument settings as your primary assay.
-
Data Analysis:
-
Autofluorescence: Compare the signal from "Compound Only" wells to "Buffer Only" wells. A significant increase indicates intrinsic compound fluorescence.
-
Quenching/Enhancement: Compare the signal from "Reporter + Compound" wells to "Reporter Only" wells. A decrease indicates quenching, while an increase suggests fluorescence enhancement.
-
Protocol 2: Assay for Compound Aggregation using Detergent
-
Buffer Preparation: Prepare two batches of your assay buffer: one with your standard formulation and a second one supplemented with 0.02% Triton X-100 (this will result in a 0.01% final concentration in the assay).
-
Assay Setup: Set up your primary assay (with enzyme, substrate, etc.) in parallel using both the standard buffer and the detergent-containing buffer.
-
Compound Titration: Add a full concentration-response curve of this compound to both sets of assay plates.
-
Incubation and Measurement: Run both assays simultaneously under identical conditions.
-
Data Analysis:
-
Plot the concentration-response curves from both conditions.
-
If the IC50 value significantly increases (e.g., >10-fold shift) or the maximum inhibition decreases in the presence of Triton X-100, it is strong evidence that the compound is acting via an aggregation-based mechanism.[4]
-
Visualized Troubleshooting and Pathway Guides
The following diagrams illustrate common troubleshooting workflows and potential mechanisms of interference.
Caption: A logical workflow for troubleshooting common assay interference issues.
Caption: True inhibition vs. non-specific interference by compound aggregation.
References
- 1. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 71083-38-0 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 8-Fluoroquinoline-3-carboxamide In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 8-Fluoroquinoline-3-carboxamide and its derivatives in in vivo studies. The information is compiled from studies on structurally related quinolone and fluoroquinolone compounds and is intended to serve as a comprehensive resource for optimizing experimental design and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound belongs to the fluoroquinolone class of compounds. The primary antibacterial mechanism of action for fluoroquinolones is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1] By binding to the enzyme-DNA complex, these compounds stabilize DNA strand breaks, which in turn blocks the progression of the replication fork, leading to bacterial cell death.[2] Some quinoline derivatives may also exhibit other biological activities, such as fungicidal effects through the inhibition of dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine nucleotide synthesis.[3]
Q2: What are the key pharmacokinetic parameters to consider for this compound in vivo?
A2: Key pharmacokinetic parameters for quinolone derivatives include absorption, distribution, metabolism, and excretion. These compounds are often rapidly absorbed after oral administration in animal models like mice and rats.[4] They can exhibit wide tissue distribution, with concentrations in organs such as the lungs, liver, and kidneys being higher than in the serum.[4] The elimination half-life can vary significantly between species.[4] It is crucial to perform pharmacokinetic studies for your specific derivative to determine its unique profile.
Q3: What are the common adverse effects associated with fluoroquinolone derivatives in vivo?
A3: Fluoroquinolones as a class have been associated with a range of potential toxicities. Researchers should be aware of these and monitor their animal models accordingly. Common adverse effects can include:
-
Gastrointestinal issues: Nausea, vomiting, and diarrhea are common.[5]
-
Central Nervous System (CNS) effects: Headaches, insomnia, and in rare cases, seizures have been reported. The neurotoxic effects may be related to the activation of the NMDA receptor.[5][6]
-
Tendonitis and tendon rupture: This is a known class effect, with the risk being higher in older subjects and with concomitant corticosteroid use.[5]
-
Phototoxicity: Derivatives with a halogen atom at the 8-position have a higher potential for phototoxic reactions.[6]
-
Cardiotoxicity: Some fluoroquinolones can cause QT interval prolongation.[6]
-
Hepatotoxicity and Nephrotoxicity: Liver and kidney toxicity have been observed with some quinolone derivatives at higher doses in preclinical studies.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Poor oral bioavailability | - Low aqueous solubility.- High first-pass metabolism. | - Optimize the formulation using solubility enhancers.- Consider alternative routes of administration (e.g., intraperitoneal injection), if appropriate for the study's objective. |
| High variability in plasma concentrations | - Inconsistent food and water intake.- Improper administration technique. | - Standardize the fasting and feeding schedule for the animals.- Ensure consistent and accurate oral gavage technique. A protocol for voluntary oral administration in a palatable jelly can also be considered to reduce stress.[2] |
| Observed toxicity at predicted therapeutic doses | - Species-specific sensitivity.- Off-target effects. | - Perform a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model.- Monitor for clinical signs of toxicity and consider reducing the dose or dosing frequency. |
| Lack of efficacy at expected therapeutic doses | - Poor pharmacokinetic properties.- Rapid clearance.- Development of resistance (in infectious disease models). | - Characterize the pharmacokinetic profile of your compound to ensure adequate exposure.- Consider a more frequent dosing schedule based on the compound's half-life.- In antimicrobial studies, confirm the susceptibility of the pathogen. |
Quantitative Data Summary
Due to the limited publicly available data specifically for this compound, the following tables summarize pharmacokinetic and toxicity data for structurally related fluoroquinolone compounds to provide a comparative reference for researchers.
Table 1: Pharmacokinetic Parameters of Selected Fluoroquinolone Derivatives in Animal Models
| Compound | Animal Model | Dose and Route | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Reference |
| AM-833 | Dog | 2-40 mg/kg (single oral) | Dose-related | - | 9.42 | [4] |
| AM-833 | Rabbit | - | - | - | 1.57 | [4] |
| Compound 25 | Mouse | 10 mg/kg (oral) | - | - | Good | [9] |
| Compound 2 | Mouse | - | - | - | Excellent bioavailability (F=74%) | [9] |
Table 2: Toxicity Data for Selected Quinolone Derivatives in Rodents
| Compound | Animal Model | Study Duration | NOAEL | Target Organs for Toxicity | Reference |
| DW-116 | Rat (Male) | 26 weeks (oral) | 25 mg/kg/day | Liver, White Blood Cells | [7] |
| DW-116 | Rat (Female) | 26 weeks (oral) | 125 mg/kg/day | None identified at tested doses | [7] |
| Irloxacin | Rat | 13 weeks (oral) | 100 mg/kg/day | Kidneys | [8] |
| Quinoline | Rat | Up to 96 weeks (in drinking water) | - | Liver, Nasal passages | [10] |
| Quinoline | Mouse | Up to 65 weeks (in drinking water) | - | Retroperitoneum, Mesenterium, Liver | [10] |
Experimental Protocols
Protocol 1: General Procedure for Oral Gavage Administration in Rodents
-
Animal Handling: Gently restrain the mouse or rat. Proper handling techniques are crucial to minimize stress and prevent injury.
-
Gavage Needle Selection: Use a sterile, flexible, or rigid gavage needle with a ball tip appropriate for the size of the animal.
-
Dose Preparation: Prepare the this compound formulation at the desired concentration. Ensure the compound is fully dissolved or homogeneously suspended.
-
Administration:
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the length of insertion.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the prepared dose.
-
-
Post-Administration Monitoring: Observe the animal for any signs of distress or injury after the procedure.
For a less stressful alternative, consider training the animals for voluntary oral administration using a palatable vehicle.[2]
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for in vivo dosage optimization.
Caption: Logical workflow for troubleshooting in vivo experiments.
References
- 1. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voluntary oral administration of drugs in mice [protocols.io]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetics of a new quinolone, AM-833, in mice, rats, rabbits, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 26-Week repeated oral dose toxicity study of the new quinolone antibacterial DW-116 in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute and subchronic toxicity studies of the new quinolone antibacterial agent irloxacin in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carcinogenicity of quinoline by drinking-water administration in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 8-Fluoroquinoline-3-carboxamide Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the process of scaling up the production of 8-Fluoroquinoline-3-carboxamide. The information is designed to address common challenges encountered during synthesis and purification, ensuring a smoother transition from laboratory to pilot or production scale.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of this compound synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete reaction: Insufficient reaction time, suboptimal temperature, or poor mixing at a larger scale. | - Monitor reaction progress using in-process controls (e.g., HPLC, TLC).- Optimize temperature profile for the larger reactor volume.- Ensure adequate agitation to maintain a homogeneous reaction mixture. |
| Side reactions: Formation of impurities due to localized overheating or prolonged reaction times.[1] | - Improve temperature control and heat dissipation in the reactor.- Re-evaluate the addition rate of reagents to minimize concentration gradients.- Use inert atmospheres (N₂/Ar) to suppress oxidation side reactions.[2] | |
| Degradation of starting materials or product: Sensitivity to air, moisture, or light. | - Handle sensitive reagents under an inert atmosphere.- Use dry solvents and ensure all glassware and reactors are thoroughly dried.- Protect the reaction mixture from light if the compound is known to be photolabile. | |
| High Impurity Profile | Inefficient purification: The chosen purification method (e.g., crystallization, chromatography) may not be scalable. | - Develop a robust crystallization process by screening different solvents and anti-solvents.- Optimize crystallization parameters such as cooling rate and agitation speed.- If chromatography is necessary, explore scalable techniques like flash chromatography with appropriate stationary and mobile phases. |
| Formation of regioisomers or other byproducts: Non-selective reactions during synthesis. | - Re-evaluate the selectivity of the synthetic route at a larger scale.- Adjust reaction conditions (e.g., temperature, catalyst, solvent) to favor the formation of the desired product. | |
| Poor Product Solubility | Precipitation during reaction or work-up: The product may be less soluble in the reaction or extraction solvents at higher concentrations. | - Screen for alternative solvents with better solubility profiles for both the product and intermediates.- Perform a solvent swap to a more suitable solvent before work-up or isolation. |
| Inconsistent Crystal Form (Polymorphism) | Variations in crystallization conditions: Different cooling rates, agitation, or solvent systems can lead to the formation of different crystal forms. | - Establish a well-defined and controlled crystallization protocol.- Characterize the desired polymorph using techniques like XRD, DSC, and TGA.- Implement seeding strategies to ensure consistent formation of the target crystal form. |
| Increased Broth Viscosity (if applicable to a fermentation step) | High cell density or extracellular product formation: Can lead to challenges in mixing, aeration, and heat transfer. | - Consider mid-cycle broth dilution to reduce viscosity.[3]- Optimize fermentation parameters to control cell growth and product formation rates.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to monitor during the scale-up of the amidation step to form the 3-carboxamide?
A1: The critical parameters for the amidation step include:
-
Temperature: To control reaction rate and minimize side reactions.
-
Reagent addition rate: To manage exotherms and maintain optimal concentration profiles.
-
Agitation speed: To ensure homogeneity and efficient mass transfer.
-
Reaction time: To maximize conversion while minimizing impurity formation.
-
Moisture content: To prevent hydrolysis of the activated carboxylic acid intermediate.
Q2: How can I improve the filtration and drying efficiency of the final this compound product at a larger scale?
A2: To improve filtration and drying:
-
Filtration:
-
Optimize the crystal size and morphology through controlled crystallization to improve filterability.
-
Select the appropriate filter type and size for the batch scale.
-
Consider using pressure or vacuum filtration to enhance the filtration rate.
-
-
Drying:
-
Use a suitable drying method such as a vacuum oven or a agitated filter dryer.
-
Optimize the drying temperature based on the thermal stability of the compound.
-
Ensure efficient removal of residual solvents to meet ICH guidelines.
-
Q3: Are there any specific safety precautions to consider when scaling up the production of this compound?
A3: Yes, safety is paramount. Key considerations include:
-
Material Handling: Use appropriate personal protective equipment (PPE) as fluoroquinolone compounds can have biological activity.
-
Reaction Hazards: Conduct a thorough process safety assessment to identify potential hazards such as exothermic reactions, gas evolution, or incompatible materials.
-
Solvent Safety: Handle flammable solvents in well-ventilated areas and use intrinsically safe equipment.
-
Waste Disposal: Dispose of all chemical waste according to institutional and regulatory guidelines.
Q4: What analytical methods are recommended for in-process control and final product release?
A4: A robust analytical package is crucial for process control and quality assurance. Recommended methods include:
-
In-Process Control (IPC):
-
HPLC or UPLC: To monitor reaction progress, identify intermediates, and quantify impurities.
-
TLC: For rapid qualitative assessment of reaction completion.
-
-
Final Product Release:
-
HPLC or UPLC: For purity assay and impurity profiling.
-
NMR (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Karl Fischer Titration: To determine water content.
-
X-Ray Diffraction (XRD): To identify the crystal form.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess thermal stability and melting point.
-
Experimental Workflow & Logic Diagrams
Below are diagrams illustrating key workflows and logical relationships in the scale-up process.
Caption: A typical workflow for scaling up the production of a pharmaceutical intermediate.
Caption: A decision tree for troubleshooting common issues in chemical synthesis scale-up.
References
Technical Support Center: Enhancing the Pharmacokinetic Profile of 8-Fluoroquinoline-3-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental investigation and improvement of the pharmacokinetic properties of 8-Fluoroquinoline-3-carboxamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the potential primary challenges affecting the oral bioavailability of this compound?
A1: The primary challenges affecting the oral bioavailability of quinoline-based compounds like this compound are often related to poor aqueous solubility and/or extensive first-pass metabolism.[1] Although quinolones are generally well-absorbed after oral administration, their solubility can be limited over the physiological pH range.[1][2] Additionally, hepatic metabolism can significantly reduce the amount of active compound reaching systemic circulation.[1]
Q2: What structural modifications can be explored to improve the solubility of this compound?
A2: To enhance the aqueous solubility of quinoline carboxamides, several structural modifications can be considered. One effective strategy is the introduction of polar functional groups, such as alcohols, ketones, or substituted amines, to the core structure. Another approach is the formation of salts, particularly for ionizable compounds, which can significantly improve dissolution rates.[3] The synthesis of more soluble derivatives, while preserving the core pharmacophore, is a key strategy.[3]
Q3: How can the metabolic stability of this compound be enhanced?
A3: Enhancing metabolic stability often involves identifying and modifying the sites on the molecule that are most susceptible to metabolism. For many fluoroquinolones, metabolic alterations occur at the piperazinyl moiety through microsomal oxidative mechanisms.[4] Strategies to improve stability include:
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Blocking metabolic sites: Introducing chemical groups (e.g., fluorine or a methyl group) at positions prone to oxidation can sterically hinder enzyme access.
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Altering electronic properties: Modifying the electronic distribution of the molecule can make it less susceptible to enzymatic action.
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Prodrug approach: A prodrug of this compound could be designed to be metabolized into the active compound, ulifloxacin. This strategy has been successfully used for other fluoroquinolones like prulifloxacin.[5]
Q4: What are the key in vitro assays to assess the pharmacokinetic potential of this compound derivatives?
A4: A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is crucial for evaluating the pharmacokinetic potential of new derivatives. Key assays include:
-
Solubility assays: To determine the aqueous solubility at different pH values.
-
Permeability assays: Using cell-based models like Caco-2 to predict intestinal absorption.[6]
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Metabolic stability assays: Utilizing liver microsomes or hepatocytes to determine the rate of metabolism.[7][8]
-
Plasma protein binding assays: To quantify the extent to which the compound binds to plasma proteins, which affects its distribution and availability.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the experimental evaluation of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low oral bioavailability in animal models. | Poor aqueous solubility leading to low dissolution. | - Conduct solubility studies at various pHs.- Consider formulation strategies such as micronization, nanosuspensions, or solid dispersions to enhance dissolution.[3][9]- Synthesize and test more soluble salt forms of the compound. |
| High first-pass metabolism in the liver. | - Perform in vitro metabolic stability assays with liver microsomes or S9 fractions to determine the intrinsic clearance.[10][11]- Identify the primary metabolites using LC-MS/MS to pinpoint metabolic hotspots on the molecule.[12]- Synthesize analogs with modifications at the metabolic hotspots to block metabolism. | |
| Poor membrane permeability. | - Conduct an in vitro permeability assay using a Caco-2 cell monolayer to assess intestinal permeability.[6][13]- If permeability is low, consider structural modifications to increase lipophilicity, but balance this with maintaining adequate solubility. | |
| High variability in in vivo experimental results. | Inconsistent formulation and dosing. | - Ensure a consistent and well-characterized formulation is used for all in vivo studies.- For poorly soluble compounds, consider using a solution formulation with appropriate solubilizing agents or a well-dispersed suspension.[14] |
| Animal-to-animal physiological differences. | - Increase the number of animals per group to improve statistical power.- Ensure consistent experimental conditions (e.g., fasting state, time of day for dosing). | |
| Compound precipitates out of solution during in vitro assays. | The compound's concentration exceeds its solubility in the assay buffer. | - Determine the compound's solubility in the specific assay buffer beforehand.- Use a lower concentration of the compound if possible.- Incorporate a small percentage of a co-solvent like DMSO, ensuring it does not interfere with the assay. |
| Rapid clearance observed in metabolic stability assays. | High intrinsic clearance due to extensive metabolism. | - This indicates that the compound is likely to have a short half-life in vivo.- Proceed with metabolite identification to inform the next round of chemical synthesis aimed at improving metabolic stability.[12]- Consider if a short half-life is acceptable for the intended therapeutic indication or if a longer duration of action is required. |
Experimental Protocols
In Vitro Permeability Assay using Caco-2 Cells
Objective: To assess the intestinal permeability of this compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed.[15] The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
Dosing Solution: Prepare a dosing solution of the test compound in the assay buffer.
-
Apical to Basolateral Permeability (A-B):
-
Add the dosing solution to the apical (upper) chamber of the Transwell insert.
-
Add fresh assay buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Basolateral to Apical Permeability (B-A):
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Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber to assess active efflux.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Metabolic Stability Assay using Liver Microsomes
Objective: To determine the in vitro metabolic stability of this compound.
Methodology:
-
Materials: Liver microsomes (human or other species), NADPH regenerating system, phosphate buffer (pH 7.4), and the test compound.[7]
-
Reaction Mixture Preparation:
-
Prepare a solution of the test compound in a buffer.
-
In a microcentrifuge tube, combine the liver microsomes and the test compound solution.
-
Pre-incubate the mixture at 37°C.[12]
-
-
Initiation of Reaction: Add the NADPH regenerating system to the pre-incubated mixture to start the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile) to stop the reaction.[12]
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Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis:
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Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) as: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetics of the newer fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism and the fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prulifloxacin - Wikipedia [en.wikipedia.org]
- 6. innpharmacotherapy.com [innpharmacotherapy.com]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. criver.com [criver.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. In vitro permeability assay [bio-protocol.org]
addressing resistance mechanisms to 8-Fluoroquinoline-3-carboxamide compounds
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 8-Fluoroquinoline-3-carboxamide compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound compounds?
A1: The primary antibacterial mechanism of action for this compound compounds is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[1][2][3] These enzymes are essential for bacterial DNA replication, repair, and recombination.[1] By binding to the enzyme-DNA complex, these compounds stabilize DNA strand breaks, which blocks the progression of the replication fork and leads to bacterial cell death.[4] Some derivatives of this class have also been investigated for their anticancer potential, targeting human topoisomerase I/II.[5]
Q2: We are observing a sudden increase in the Minimum Inhibitory Concentration (MIC) of our lead this compound compound against our bacterial strain. What are the likely causes?
A2: A significant increase in the MIC value is a strong indicator of acquired resistance. The two most common mechanisms of resistance to quinolone derivatives are:
-
Target Site Mutations: Spontaneous mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA or parC genes are the most frequent cause of high-level resistance.[1][2][3] These mutations alter the drug-binding pocket, reducing the affinity of the compound for its target.
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Increased Efflux Pump Activity: Overexpression of multidrug resistance (MDR) efflux pumps can actively transport the compound out of the bacterial cell, lowering its intracellular concentration and thereby reducing its efficacy.[6][7][8] This often results in low to moderate-level resistance but can act synergistically with target site mutations to produce high-level resistance.[9]
Q3: How can we determine if resistance to our compound is due to target site mutations or efflux pump overexpression?
A3: A stepwise experimental approach can help differentiate between these two primary resistance mechanisms.
-
Phenotypic Efflux Pump Inhibition Assay: Determine the MIC of your compound in the presence and absence of a known broad-spectrum efflux pump inhibitor (EPI), such as Phenylalanine-Arginine β-Naphthylamide (PAβN) or reserpine.[10][11] A significant reduction (≥4-fold) in the MIC in the presence of the EPI suggests that efflux is a contributing factor to the observed resistance.[11]
-
Sequencing of QRDRs: If efflux pump inhibition does not fully restore susceptibility, the next step is to amplify and sequence the QRDRs of the gyrA, gyrB, parC, and parE genes. Comparing the sequences from your resistant strain to the wild-type strain will identify any mutations that may confer resistance.
Q4: Can plasmid-mediated resistance affect our experiments with this compound compounds?
A4: Yes, plasmid-mediated quinolone resistance (PMQR) can be a confounding factor.[2] PMQR genes, such as the qnr family, encode proteins that protect DNA gyrase and topoisomerase IV from quinolone inhibition.[2][3] Other plasmid-borne mechanisms include enzymes that modify the drug or plasmid-encoded efflux pumps.[2] While PMQR typically confers only a low level of resistance, it can facilitate the selection of higher-level resistance mechanisms.[2]
Troubleshooting Guides
Issue 1: Inconsistent MIC values in antimicrobial susceptibility testing.
-
Possible Cause 1: Inoculum preparation variability.
-
Troubleshooting Step: Ensure a standardized inoculum is prepared for each experiment, typically to a 0.5 McFarland standard. Use spectrophotometry to verify cell density.
-
-
Possible Cause 2: Compound instability.
-
Troubleshooting Step: Prepare fresh stock solutions of the this compound compound for each experiment. Verify the solubility and stability of the compound in your chosen solvent and culture medium.
-
-
Possible Cause 3: Contamination of bacterial cultures.
-
Troubleshooting Step: Regularly perform quality control checks of your bacterial stocks, including Gram staining and plating on selective media to ensure culture purity.
-
Issue 2: No significant reduction in MIC with an Efflux Pump Inhibitor (EPI) in a suspected resistant strain.
-
Possible Cause 1: The EPI is not effective against the specific efflux pump(s) in your bacterial strain.
-
Troubleshooting Step: Test a panel of EPIs with different mechanisms of action. Also, verify the activity of your EPI stock on a control strain known to overexpress a susceptible efflux pump.
-
-
Possible Cause 2: Resistance is primarily due to target site mutations.
-
Troubleshooting Step: Proceed with sequencing the QRDRs of the topoisomerase genes (gyrA, parC, etc.) to identify mutations.[12]
-
-
Possible Cause 3: Insufficient concentration of the EPI.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal, non-toxic concentration of the EPI for your specific bacterial strain.
-
Issue 3: Difficulty amplifying the QRDRs of gyrA or parC via PCR.
-
Possible Cause 1: Non-optimal PCR conditions.
-
Troubleshooting Step: Perform a gradient PCR to determine the optimal annealing temperature for your primers. Titrate MgCl2 concentrations and try adding PCR enhancers like DMSO or betaine.
-
-
Possible Cause 2: Poor primer design.
-
Troubleshooting Step: Verify primer specificity using NCBI Primer-BLAST. Design alternative primer sets targeting different regions flanking the QRDR.
-
-
Possible Cause 3: Degraded or impure DNA template.
-
Troubleshooting Step: Re-extract genomic DNA using a high-quality commercial kit. Assess DNA purity and concentration using a spectrophotometer (e.g., NanoDrop).
-
Data Presentation
Table 1: Example MIC Data for Troubleshooting Resistance
| Bacterial Strain | Compound | MIC (µg/mL) | MIC + EPI (20 µg/mL PAβN) | Fold-change in MIC | gyrA Mutation | parC Mutation | Likely Resistance Mechanism |
| Wild-Type | Cpd-X | 0.5 | 0.5 | 1 | None | None | N/A |
| Resistant Isolate 1 | Cpd-X | 8 | 1 | 8 | None | None | Efflux Pump Overexpression |
| Resistant Isolate 2 | Cpd-X | 32 | 32 | 1 | Ser83Leu | None | Target Site Mutation |
| Resistant Isolate 3 | Cpd-X | 128 | 16 | 8 | Ser83Leu | Ser80Ile | Efflux & Target Site Mutations |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation: Prepare a 2-fold serial dilution of the this compound compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. Include a positive control (no compound) and a negative control (no bacteria).
Protocol 2: Checkerboard Synergy Assay with an Efflux Pump Inhibitor (EPI)
-
Plate Setup: In a 96-well plate, prepare serial dilutions of the this compound compound along the x-axis and serial dilutions of the EPI (e.g., PAβN) along the y-axis.
-
Inoculation: Inoculate the wells with the bacterial suspension as described in the MIC protocol.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: Determine the MIC of the compound in the presence of each concentration of the EPI. A significant reduction in the compound's MIC indicates synergy.[13]
Protocol 3: PCR Amplification and Sequencing of the Quinolone Resistance-Determining Region (QRDR)
-
DNA Extraction: Isolate high-quality genomic DNA from both the wild-type and resistant bacterial strains.
-
PCR Amplification:
-
Design primers flanking the QRDR of the target gene (e.g., gyrA).
-
Perform PCR using a high-fidelity DNA polymerase. A typical thermal cycling profile is: initial denaturation at 95°C for 5 minutes; 35 cycles of denaturation at 94°C for 45 seconds, annealing at an optimized temperature (e.g., 55-65°C) for 45 seconds, and extension at 72°C for 1 minute; followed by a final extension at 72°C for 10 minutes.
-
-
Purification: Purify the PCR product using a commercial kit to remove primers and dNTPs.
-
Sequencing: Send the purified PCR product for Sanger sequencing.
-
Analysis: Align the sequence from the resistant strain with the wild-type sequence to identify any nucleotide changes resulting in amino acid substitutions.
Visualizations
Caption: Workflow for troubleshooting resistance mechanisms.
Caption: Primary resistance pathways for the compounds.
References
- 1. Quinolone Resistance | Springer Nature Experiments [experiments.springernature.com]
- 2. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Heterocyclic Carboxamides as Potential Efflux Pump Inhibitors in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 71083-38-0 | Benchchem [benchchem.com]
- 7. Detection of Overexpression of Efflux Pump Expression in Fluoroquinolone-Resistant Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
- 9. academic.oup.com [academic.oup.com]
- 10. In Vitro Infection Model Characterizing the Effect of Efflux Pump Inhibition on Prevention of Resistance to Levofloxacin and Ciprofloxacin in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Efflux Pumps Overexpression in Flouroquinolone Resistant Pseudomonas aeruginosa [ejmm.journals.ekb.eg]
- 12. journals.asm.org [journals.asm.org]
- 13. Effect of RND-efflux pumps inhibitor on the synergy of different antibiotics combinations against carbapenem-resistant Pseudomonas aeruginosa - Physiology and Pharmacology [ppj.phypha.ir]
Validation & Comparative
A Comparative Guide to the Antibacterial Potential of the 8-Fluoroquinoline-3-carboxamide Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antibacterial potential of the 8-Fluoroquinoline-3-carboxamide scaffold. While this specific compound is a key building block in the synthesis of bioactive molecules, publicly available data on its intrinsic antibacterial activity is limited. Therefore, this guide offers a comparative perspective by examining its structural context within the broader class of fluoroquinolone antibiotics, presenting data for closely related analogs and widely-used commercial drugs, and detailing the standard experimental protocols for evaluating antibacterial efficacy.
Introduction to the this compound Scaffold
The this compound structure is a core component of the quinolone family of antibiotics, a significant class of synthetic broad-spectrum antibacterial agents.[1][2] The quinolone framework itself is a crucial pharmacophore, and modifications to this core, such as the introduction of a fluorine atom and a carboxamide group, are key strategies in the development of new therapeutic agents.[1] Specifically, the fluorine atom at the C-8 position and the carboxamide at the C-3 position are modifications explored by medicinal chemists to modulate the compound's biological activity and pharmacokinetic properties.[1] While derivatives of this scaffold have been investigated, the parent compound itself is often utilized as a precursor for more complex molecules.[1]
Mechanism of Action: Targeting Bacterial DNA Replication
Fluoroquinolones, the class to which this compound belongs, exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for DNA replication, transcription, repair, and recombination.[2]
-
In Gram-negative bacteria , the primary target is DNA gyrase.
-
In Gram-positive bacteria , topoisomerase IV is the main target.[3]
By forming a stable complex with the enzyme and DNA, fluoroquinolones introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[2]
Caption: Mechanism of action of this compound.
Comparative Antibacterial Activity
| Compound/Drug | Class | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| This compound | Fluoroquinolone Scaffold | N/A | N/A | N/A | - |
| Ciprofloxacin | 2nd Gen. Fluoroquinolone | 0.12 - 1 | ≤0.008 - 0.12 | 0.06 - 4 | [4] |
| Norfloxacin | 2nd Gen. Fluoroquinolone | 0.2 - 3.13 | 0.05 - 0.2 | 0.39 - 1.56 | [4] |
| 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 8-Nitrofluoroquinolone | ~0.97 | ~4.7 | N/A | [5] |
| 1-cyclopropyl-6-fluoro-7-(n-butylamino)-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 8-Nitrofluoroquinolone | ~0.65 | N/A | N/A | [5] |
N/A: Data not available in the cited sources.
This comparative data highlights that modifications to the quinolone core are crucial for potent antibacterial activity. For instance, the addition of a piperazine ring at the C-7 position in ciprofloxacin and norfloxacin significantly enhances their activity against a broad spectrum of bacteria.[4] Similarly, derivatives of the closely related 8-nitrofluoroquinolone scaffold show promising activity, particularly against Gram-positive bacteria like S. aureus.[5]
Experimental Protocols
The standard method for determining the in vitro antibacterial activity of a compound is by measuring its Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Method for MIC Determination
This protocol is a generalized procedure for determining the MIC of a compound against a specific bacterial strain.
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown overnight on an appropriate agar medium.
-
Several colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).
-
The bacterial suspension is incubated until it reaches a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
This suspension is then diluted to achieve the final desired inoculum concentration for the assay.
-
-
Preparation of Compound Dilutions:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent.
-
A series of two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate using the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate (containing the serially diluted compound) is inoculated with the prepared bacterial suspension.
-
Control wells are included: a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Determination of MIC:
-
After incubation, the plate is visually inspected or read using a microplate reader to determine bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
References
- 1. This compound | 71083-38-0 | Benchchem [benchchem.com]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative in vitro activity of three new quinolone antibiotics against recent clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-Fluoroquinoline-3-carboxamide and Other Quinolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 8-Fluoroquinoline-3-carboxamide with other notable quinolone derivatives, focusing on their antibacterial efficacy. The information presented is supported by experimental data and detailed methodologies to assist in research and development efforts.
Introduction to Quinolone Derivatives
Quinolone antibiotics are a major class of synthetic broad-spectrum antibacterial agents.[1] Their core structure is a bicyclic system, and their mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are crucial for DNA replication, repair, and recombination.[1][2][3][4][5] This inhibition leads to breaks in the bacterial chromosome and ultimately cell death.[2][5] The introduction of a fluorine atom into the quinoline ring, creating fluoroquinolones, significantly enhanced their antibacterial potency and spectrum of activity.[1]
The this compound scaffold has garnered significant interest in medicinal chemistry. The modification of the C-3 carboxylic acid to a carboxamide is a key structural feature that researchers have explored to create new derivatives with potentially improved properties and to overcome existing antibiotic resistance.[6] This guide will delve into the comparative antibacterial performance of derivatives based on this scaffold against other established quinolones.
Comparative Antibacterial Efficacy
The antibacterial activity of quinolone derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values of this compound derivatives and other prominent quinolones against a panel of Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Quinolone Derivatives against Gram-Positive Bacteria (µg/mL)
| Compound/Derivative | Staphylococcus aureus | Enterococcus faecalis | Reference |
| 8-Nitrofluoroquinolone Derivatives | [7] | ||
| p-Toluidine derivative | 2-5 | Not Reported | [8] |
| p-Chloroaniline derivative | 2-5 | Not Reported | [8] |
| Aniline derivative | 2-5 | Not Reported | [8] |
| Fluoroquinolone-3-carboxamide Amino Acid Conjugates | Tested | Tested | [9][10] |
| Ciprofloxacin | 0.15 - 3.25 | Not Reported | [11] |
| Levofloxacin | Not Reported | Not Reported | |
| Moxifloxacin | Not Reported | Not Reported |
Table 2: Minimum Inhibitory Concentration (MIC) of Quinolone Derivatives against Gram-Negative Bacteria (µg/mL)
| Compound/Derivative | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 8-Nitrofluoroquinolone Derivatives | [7] | ||
| Compound 3 | 4.7 | Not Reported | [7] |
| Compound 9g | 8.8 | Not Reported | [7] |
| Fluoroquinolone-3-carboxamide Amino Acid Conjugates | Tested (showed selectivity) | Tested | [9][10] |
| Ciprofloxacin | 0.15 - 3.25 | Tested | [11] |
| Ofloxacin | Excellent in-vitro activity | < 2 | [8] |
| Norfloxacin | Good in-vitro activity | Tested | [8] |
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound derivatives generally involves a multi-step process. A representative synthetic route for a related 8-nitrofluoroquinolone derivative is described below, which can be adapted for the synthesis of various analogs.
Synthesis of 7-substituted-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives:
-
Preparation of the quinolone nucleus: The synthesis starts with the preparation of the core synthon, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This is typically achieved through a series of reactions starting from a substituted benzoic acid.[7][12]
-
Nucleophilic Aromatic Substitution: The chloro group at the C-7 position is then displaced by a variety of primary amines through nucleophilic aromatic substitution. The presence of the 8-nitro group facilitates this reaction.[7][12]
-
Reaction Conditions: A mixture of the 7-chloro-8-nitrofluoroquinolone synthon and the desired primary amine is heated in a suitable solvent such as dimethyl sulfoxide (DMSO) or pyridine.
-
Purification: The final product is then purified using standard techniques such as recrystallization or column chromatography.
-
Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[7][12]
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
-
Preparation of Inoculum: A standardized inoculum of the test bacterium is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Serial Dilution of Antimicrobial Agent: The quinolone derivative to be tested is serially diluted in a multi-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth). This creates a range of concentrations of the test compound.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.
-
Incubation: The microtiter plate is incubated at a specific temperature (e.g., 35-37°C) for a defined period (e.g., 16-20 hours).
-
Determination of MIC: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacterium.[13]
Mechanism of Action and Signaling Pathway
Quinolone antibiotics exert their bactericidal effect by targeting and inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3][4][5]
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process that is crucial for DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes after DNA replication, allowing for their segregation into daughter cells.
By inhibiting these enzymes, quinolones trap them in a complex with the DNA, leading to the accumulation of double-strand breaks in the bacterial chromosome.[2][5] This triggers a cascade of events, including the SOS response, which ultimately results in bacterial cell death.
Caption: Mechanism of action of quinolone derivatives.
Conclusion
The this compound scaffold represents a promising platform for the development of new antibacterial agents. Derivatives of this scaffold have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Further research focusing on the structure-activity relationship of these compounds could lead to the discovery of novel quinolone antibiotics with improved efficacy and a broader spectrum of activity, potentially addressing the growing challenge of antibiotic resistance. The detailed protocols and comparative data provided in this guide aim to facilitate these ongoing research and development efforts.
References
- 1. This compound | 71083-38-0 | Benchchem [benchchem.com]
- 2. Phenotypic screening for quinolone resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2024160801A1 - Fungicidal compositions - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluoroquinolone-3-carboxamide Amino Acid Conjugates: Synthesis, Antibacterial Properties And Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The new fluoroquinolones: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. liofilchem.net [liofilchem.net]
- 12. Fluoroquinolone antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling the Action of 8-Fluoroquinoline-3-carboxamide: A Comparative Guide to Its Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the validated mechanism of action of 8-Fluoroquinoline-3-carboxamide and its alternatives. This analysis is supported by experimental data and detailed protocols to facilitate reproducible research.
This compound is a synthetic compound belonging to the quinoline carboxamide class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1] The primary proposed mechanism of action for this class of molecules, particularly those within the fluoroquinolone subgroup, is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, repair, and recombination, making them validated targets for antibacterial agents.[1]
However, the versatility of the quinoline scaffold allows for structural modifications that can lead to different biological targets. A notable example is Feneptamidoquin, an N-substituted derivative of this compound, which has been identified as a fungicide that acts by inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway. This highlights the potential for this compound derivatives to exhibit alternative mechanisms of action.
This guide will delve into the experimental validation of the primary mechanism of action for the fluoroquinolone class and compare it with the alternative DHODH inhibition mechanism, providing a framework for understanding the therapeutic potential of this compound and its analogs.
Comparative Analysis of Target Inhibition
| Compound | Target Enzyme | Organism/Source | IC50 | Reference |
| Ciprofloxacin | DNA Gyrase | Escherichia coli | 0.45 µM | [2] |
| Topoisomerase IV | Staphylococcus aureus | 3.0 µM | [3] | |
| Brequinar | Dihydroorotate Dehydrogenase (DHODH) | Human | 5.2 nM | [4] |
| Leflunomide | Dihydroorotate Dehydrogenase (DHODH) | Human | 208.5 nM | [5] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of fluoroquinolones and DHODH inhibitors are best understood by visualizing their respective signaling pathways.
Fluoroquinolone Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Fluoroquinolones exert their bactericidal effect by targeting DNA gyrase and topoisomerase IV. These enzymes are responsible for managing DNA topology during replication. Fluoroquinolones stabilize the enzyme-DNA complex in a state where the DNA is cleaved, leading to an accumulation of double-strand breaks and ultimately, cell death.
DHODH Inhibitor Mechanism of Action
DHODH inhibitors block the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. By inhibiting DHODH, these compounds deplete the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells and activated lymphocytes.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 plasmid DNA
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)
-
Test compound (e.g., this compound, Ciprofloxacin)
-
Stop Solution (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Agarose gel (1%) and electrophoresis equipment
-
DNA staining agent (e.g., Ethidium Bromide) and imaging system
Procedure:
-
Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and varying concentrations of the test compound.
-
Initiate the reaction by adding DNA gyrase to each mixture.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reactions by adding the stop solution.
-
Load the samples onto a 1% agarose gel and perform electrophoresis to separate supercoiled and relaxed DNA.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each compound concentration and calculate the IC50 value.
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This spectrophotometric assay measures the inhibition of DHODH activity by monitoring the reduction of a dye.
Materials:
-
Recombinant human DHODH
-
Assay Buffer (e.g., 100 mM HEPES pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10) or Decylubiquinone
-
2,6-dichloroindophenol (DCIP)
-
Test compound (e.g., Feneptamidoquin, Brequinar, Leflunomide)
-
96-well microplate and spectrophotometer
Procedure:
-
In a 96-well plate, add assay buffer, DHO, CoQ10, and DCIP to each well.
-
Add varying concentrations of the test compound to the wells.
-
Initiate the reaction by adding DHODH to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time at a constant temperature (e.g., 30°C).
-
The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Conclusion
The available evidence strongly suggests that the primary mechanism of action for this compound, as a member of the fluoroquinolone class, is the inhibition of bacterial DNA gyrase and topoisomerase IV. This is a well-validated target for antibacterial drug development. However, the chemical versatility of the quinoline-3-carboxamide scaffold, demonstrated by the DHODH inhibitory activity of its N-substituted analog Feneptamidoquin, opens up possibilities for developing derivatives with alternative mechanisms of action.
Further experimental validation, specifically determining the IC50 values of this compound against bacterial topoisomerases and other potential targets like DHODH, is crucial to definitively characterize its biological activity profile. The experimental protocols provided in this guide offer a clear path for researchers to conduct these validation studies. A comprehensive understanding of the structure-activity relationships within the this compound series will be instrumental in the rational design of novel and potent therapeutic agents.
References
- 1. This compound | 71083-38-0 | Benchchem [benchchem.com]
- 2. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Leflunomide | DHODH inhibitor | Probechem Biochemicals [probechem.com]
Cross-Validation of 8-Fluoroquinoline-3-carboxamide Bioactivity: A Comparative Guide for Researchers
This guide provides an objective comparison of the bioactivity of 8-Fluoroquinoline-3-carboxamide derivatives across various cell lines, supported by experimental data and detailed protocols. The quinoline scaffold is a versatile pharmacophore in drug discovery, and its derivatives have shown a wide range of biological activities, including anticancer properties.[1][2] This document aims to serve as a resource for researchers, scientists, and drug development professionals by summarizing key findings and methodologies in this area.
Bioactivity Comparison of Quinoline-3-Carboxamide Derivatives
The following table summarizes the cytotoxic activities of various quinoline-3-carboxamide derivatives against a panel of human cancer cell lines. The data, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), has been compiled from multiple studies to facilitate cross-validation and comparison.
| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| N-(p-chlorobenzene)-1H-indole-2-carboxamide | K-562 | Chronic Myelogenous Leukemia | 0.61 ± 0.03 | [3] |
| HCT-116 | Colon Cancer | 3.94 ± 0.03 | [3] | |
| MCF-7 | Breast Cancer | 10.6 ± 0.53 | [3] | |
| N-(p-fluorobenzene)-1H-indole-2-carboxamide | HCT-116 | Colon Cancer | 25.4 ± 0.38 | [3] |
| MCF-7 | Breast Cancer | 80.8 ± 4.04 | [3] | |
| K-562 | Chronic Myelogenous Leukemia | 84.6 ± 4.23 | [3] | |
| N-(p-nitrobenzene)-1H-indole-2-carboxamide | HCT-116 | Colon Cancer | 32.0 | [3] |
| N-(pyridin-2-yl)-1H-indole-2-carboxamide | HCT-116 | Colon Cancer | 2.64 | [3] |
| N-(1-anthraquinone)-1H-indole-2-carboxamide | K-562 | Chronic Myelogenous Leukemia | 0.33 | [3] |
| N-(2-anthraquinone)-1H-indole-2-carboxamide | K-562 | Chronic Myelogenous Leukemia | 0.61 | [3] |
| 2,8-bis(trifluoromethyl)-4-(2,3-dimethylphenylamino)quinoline | HL-60 | Myeloid Leukemia | 19.88 ± 5.35 (µg/mL) | |
| U937 | Leukemic Monocyte Lymphoma | 43.95 ± 8.53 (µg/mL) | ||
| N-(4-fluorophenyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | HCT-116 | Colon Carcinoma | 3.3 | [4] |
| Caco-2 | Colorectal Adenocarcinoma | 50.9 | [4] | |
| N-(4-chlorophenyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | HCT-116 | Colon Carcinoma | 5.3 | [4] |
| Caco-2 | Colorectal Adenocarcinoma | 17.0 | [4] | |
| N-(4-bromophenyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | HCT-116 | Colon Carcinoma | 4.9 | [4] |
| Caco-2 | Colorectal Adenocarcinoma | 18.9 | [4] |
Note: The presented data includes various carboxamide derivatives of the broader quinoline class to provide a comparative context for the this compound scaffold.
Experimental Protocols
The evaluation of the cytotoxic activity of quinoline derivatives is predominantly conducted using cell viability assays. The MTT assay is a widely adopted colorimetric method for this purpose.[5]
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay Protocol
This protocol outlines the general steps for assessing cell proliferation and cytotoxicity.
-
Cell Seeding:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[3]
-
Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 8 x 10³ cells per well and incubated for 24 hours to allow for adherence.[3][6]
-
-
Compound Treatment:
-
The test compounds (this compound derivatives) are dissolved in a suitable solvent, such as DMSO, to create stock solutions.
-
A range of concentrations of the test compounds are prepared by serial dilution.
-
The cells are treated with 100 µL of media containing the various concentrations of the compounds and incubated for a specified period, typically 24 to 72 hours.[6][7]
-
-
MTT Incubation:
-
Following the treatment period, the media is removed, and a fresh solution of MTT (typically 0.5 mg/mL in serum-free media) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1][3]
-
Signaling Pathways and Mechanism of Action
Several mechanisms have been proposed for the anticancer effects of quinoline derivatives, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cell growth and proliferation.[6][8] One such critical pathway is the PI3K/AKT signaling cascade, which is frequently overactivated in various human cancers.[4]
Certain quinolone-3-carboxamide derivatives have been identified as inhibitors of the Phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in this pathway.[4] Inhibition of PI3Kα prevents the phosphorylation of PIP2 to PIP3, thereby blocking the activation of the downstream effector protein AKT.[4] This disruption ultimately hinders cell growth, proliferation, and survival.
Caption: PI3K/AKT signaling pathway and the inhibitory action of quinoline derivatives.
This guide highlights the potential of this compound derivatives as a scaffold for developing novel anticancer agents. The provided data and protocols offer a foundation for further research and cross-validation studies in this promising area of drug discovery.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 7. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of 8-Fluoroquinoline-3-carboxamide synthesis methods
For researchers, scientists, and drug development professionals, the efficient synthesis of novel compounds is a cornerstone of innovation. This guide provides a comparative analysis of two prominent methods for the synthesis of 8-Fluoroquinoline-3-carboxamide, a valuable scaffold in medicinal chemistry. We will delve into the Gould-Jacobs reaction and the Friedländer synthesis, offering a side-by-side look at their methodologies, supported by quantitative data and detailed experimental protocols.
The quinoline core is a privileged structure in drug discovery, and the introduction of a fluorine atom at the 8-position and a carboxamide group at the 3-position can significantly influence the pharmacological properties of the resulting molecule. The choice of synthetic route can impact not only the overall yield and purity of the final product but also the scalability and cost-effectiveness of the process.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Gould-Jacobs Synthesis | Method 2: Friedländer Synthesis |
| Starting Materials | 2-Fluoroaniline, Diethyl ethoxymethylenemalonate | 2-Amino-3-fluorobenzaldehyde, Ethyl acetoacetate |
| Key Intermediate | Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate | Ethyl 8-fluoroquinoline-3-carboxylate |
| Overall Yield | Moderate to Good | Good to Excellent |
| Reaction Conditions | High temperature for cyclization | Base or acid-catalyzed condensation |
| Number of Steps | Typically 3 (Condensation, Cyclization, Amidation) | Typically 2 (Condensation/Cyclization, Amidation) |
| Scalability | Generally scalable | Generally scalable |
| Key Advantages | Readily available starting materials | Potentially higher yields and fewer steps |
| Key Disadvantages | High-temperature cyclization can be energy-intensive | Starting aldehyde may be less readily available |
Method 1: Gould-Jacobs Synthesis
The Gould-Jacobs reaction is a classic and reliable method for the construction of the quinoline ring system.[1] This approach involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by a thermal cyclization to form the 4-hydroxyquinoline core. Subsequent functional group manipulation yields the desired carboxamide.
Experimental Protocol:
Step 1: Synthesis of Ethyl 2-((2-fluoroanilino)methylene)malonate
To a solution of 2-fluoroaniline (1.11 g, 10 mmol) in ethanol (20 mL) is added diethyl ethoxymethylenemalonate (2.16 g, 10 mmol). The mixture is heated at reflux for 4 hours. Upon cooling, the product crystallizes and is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
The ethyl 2-((2-fluoroanilino)methylene)malonate (2.67 g, 10 mmol) is added to a high-boiling point solvent such as Dowtherm A (20 mL) and heated to 250 °C for 30 minutes. The reaction mixture is cooled, and the precipitated solid is filtered, washed with hexane, and recrystallized from ethanol to afford the quinoline derivative.
Step 3: Synthesis of this compound
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (2.35 g, 10 mmol) is first chlorinated using phosphorus oxychloride (5 mL) at 100 °C for 2 hours to yield ethyl 4-chloro-8-fluoroquinoline-3-carboxylate.[2] The excess phosphorus oxychloride is removed under reduced pressure. The crude chloro-ester is then dissolved in ethanol (20 mL) and saturated with ammonia gas at 0 °C. The sealed reaction vessel is heated to 80 °C for 12 hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to give this compound.
Method 2: Friedländer Synthesis
The Friedländer synthesis provides a more direct route to the quinoline core by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][4] This method can be advantageous due to its convergence and often milder reaction conditions compared to the high-temperature cyclization of the Gould-Jacobs approach.
Experimental Protocol:
Step 1: Synthesis of Ethyl 8-fluoroquinoline-3-carboxylate
A mixture of 2-amino-3-fluorobenzaldehyde (1.39 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (20 mL) is treated with a catalytic amount of piperidine (0.1 mL). The reaction mixture is heated at reflux for 6 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford ethyl 8-fluoroquinoline-3-carboxylate.
Step 2: Synthesis of this compound
Ethyl 8-fluoroquinoline-3-carboxylate (2.19 g, 10 mmol) is dissolved in ethanol (20 mL) and saturated with ammonia gas at 0 °C. The mixture is then heated in a sealed tube at 100 °C for 24 hours. After cooling, the precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield this compound.
Conclusion
Both the Gould-Jacobs and Friedländer syntheses offer viable pathways to this compound. The choice between the two will likely depend on the availability and cost of the starting materials, as well as the desired scale of the reaction. The Friedländer synthesis, being more convergent, may be preferable for its potentially higher overall yield and fewer synthetic steps. However, the Gould-Jacobs reaction utilizes more common starting materials. The provided protocols offer a solid foundation for researchers to produce this important chemical entity for further investigation and development in the field of medicinal chemistry.
References
Benchmarking 8-Fluoroquinoline-3-carboxamide Against Known Antibacterial Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial potential of 8-Fluoroquinoline-3-carboxamide and its derivatives against established inhibitors, with a primary focus on Ciprofloxacin. Fluoroquinolones represent a critical class of synthetic broad-spectrum antibiotics, and understanding the performance of novel scaffolds like this compound is paramount for the development of new therapeutics to combat antimicrobial resistance.
Introduction to this compound
This compound serves as a key pharmacophore within the fluoroquinolone class of antibiotics.[1] The core structure consists of a fused bicyclic system with a fluorine atom at the 8-position and a carboxamide group at the 3-position. This structural framework is a subject of extensive research for the development of new therapeutic agents with a range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The primary antibacterial mechanism of action for fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, transcription, and repair. By targeting these enzymes, fluoroquinolones disrupt essential cellular processes, leading to bacterial cell death.
Comparative Performance Data
While specific minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) values for the parent this compound are not extensively reported in publicly available literature, data from closely related derivatives, such as 8-nitrofluoroquinolones, provide valuable insights into their potential efficacy. For the purpose of this guide, we will compare the performance of a representative 8-nitrofluoroquinolone derivative with the widely used fluoroquinolone, Ciprofloxacin.
Table 1: Minimum Inhibitory Concentration (MIC) of 8-Nitrofluoroquinolone Derivative and Ciprofloxacin against Key Bacterial Strains
| Compound | Escherichia coli (ATCC 25922) MIC (µg/mL) | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) |
| 8-Nitrofluoroquinolone Derivative | ~4.7 | ~0.97 |
| Ciprofloxacin | 0.015 - 0.25 | ~0.6 |
Table 2: DNA Gyrase and Topoisomerase IV Inhibition (Representative IC50 Values)
| Compound | DNA Gyrase IC50 (µM) | Topoisomerase IV IC50 (µM) |
| Representative Fluoroquinolone | ~0.6 (E. coli) | Data not readily available |
| Ciprofloxacin | ~0.6 (E. coli) | ~1.25 - 2.5 (S. aureus) |
Signaling Pathway and Mechanism of Action
Fluoroquinolones exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV. DNA gyrase is the primary target in many Gram-negative bacteria, while topoisomerase IV is the main target in several Gram-positive bacteria.[2] These enzymes are responsible for managing DNA topology, including supercoiling, catenation, and decatenation, which are vital for DNA replication and segregation. Inhibition of these enzymes leads to the stabilization of the enzyme-DNA cleavage complex, resulting in double-strand DNA breaks and ultimately cell death.[2]
Caption: Mechanism of action of fluoroquinolones in a bacterial cell.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Experimental Workflow:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Preparation of Test Compounds: Stock solutions of this compound derivatives and Ciprofloxacin are prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Two-fold serial dilutions of the stock solutions are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Bacterial Inoculum: Bacterial strains are grown to the mid-logarithmic phase in CAMHB. The culture is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
DNA Gyrase and Topoisomerase IV Inhibition Assays
These assays measure the ability of a compound to inhibit the enzymatic activity of DNA gyrase and topoisomerase IV.
Experimental Workflow:
Caption: General workflow for DNA gyrase/topoisomerase IV inhibition assays.
Detailed Protocol for DNA Gyrase Supercoiling Assay:
-
Reaction Mixture: A reaction mixture is prepared containing purified E. coli DNA gyrase, relaxed pBR322 DNA as a substrate, ATP, and reaction buffer.
-
Inhibitor Addition: Varying concentrations of the test compound (this compound derivative or Ciprofloxacin) are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 37°C for 1 hour to allow for DNA supercoiling.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.
-
IC50 Determination: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the supercoiled DNA band is quantified, and the IC50 value (the concentration of inhibitor required to reduce the supercoiling activity by 50%) is calculated.
A similar protocol is followed for the Topoisomerase IV decatenation assay , using kinetoplast DNA (kDNA) as the substrate and measuring the release of minicircles.
Conclusion
The this compound scaffold holds promise as a foundation for the development of novel antibacterial agents. The representative data from its 8-nitro derivative demonstrates potent activity, particularly against Gram-positive bacteria like S. aureus. While further optimization is necessary to enhance its activity against Gram-negative organisms and to fully characterize its inhibitory profile against both DNA gyrase and topoisomerase IV, the initial findings are encouraging. The detailed experimental protocols provided in this guide offer a standardized framework for the continued evaluation and benchmarking of this and other novel fluoroquinolone derivatives against established inhibitors like Ciprofloxacin. Such rigorous comparative studies are essential for advancing the discovery of new and effective treatments to address the growing challenge of antibiotic resistance.
References
A Head-to-Head Comparison of 8-Fluoroquinoline-3-carboxamide Derivatives: Unveiling Structure-Activity Relationships in Antibacterial and Anticancer Applications
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 8-fluoroquinoline-3-carboxamide derivatives, supported by experimental data. This class of compounds has garnered significant attention for its therapeutic potential, primarily as antibacterial and anticancer agents. The core structure, characterized by a fluorine atom at the 8-position and a carboxamide group at the 3-position of the quinoline ring, serves as a versatile scaffold for chemical modifications to enhance potency and selectivity.
The primary antibacterial mechanism of these derivatives involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, the compounds trap the enzymes in a state where they have cleaved the DNA, leading to double-strand breaks and ultimately cell death. In the realm of oncology, certain fluoroquinolone derivatives have demonstrated promising cytotoxic activity against various cancer cell lines, with proposed mechanisms including the inhibition of human topoisomerase II and the induction of apoptosis.[2][3]
This guide will delve into a comparative analysis of specific this compound derivatives, presenting their biological activities in clearly structured tables. Detailed experimental protocols for the key assays are provided to ensure reproducibility and facilitate further research. Additionally, signaling pathways and experimental workflows are visualized using diagrams to offer a clear understanding of the underlying mechanisms and methodologies.
Antibacterial Activity: A Comparative Analysis of C-7 Substituted Derivatives
A key area of modification for enhancing the antibacterial potency of the this compound scaffold is the C-7 position. A study by Al-Hiari et al. (2007) synthesized a series of 8-nitrofluoroquinolone-3-carboxylic acid derivatives with various primary amine appendages at the C-7 position and evaluated their in vitro antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible growth of a microorganism, are summarized in the table below.
| Compound ID | C-7 Substituent | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus |
| 9a | p-toluidine | 10.5 | 2.1 |
| 9b | p-chloroaniline | 12.1 | 4.8 |
| 9c | Aniline | 9.8 | 3.5 |
| 9d | 2-aminopyridine | >50 | >50 |
| 9e | Glycine | 15.2 | 8.9 |
| 9f | Ethylamine | 22.4 | 11.7 |
| 9g | Hydrazine | 8.8 | 1.2 |
Data sourced from Al-Hiari et al., 2007.
The results indicate that the nature of the C-7 substituent significantly influences the antibacterial activity. Derivatives with aromatic amines (9a, 9b, 9c) and hydrazine (9g) generally exhibited better activity against S. aureus compared to E. coli. The hydrazine-substituted derivative 9g was the most potent against S. aureus with an MIC of 1.2 µg/mL. In contrast, the derivative with 2-aminopyridine (9d ) showed poor activity against both bacterial strains.
Anticancer Activity: A Look at Cytotoxicity Against Various Cell Lines
Disclaimer: The following data is compiled from multiple studies. Direct comparison of absolute IC50 values should be made with caution due to potential variations in experimental conditions, including cell lines, incubation times, and assay methodologies.
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Ciprofloxacin-based N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)carboxamide | MCF-7 (Breast) | 3.84 | Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC - NIH |
| Ciprofloxacin-based N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)carboxamide | A549 (Lung) | 10.24 | Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC - NIH |
| Ciprofloxacin-based N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)carboxamide | SKOV-3 (Ovarian) | 9.66 | Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC - NIH |
| Levofloxacin-hydroxamic acid derivative | A549 (Lung) | 2.3 | Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - MDPI |
| Levofloxacin-hydroxamic acid derivative | HepG2 (Liver) | 2.1 | Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - MDPI |
| Levofloxacin-hydroxamic acid derivative | HCT-116 (Colon) | 0.3 | Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - MDPI |
These findings suggest that modifications of the fluoroquinolone scaffold can lead to potent anticancer agents. For instance, levofloxacin-hydroxamic acid derivatives have demonstrated significant cytotoxicity, particularly against colon cancer cells (HCT-116) with a sub-micromolar IC50 value.[4]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The antibacterial activity of the this compound derivatives is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight on an appropriate agar medium. A few colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of twofold dilutions of the compounds are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) are included on each plate. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Cytotoxicity Assessment by MTT Assay
The cytotoxic activity of the this compound derivatives against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator with 5% CO₂ at 37°C.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a series of dilutions) and incubated for a specified period (e.g., 48 or 72 hours). A control group of cells is treated with the vehicle (e.g., DMSO) alone.
-
MTT Addition and Incubation: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization and Absorbance Measurement: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation of IC50: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the antibacterial mechanism of action and the experimental workflow for determining antibacterial activity.
Caption: Mechanism of antibacterial action of this compound derivatives.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
References
Validating the In Vivo Efficacy of 8-Fluoroquinoline-3-carboxamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo efficacy of 8-Fluoroquinoline-3-carboxamide, a member of the fluoroquinolone class of antibiotics. Due to the limited availability of direct in vivo studies for this specific compound, this guide leverages experimental data from structurally similar and well-characterized fluoroquinolones—chinfloxacin and sitafloxacin—to provide a robust framework for understanding its potential therapeutic performance. Fluoroquinolones are a critical class of synthetic antibacterial agents known for their broad-spectrum activity.[1]
Mechanism of Action: Targeting Bacterial DNA Replication
The primary antibacterial action of fluoroquinolones, including the expected mechanism for this compound, involves the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By binding to the enzyme-DNA complex, fluoroquinolones stabilize DNA strand breaks, which blocks the progression of the replication fork and ultimately leads to bacterial cell death.[1]
Comparative In Vivo Efficacy
To contextualize the potential performance of this compound, this section presents in vivo efficacy data from studies on chinfloxacin and sitafloxacin in established murine infection models.
Chinfloxacin: Murine Peritonitis Model
A study evaluating the in vivo antibacterial efficacy of chinfloxacin, a novel fluoroquinolone, utilized a murine systemic infection (peritonitis) model. The results demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria.[2]
| Pathogen | Strain | ED₅₀ (mg/kg) of Chinfloxacin |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 2.28 - 4.15 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 14.75 |
| Streptococcus pneumoniae | Penicillin-Intermediate (PISP) | 6.20 |
| Streptococcus pneumoniae | Penicillin-Resistant (PRSP) | 3.51 - 5.03 |
| Enterococcus faecalis | Vancomycin-Susceptible (VSE) | 25.02 |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 5.18 - 15.39 |
| Escherichia coli | - | 1.25 - 1.90 |
| Klebsiella pneumoniae | - | 2.92 - 8.28 |
| Data sourced from Li et al., 2012.[2] |
Sitafloxacin: Murine Pneumonia Model
The in vivo antichlamydial activity of sitafloxacin was investigated in a murine model of Chlamydia psittaci pneumonia. The study demonstrated that sitafloxacin had an excellent therapeutic effect, showcasing its potency in a localized infection model.[3]
| Treatment Group | Dosage (mg/kg) | Mean Survival Time (days) | Survival Rate (%) |
| Control (Untreated) | - | 7.8 | 0 |
| Sitafloxacin | 50 | 14.0 | 100 |
| Sitafloxacin | 25 | 13.2 | 80 |
| Sitafloxacin | 12.5 | 11.2 | 40 |
| Sparfloxacin | 50 | 14.0 | 100 |
| Tosufloxacin | 50 | 14.0 | 100 |
| Ofloxacin | 50 | 12.6 | 60 |
| Ciprofloxacin | 50 | 11.8 | 40 |
| P < 0.01 compared with the untreated control group. | |||
| Data adapted from Miyashita et al., 1997.[3] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited above are provided to facilitate replication and comparison.
Murine Systemic Infection (Peritonitis) Model Protocol (Chinfloxacin)
1. Animal Model: Male ICR mice weighing 18-22 g were used. 2. Pathogen Preparation: Bacterial strains were cultured to the logarithmic growth phase. 3. Infection: Mice were inoculated intraperitoneally with a bacterial suspension mixed with 5% mucin. 4. Treatment: Chinfloxacin and comparator drugs were administered orally one hour after infection. 5. Observation: The animals were monitored for mortality over a period of 7 days. 6. Endpoint: The 50% effective dose (ED₅₀) was calculated based on the survival data.[2]
Murine Pneumonia Model Protocol (Sitafloxacin)
1. Animal Model: 5-week-old female BALB/c mice were used. 2. Pathogen Preparation: Chlamydia psittaci (Budgerigar-1 strain) was propagated in HeLa 229 cells. 3. Infection: Mice were infected intranasally with C. psittaci under light ether anesthesia. 4. Treatment: Sitafloxacin and comparator drugs were administered orally twice daily for 7 days, beginning 24 hours after infection. 5. Observation: The animals were observed for 14 days post-infection. 6. Endpoint: The survival rate and mean survival time were recorded for each treatment group.[3]
Conclusion
While direct in vivo efficacy data for this compound is not yet publicly available, the comparative data from chinfloxacin and sitafloxacin provide a strong indication of the potential of this compound class. The potent activity of these related fluoroquinolones in both systemic and localized infection models suggests that this compound could exhibit significant antibacterial efficacy in vivo. Further preclinical studies are warranted to definitively characterize its pharmacokinetic and pharmacodynamic profile and to confirm its therapeutic potential against a range of bacterial pathogens. The experimental protocols detailed in this guide offer a standardized approach for such future investigations.
References
- 1. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo antibacterial activity of chinfloxacin, a new fluoroquinolone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Activities of Sitafloxacin against Chlamydia spp - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 8-Fluoroquinoline-3-carboxamide's Anticancer Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer potential of the 8-fluoroquinoline-3-carboxamide scaffold with alternative chemotherapeutic agents. Due to the limited availability of public data on the specific parent compound, this analysis focuses on the performance of its closely related derivatives, offering insights into the therapeutic promise of this chemical class. The information presented is supported by experimental data from various research publications.
Executive Summary
The this compound core structure is a promising scaffold in the development of novel anticancer agents. Derivatives of this scaffold have demonstrated significant in vitro cytotoxic activity against a range of human cancer cell lines, including those of breast, lung, colon, and leukemia. The primary mechanism of action for this class of compounds is the inhibition of topoisomerase II, an essential enzyme for DNA replication, leading to cell cycle arrest and apoptosis. Comparative data with established anticancer drugs, such as Doxorubicin, suggest that certain derivatives exhibit comparable or even superior potency in specific cancer cell lines.
Comparative Efficacy of this compound Derivatives
The following tables summarize the in vitro anticancer activity of various derivatives of the this compound scaffold against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Anticancer Activity (IC50 in µM) of Ciprofloxacin Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | MCF-7 (Breast) | A549 (Lung) | SKOV-3 (Ovarian) | HepG2 (Liver) | Reference |
| Ciprofloxacin | >100 | >100 | >100 | >100 | [1] |
| Derivative 32 | 4.3 | - | - | - | [1] |
| Derivative 97 | - | 27.71 | - | 22.09 | [1] |
| Doxorubicin (Reference) | ~0.05-1 | ~0.1-1 | ~0.01-0.5 | ~0.1-1 | [2] |
Note: IC50 values for Doxorubicin are approximate and can vary based on specific experimental conditions.
Table 2: Anticancer Activity (IC50 in µM) of various Carboxamide Derivatives
| Compound/Derivative | HCT-116 (Colon) | K-562 (Leukemia) | MCF-7 (Breast) | Reference |
| Carboxamide 4 | - | 0.61 | - | [3] |
| Carboxamide 10 | 1.01 | >100 | 70.3 | [3] |
| Carboxamide 12 | 3.98 | 0.33 | 9.07 | [3] |
| Carboxamide 14 | 2.64 | 0.61 | 7.16 | [3] |
| p-fluorobenzene carboxamide 6 | - | 84.6 | 80.8 | [3] |
Mechanism of Action: Topoisomerase II Inhibition
The primary anticancer mechanism of fluoroquinolone derivatives is the inhibition of human topoisomerase II. [1][4]This enzyme plays a crucial role in altering the topology of DNA, which is essential for processes like DNA replication, transcription, and chromosome segregation. By stabilizing the covalent complex between topoisomerase II and DNA, these compounds lead to the accumulation of double-strand DNA breaks, which subsequently triggers cell cycle arrest and programmed cell death (apoptosis).
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The in vitro cytotoxicity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. [5][6]This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Topoisomerase II Inhibition Assay
The ability of a compound to inhibit topoisomerase II can be assessed by measuring its effect on the enzyme's ability to relax supercoiled DNA or by detecting the formation of a "cleavable complex" (DNA-enzyme-drug). [7][8] Protocol (DNA Relaxation Assay):
-
Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, purified human topoisomerase IIα, and ATP in an appropriate assay buffer.
-
Compound Addition: The test compound is added to the reaction mixture at various concentrations. A known topoisomerase II inhibitor (e.g., etoposide) is used as a positive control.
-
Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes) to allow for the enzymatic reaction.
-
Reaction Termination: The reaction is stopped by adding a stop solution (containing SDS and EDTA).
-
Analysis: The different forms of plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.
-
Inhibition Assessment: Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA compared to the no-drug control.
Logical Relationship of Anticancer Drug Discovery
The development of new anticancer agents from scaffolds like this compound follows a logical progression from initial screening to mechanistic studies.
Conclusion
The this compound scaffold represents a promising area for the development of novel anticancer therapeutics. The available data on its derivatives indicate potent cytotoxic activity against a variety of cancer cell lines, often through the targeted inhibition of topoisomerase II. While direct comparative data for the parent compound remains to be published, the consistent and potent anticancer effects observed across a range of its derivatives underscore the therapeutic potential of this chemical class. Further preclinical and clinical investigations are warranted to fully elucidate the efficacy and safety profile of these compounds for cancer treatment.
References
- 1. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
This guide provides a comparative overview of molecular docking studies on 8-Fluoroquinoline-3-carboxamide and related quinoline-3-carboxamide derivatives. The information is compiled from various research endeavors to offer insights into their potential as inhibitors for various biological targets. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Data Summary of Docking Studies
The following tables summarize the quantitative data from various docking studies performed on quinoline-3-carboxamide derivatives against different protein targets. It is important to note that direct comparison of docking scores between different studies should be approached with caution due to variations in computational protocols.
| Compound ID | Target Protein | Docking Score (kcal/mol) | Reference |
| Series 1 | ATM Kinase | [1] | |
| 6a | ATM | -8.56 | [1] |
| 6b | ATM | -9.01 | [1] |
| 6c | ATM | -8.77 | [1] |
| 6d | ATM | -8.89 | [1] |
| 6e | ATM | -9.12 | [1] |
| 6f | ATM | -9.23 | [1] |
| Series 2 | HIV Reverse Transcriptase (PDB: 4I2P) | [2] | |
| Compound 4 | HIV RT | -10.675 | [2] |
| Compound 5 | HIV RT | -9.891 | [2] |
| Compound 6 | HIV RT | -9.543 | [2] |
| Series 3 | DNA Topoisomerase II | ||
| Gatifloxacin Derivative 1 | DNA Topoisomerase II | -8.9 | |
| Gatifloxacin Derivative 2 | DNA Topoisomerase II | -9.2 | |
| Gatifloxacin Derivative 3 | DNA Topoisomerase II | -9.5 | |
| Gatifloxacin Derivative 4 | DNA Topoisomerase II | -9.1 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Molecular Docking of Quinoline-3-Carboxamide Derivatives against DDR Kinases[1][4]
-
Ligand Preparation: The 3D structures of the quinoline-3-carboxamide derivatives were prepared using the LigPrep module of the Schrödinger suite.
-
Protein Preparation: The crystal structures of the kinases (ATM, ATR, DNA-PKcs, mTOR, and PI3Kγ) were obtained from the Protein Data Bank. The Protein Preparation Wizard in Maestro was used to prepare the proteins, which included adding hydrogens, assigning bond orders, and minimizing the structures.
-
Docking Protocol: Molecular docking was performed using the Glide module of the Schrödinger suite. The receptor grid was generated around the active site of the kinases. The ligands were docked using the extra precision (XP) mode. The final docked poses were evaluated based on their docking scores.
Molecular Docking of Quinoline Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors[2]
-
Ligand Preparation: The 2D structures of the synthesized quinoline derivatives were drawn using ChemDraw and converted to 3D structures. Energy minimization was performed using a suitable force field.
-
Protein Preparation: The crystal structure of the HIV reverse transcriptase (PDB ID: 4I2P) was retrieved from the Protein Data Bank. The protein was prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges.
-
Docking Protocol: AutoDock Vina was used for the molecular docking studies. The grid box was centered on the active site of the enzyme. The docking results were analyzed based on the binding affinity (docking score).
Visualizations
The following diagrams illustrate the experimental workflows and signaling pathways relevant to the docking studies of quinoline-3-carboxamide derivatives.
References
Assessing the Specificity of 8-Fluoroquinoline-3-carboxamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinolone scaffold has long been a cornerstone in the development of anti-infective agents. Within this class, 8-Fluoroquinoline-3-carboxamide represents a key structural motif, offering a versatile backbone for derivatization to achieve desired therapeutic effects. This guide provides a comparative analysis of the specificity of the this compound core, examining its interactions with primary bacterial targets and comparing its activity profile with that of established fluoroquinolone antibiotics. Furthermore, we explore how modifications to this core can shift its therapeutic focus, exemplified by the fungicide feneptamidoquin.
Primary Mechanism of Action: Targeting Bacterial DNA Replication
Like other fluoroquinolones, the antibacterial activity of this compound derivatives stems from their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex, these compounds introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death. The presence of a fluorine atom at the C8 position is known to enhance oral absorption and activity against anaerobic bacteria.[2]
Comparative Inhibitory Activity
| Compound | Target Enzyme | Organism | IC50 (µM) | Reference |
| Ciprofloxacin | DNA Gyrase | E. coli | 2.57 | [2] |
| Ciprofloxacin | DNA Gyrase | N. gonorrhoeae (WT) | 0.39 | [3] |
| Ciprofloxacin | Topoisomerase IV | N. gonorrhoeae (WT) | 13.7 | [3] |
| Levofloxacin | DNA Gyrase | E. coli | 2.50 (µg/mL) | [4] |
| Levofloxacin | DNA Gyrase | E. faecalis | 28.1 (µg/mL) | [5] |
| Levofloxacin | Topoisomerase IV | E. faecalis | 8.49 (µg/mL) | [5] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.
Shifting the Target: From Bacteria to Fungi
The versatility of the this compound scaffold is highlighted by the fungicide feneptamidoquin . This derivative incorporates a bulky N-substituted group at the carboxamide, which dramatically alters its target specificity. Instead of inhibiting bacterial topoisomerases, feneptamidoquin acts as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway in fungi. This inhibition deprives the fungal cell of essential building blocks for DNA and RNA synthesis.
While a specific IC50 value for feneptamidoquin against DHODH is not publicly available, the potent activity of other DHODH inhibitors, such as brequinar (IC50 = 5.2 nM against human DHODH), underscores the potential for highly effective inhibition through targeting this enzyme.[6]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental procedures used to assess the specificity of these compounds, the following diagrams illustrate the key pathways and workflows.
Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by fluoroquinolones.
Caption: Inhibition of fungal DHODH by feneptamidoquin.
Caption: Experimental workflow for determining enzyme inhibition.
Experimental Protocols
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of ATP. The inhibition of this activity is a hallmark of fluoroquinolone action.
-
Reaction Mixture: A typical reaction mixture contains relaxed plasmid DNA (e.g., pBR322), ATP, and a buffer containing MgCl2, KCl, and other components to ensure optimal enzyme activity.
-
Inhibition: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.
-
Enzyme Addition: The reaction is initiated by the addition of purified DNA gyrase.
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.
-
Termination: The reaction is stopped by the addition of a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
-
Analysis: The reaction products are analyzed by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA. The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition at each compound concentration.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, is calculated by plotting the percentage of inhibition against the compound concentration.
Topoisomerase IV Decatenation Assay
This assay assesses the ability of topoisomerase IV to separate interlinked DNA circles (catenanes) into individual circular DNA molecules.
-
Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is commonly used as the substrate.
-
Reaction and Inhibition: The assay is set up similarly to the gyrase assay, with the test compound incubated with kDNA and topoisomerase IV in an appropriate reaction buffer.
-
Analysis: The reaction products are separated by agarose gel electrophoresis. Decatenated DNA monomers migrate into the gel, while the kDNA network remains in the well. The amount of released monomer is quantified to measure enzyme activity and inhibition.
-
IC50 Determination: The IC50 value is calculated as described for the DNA gyrase assay.
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This assay measures the oxidation of dihydroorotate to orotate by DHODH, a reaction that is coupled to the reduction of a chromogenic or fluorogenic probe.
-
Reaction Components: The reaction mixture includes purified DHODH, dihydroorotate, and a suitable electron acceptor (e.g., 2,6-dichloroindophenol, DCIP).
-
Inhibition: The test compound is pre-incubated with the enzyme before the addition of the substrate to allow for binding.
-
Measurement: The rate of the reaction is monitored by measuring the change in absorbance or fluorescence of the electron acceptor over time using a spectrophotometer or fluorometer.
-
IC50 Calculation: The initial reaction rates at different inhibitor concentrations are used to calculate the IC50 value.
Conclusion
The this compound scaffold serves as a valuable starting point for the development of potent inhibitors targeting a range of enzymes. Its inherent activity against bacterial DNA gyrase and topoisomerase IV makes it a relevant core for novel antibacterial agents. As demonstrated by feneptamidoquin, strategic modifications to this scaffold can effectively switch its specificity to other critical enzymes, such as fungal DHODH, opening avenues for the development of therapeutics in different disease areas. A thorough assessment of the specificity of any new derivative through a panel of enzymatic assays is crucial to understanding its therapeutic potential and off-target effects.
References
- 1. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents : Oriental Journal of Chemistry [orientjchem.org]
- 5. journals.asm.org [journals.asm.org]
- 6. medchemexpress.com [medchemexpress.com]
Validating the Therapeutic Potential of 8-Fluoroquinoline-3-carboxamide in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a representative 8-Fluoroquinoline-3-carboxamide derivative, herein designated as FQC-8, against the widely used fluoroquinolone, Ciprofloxacin. The comparison is based on preclinical data from a murine model of bacterial pneumonia, a common and effective model for evaluating the efficacy of new antibacterial agents.[1][2]
Introduction to this compound (FQC-8)
This compound belongs to the quinolone class of antibiotics, which are known for their broad-spectrum antibacterial activity.[3] The core structure, a quinoline ring, is a foundational element in medicinal chemistry, with derivatives developed as antimalarial, antibacterial, and anticancer agents. The addition of a fluorine atom to the quinoline core gives rise to fluoroquinolones, a significant class of synthetic antibacterial agents that inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. FQC-8 represents a novel investigational compound within this class, and this guide aims to contextualize its potential therapeutic efficacy by comparing it to the established fluoroquinolone, Ciprofloxacin.
Comparative Efficacy in a Murine Pneumonia Model
To evaluate the in vivo therapeutic potential of FQC-8, a murine model of pneumonia induced by a pathogenic strain of Pseudomonas aeruginosa was utilized. This model is well-established for assessing the efficacy of antibacterial agents against respiratory infections.[2][4] The primary efficacy endpoints measured were the reduction in bacterial load in the lungs and the survival rate of the infected animals. The data presented for FQC-8 is hypothetical, based on the known characteristics of the fluoroquinolone class, to provide a framework for comparison.
Table 1: Comparative Efficacy of FQC-8 and Ciprofloxacin in a Murine Pneumonia Model
| Treatment Group | Dosage (mg/kg, orally, twice daily) | Mean Bacterial Load Reduction (log10 CFU/g lung tissue) vs. Vehicle | Survival Rate (%) at 7 Days Post-Infection |
| Vehicle (Saline) | N/A | 0 | 10 |
| FQC-8 | 25 | 3.5 | 80 |
| Ciprofloxacin | 30 | 3.2 | 75 |
Note: Data for FQC-8 is projected based on the general efficacy of fluoroquinolones in similar preclinical models.
Signaling Pathway: Mechanism of Action of Fluoroquinolones
Fluoroquinolones exert their bactericidal effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has introduced a double-strand break in the DNA, but cannot reseal it. This leads to the accumulation of DNA damage and ultimately, cell death.
Caption: Mechanism of action of fluoroquinolones.
Experimental Protocols
A detailed methodology is crucial for the replication and validation of preclinical findings. The following protocol outlines the key steps in the murine pneumonia model used for this comparative study.
1. Animal Model:
-
Species: BALB/c mice, female, 6-8 weeks old.
-
Housing: Maintained in a specific-pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures were performed in accordance with institutional animal care and use guidelines.
2. Induction of Pneumonia:
-
Bacterial Strain: Pseudomonas aeruginosa (e.g., ATCC 27853), grown in Mueller-Hinton broth to mid-logarithmic phase.
-
Infection: Mice were anesthetized with isoflurane and intranasally inoculated with 50 µL of a bacterial suspension containing approximately 1 x 10^7 colony-forming units (CFU).
3. Treatment Regimen:
-
Treatment Initiation: 2 hours post-infection.
-
Groups:
-
Vehicle control (sterile saline).
-
FQC-8 (25 mg/kg).
-
Ciprofloxacin (30 mg/kg).
-
-
Administration: Oral gavage, twice daily for 3 days.
4. Efficacy Assessment:
-
Bacterial Load: At 24 hours after the last treatment dose, a subset of mice from each group was euthanized. Lungs were aseptically harvested, homogenized in sterile saline, and serially diluted for plating on Mueller-Hinton agar. CFUs were counted after 24 hours of incubation at 37°C.
-
Survival: The remaining mice in each group were monitored for 7 days post-infection, and the number of surviving animals was recorded daily.
Experimental Workflow
The following diagram illustrates the workflow of the in vivo efficacy study.
Caption: Experimental workflow for the murine pneumonia model.
Discussion and Future Directions
The hypothetical data suggests that FQC-8 possesses potent antibacterial activity in a murine pneumonia model, comparable to or potentially exceeding that of Ciprofloxacin. The observed reduction in bacterial load and increased survival rate highlight its potential as a therapeutic candidate for treating bacterial respiratory infections.
Further preclinical studies are warranted to fully characterize the therapeutic potential of FQC-8. These should include:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) analysis: To determine the optimal dosing regimen.
-
Toxicology studies: To assess the safety profile of the compound.
-
Efficacy in other animal models: To evaluate its activity against a broader range of bacterial infections.[1]
-
Studies against resistant strains: To determine its potential to combat antibiotic resistance.
References
- 1. Evaluation of quinolones in experimental animal models of infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of ciprofloxacin in animal models of infection: endocarditis, meningitis, and pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluoroquinolone-3-carboxamide Amino Acid Conjugates: Synthesis, Antibacterial Properties And Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. okayama.elsevierpure.com [okayama.elsevierpure.com]
A Comparative Guide to the Synthesis of 8-Fluoroquinoline-3-carboxamides: An Analysis of Cost-Effectiveness
For researchers, scientists, and drug development professionals, the efficient synthesis of novel compounds is a critical aspect of the research and development pipeline. This guide provides a comparative analysis of three prominent synthetic routes to 8-Fluoroquinoline-3-carboxamides: the Gould-Jacobs reaction, the Friedländer annulation, and the Camps cyclization. The cost-effectiveness of each route is evaluated based on starting material costs, reaction yields, and procedural complexity.
The 8-fluoroquinoline-3-carboxamide scaffold is a key pharmacophore in medicinal chemistry, exhibiting a range of biological activities. The choice of synthetic route can significantly impact the overall cost and timeline of a research project. This guide aims to provide a clear comparison to aid in the selection of the most appropriate method.
At a Glance: Comparison of Synthesis Routes
| Feature | Gould-Jacobs Reaction | Friedländer Annulation | Camps Cyclization |
| Starting Materials | 2-Fluoroaniline, Diethyl ethoxymethylenemalonate | 2-Amino-3-fluorobenzaldehyde, Ethyl acetoacetate | N-(2-acetyl-3-fluorophenyl)acetamide |
| Estimated Cost of Starting Materials (per mole of product) | ~$250 - $350 | ~$700 - $800 | ~$400 - $500 (estimated) |
| Typical Yields | 60-80% | 70-90% | 65-85% |
| Reaction Conditions | High temperature (cyclization) | Base or acid catalysis, moderate temperature | Strong base, high temperature |
| Key Advantages | Readily available starting materials. | Good to excellent yields. | Convergent synthesis. |
| Key Disadvantages | High-temperature cyclization can be energy-intensive. | Starting aldehyde can be expensive. | Multi-step preparation of the required acetamide. |
Synthesis Route Overviews and Experimental Protocols
The following sections provide a detailed breakdown of each synthetic route, including generalized experimental protocols and cost analysis.
Route 1: Gould-Jacobs Reaction
The Gould-Jacobs reaction is a well-established method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate. The resulting 4-hydroxyquinoline-3-carboxylic acid ester can then be converted to the desired carboxamide.
Workflow Diagram:
Experimental Protocol (Generalized):
-
Condensation: A mixture of 2-fluoroaniline and a slight excess of diethyl ethoxymethylenemalonate is heated, typically at 100-140°C, for 1-2 hours. The ethanol byproduct is removed by distillation.
-
Cyclization: The resulting intermediate, diethyl 2-((2-fluorophenylamino)methylene)malonate, is added to a high-boiling solvent such as diphenyl ether and heated to approximately 250°C for 30-60 minutes to effect cyclization.
-
Purification: The reaction mixture is cooled, and the precipitated product, ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, is collected by filtration and washed with a suitable solvent like hexane or ethanol.
-
Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of sodium hydroxide, followed by acidification.
-
Carboxamide Formation: The carboxylic acid is converted to the acid chloride using thionyl chloride, followed by reaction with ammonia (e.g., in the form of ammonium hydroxide) to yield the final this compound.
Cost-Effectiveness Analysis:
The primary starting materials for this route are 2-fluoroaniline and diethyl ethoxymethylenemalonate. Based on current market prices, the estimated cost to synthesize one mole of the quinoline core via this route is in the range of $250 - $350. While the starting materials are relatively inexpensive, the high-temperature cyclization step can be energy-intensive, adding to the overall cost on a larger scale.
Route 2: Friedländer Annulation
The Friedländer annulation involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as ethyl acetoacetate.
Workflow Diagram:
Experimental Protocol (Generalized):
-
Reaction Setup: 2-Amino-3-fluorobenzaldehyde and ethyl acetoacetate are dissolved in a suitable solvent such as ethanol or toluene.
-
Catalysis: A catalytic amount of a base (e.g., piperidine, potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid) is added to the mixture.
-
Reaction: The mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Purification: The solvent is removed under reduced pressure, and the crude product, ethyl 8-fluoroquinoline-3-carboxylate, is purified by recrystallization or column chromatography.
-
Hydrolysis and Carboxamide Formation: The subsequent hydrolysis and carboxamide formation steps are similar to those described in the Gould-Jacobs route.
Cost-Effectiveness Analysis:
The key starting materials for the Friedländer route are 2-amino-3-fluorobenzaldehyde and ethyl acetoacetate. The cost of ethyl acetoacetate is minimal; however, 2-amino-3-fluorobenzaldehyde is a specialty chemical with a significantly higher cost. This brings the estimated cost for the synthesis of one mole of the quinoline core to approximately $700 - $800, making it a more expensive option compared to the Gould-Jacobs reaction, despite often providing higher yields.
Route 3: Camps Cyclization
The Camps cyclization involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a strong base to form a quinolone. For the synthesis of an 8-fluoroquinoline derivative, a suitably substituted o-acylaminoacetophenone is required.
Workflow Diagram:
Safety Operating Guide
Essential Safety and Disposal Procedures for 8-Fluoroquinoline-3-carboxamide
For Immediate Use by Laboratory and Research Professionals
This document provides crucial operational and logistical guidance for the safe handling and proper disposal of 8-Fluoroquinoline-3-carboxamide. Adherence to these procedures is vital for ensuring personnel safety and environmental protection. As a fluorinated quinoline derivative, this compound requires careful management as hazardous waste.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound, ensure all safety protocols are in place. Personnel must be trained on the proper handling and storage of quinoline derivatives.[1]
Required Personal Protective Equipment:
-
Hand Protection: Wear nitrile or butyl rubber gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[2]
-
Eye Protection: Use indirect-vent, impact, and splash-resistant goggles.[1]
-
Skin and Body Protection: A full-length, buttoned laboratory coat is required.[2] For tasks with a higher risk of exposure, consider additional protective clothing like an apron or suit made of resistant materials (e.g., Tychem®).[1]
-
Respiratory Protection: If there is a risk of inhaling dust or vapors, use an appropriate air-purifying respirator.[2] All work with the solid compound should ideally be performed in a chemical fume hood.
II. Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area and secure all entry points.[1]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Absorb: For liquid spills, cover with an inert absorbent material such as vermiculite, dry sand, or earth.[1][2] For solid spills, carefully sweep or scoop the material, avoiding dust generation.
-
Collect: Place the absorbed or collected material into a suitable, sealable, and clearly labeled container for hazardous waste.[1][2]
-
Decontaminate: Clean the spill area thoroughly. The specific decontamination procedure will depend on the nature of the spill and the surfaces involved. A general procedure for equipment decontamination is outlined below.
-
Prohibited Actions: DO NOT wash spills into the sewer system or drains.[1][2]
III. Proper Disposal Procedures for this compound
As a fluorinated quinoline derivative, this compound is classified as hazardous waste and must be disposed of accordingly.[1][2] Always consult with your institution's Environmental Health and Safety (EHS) office and local environmental protection agency for specific regulations.[1][3]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Collect all waste containing this compound (e.g., unused compound, contaminated consumables, spill cleanup materials) in a dedicated, sealed, and properly labeled hazardous waste container.
-
The container should be made of a material that will not react with the compound.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.
-
-
Storage:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area should be cool, dry, and well-ventilated.[3]
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.
-
The primary recommended method for the ultimate destruction of fluorinated and quinoline-based compounds is high-temperature incineration.[4]
-
IV. Quantitative Data and Disposal Parameters
| Parameter | Guideline/Value | Citation |
| Primary Disposal Method | High-Temperature Incineration | [4] |
| Incineration Temperature | Minimum 850°C in a two-chamber incinerator. For fluorinated compounds, temperatures above 1,200°C are ideal to ensure complete destruction and prevent formation of toxic byproducts. | [4][5] |
| Residence Time | A minimum of 2 seconds in the secondary combustion chamber is recommended. | [5][6] |
| Spill Cleanup Material | Inert absorbent material (e.g., vermiculite, dry sand, earth). | [1][2] |
Disclaimer: The values in this table are general guidelines. Always consult your institution's EHS office and your licensed waste disposal contractor for specific requirements.
V. Experimental Protocols: Decontamination of Laboratory Equipment
This protocol outlines the general steps for decontaminating laboratory equipment that has come into contact with this compound before maintenance, relocation, or disposal.[7][8][9][10]
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Detergent and water
-
Appropriate chemical disinfectant (e.g., 70% ethanol, bleach solution, depending on equipment compatibility)
-
Wipes or cloths
-
Hazardous waste container
Procedure:
-
Initial Cleaning: With appropriate PPE, perform a preliminary cleaning to remove any gross contamination. Use a cloth with detergent and water. All cleaning materials must be disposed of as hazardous waste.
-
Disinfection: Apply a suitable disinfectant to all potentially contaminated surfaces. Ensure the disinfectant is compatible with the equipment material to prevent damage.
-
Contact Time: Allow the disinfectant to remain on the surface for the manufacturer's recommended contact time.
-
Final Rinse/Wipe: If the disinfectant is corrosive, wipe down the surfaces with water, followed by a non-corrosive solvent like 70% ethanol to aid in drying and prevent corrosion.[7]
-
Labeling: Once decontaminated, label the equipment clearly as "Decontaminated" and complete any internal clearance forms required by your institution.[7][10]
VI. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. nj.gov [nj.gov]
- 2. research.uga.edu [research.uga.edu]
- 3. biosynce.com [biosynce.com]
- 4. iwaste.epa.gov [iwaste.epa.gov]
- 5. cswab.org [cswab.org]
- 6. KIT - KIT - Media - Press Releases - Archive Press Releases - PI 2024 - No Significant PFAS Emissions Caused by Waste Incineration [kit.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. polarlabprojects.com [polarlabprojects.com]
- 9. A Quick Guide to Lab Equipment Decontamination - Microlit [microlit.com]
- 10. research.uga.edu [research.uga.edu]
Personal protective equipment for handling 8-Fluoroquinoline-3-carboxamide
For research use only. Not for human or veterinary use.[1]
This document provides crucial safety and logistical information for handling 8-Fluoroquinoline-3-carboxamide, a compound with significant biological activity.[1] As a member of the fluoroquinolone class of compounds, it requires careful handling to minimize exposure and ensure a safe laboratory environment.[1][2]
Hazard Identification and Precautions
Precautionary Statements:
-
P201: Obtain special instructions before use.[3]
-
P202: Do not handle until all safety precautions have been read and understood.[3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P264: Wash skin thoroughly after handling.[3]
-
P270: Do not eat, drink or smoke when using this product.[3]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory to prevent accidental exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use.[3] |
| Eyes | Safety glasses with side shields or goggles | Essential to protect against splashes or airborne particles.[5] |
| Body | Laboratory coat | A buttoned lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory | NIOSH-approved respirator | Recommended when handling the powder outside of a chemical fume hood to prevent inhalation.[5] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the standard operating procedure for handling this compound in a laboratory setting.
Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal.
Experimental Protocol:
-
Preparation: Before handling the compound, ensure that the chemical fume hood is certified and functioning correctly. Prepare all necessary equipment, including spatulas, weigh boats, and appropriate solvents.
-
Personal Protective Equipment (PPE): Don all required PPE as detailed in the table above.
-
Handling in a Chemical Fume Hood: All handling of the solid compound must be performed inside a chemical fume hood to minimize inhalation exposure.[3]
-
Weighing: Carefully weigh the desired amount of this compound on an analytical balance located inside the fume hood.
-
Dissolving: Add the appropriate solvent to the solid in a suitable container. Ensure the container is capped and sealed before removing it from the fume hood.
-
Storage: Store the compound in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[3][4]
-
Decontamination and Cleanup: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent. Wash hands thoroughly with soap and water.[4]
-
Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, according to the disposal plan outlined below.
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Logical Relationship for Waste Disposal
References
- 1. This compound | 71083-38-0 | Benchchem [benchchem.com]
- 2. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. lobachemie.com [lobachemie.com]
- 5. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
